molecular formula C8H9O3PS B1670715 Dioxabenzofos CAS No. 3811-49-2

Dioxabenzofos

Katalognummer: B1670715
CAS-Nummer: 3811-49-2
Molekulargewicht: 216.2 g/mol
InChI-Schlüssel: OUNSASXJZHBGAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dioxabenzofos ( 3811-49-2), also known as Salithion, is a synthetic organothiophosphate insecticide with the molecular formula C₈H₉O₃PS and a molecular weight of 216.19 g/mol . It is characterized as a pale yellow crystalline solid . As a non-systemic pesticide, it exhibits contact, stomach, and respiratory action against a broad spectrum of insects, including leafhoppers, moths, and aphids . Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to its efficacy in pest control . Historically, it has been applied in agriculture on crops such as rice and ornamentals . This product is intended for research and laboratory use only. It is not approved for human or veterinary therapeutic use, nor for personal or commercial application as a pesticide .

Eigenschaften

IUPAC Name

2-methoxy-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O3PS/c1-9-12(13)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNSASXJZHBGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP1(=S)OCC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041885
Record name Dioxabenzofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3811-49-2, 90293-10-0, 90293-16-6
Record name Salithion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3811-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxabenzofos [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Salithion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Salithion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioxabenzofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIOXABENZOFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZWK96BZW6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Acetylcholinesterase Inhibition by Dioxabenzofos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxabenzofos, a chiral organophosphorus insecticide, exerts its neurotoxic effects through the potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. This technical guide provides an in-depth exploration of the mechanism of AChE inhibition by this compound, including its chemical properties, the kinetics of inhibition, molecular interactions at the enzyme's active site, and the processes of "aging" and potential for reactivation. This document synthesizes available quantitative data, details relevant experimental protocols, and utilizes visualizations to elucidate the complex biochemical pathways and experimental workflows.

Introduction: The Role of Acetylcholinesterase and the Impact of Organophosphate Inhibition

Acetylcholinesterase is a serine hydrolase that plays a crucial role in neurotransmission by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1] This rapid degradation of ACh terminates the nerve impulse at cholinergic synapses and neuromuscular junctions.[1]

Organophosphorus compounds, including this compound, are potent inhibitors of AChE.[2] By covalently modifying the enzyme's active site, they prevent the breakdown of acetylcholine.[3][4] The resulting accumulation of ACh leads to hyperstimulation of muscarinic and nicotinic receptors, causing a cholinergic crisis characterized by a range of symptoms, including tremors, convulsions, respiratory distress, and in severe cases, death.[1][3]

Chemical Properties of this compound

This compound, also known as salithion, is a cyclic organothiophosphate insecticide. A key structural feature is a chiral phosphorus atom, leading to the existence of two enantiomers, (R)-dioxabenzofos and (S)-dioxabenzofos, which exhibit different biological activities.[5]

PropertyValue
Chemical Formula C₈H₉O₃PS
Molecular Weight 216.2 g/mol
IUPAC Name 2-methoxy-4H-1,3,2-benzodioxaphosphorinane-2-sulfide
Chirality Exists as (R) and (S) enantiomers

The Mechanism of Acetylcholinesterase Inhibition

The inhibition of AChE by organophosphates like this compound is a multi-step process that ultimately results in an inactive, phosphorylated enzyme.

Phosphorylation of the Active Site Serine

The primary mechanism of action involves the phosphorylation of a highly reactive serine residue (Ser203) within the catalytic triad of the AChE active site.[3][4] The organophosphate acts as a "suicide substrate," where the phosphorus atom is attacked by the hydroxyl group of the serine residue. This results in the formation of a stable, covalent phosphyl-serine conjugate and the departure of a leaving group.[2]

The catalytic triad, which also includes a histidine (His447) and a glutamate (Glu334) residue, facilitates this reaction. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl group, thereby increasing its nucleophilicity.

G cluster_AChE AChE Active Site AChE Active Acetylcholinesterase (with Ser-OH in catalytic triad) Inhibited_AChE Phosphorylated AChE (Ser-O-P) AChE->Inhibited_AChE Covalent Bond Formation Leaving_Group Leaving Group AChE->Leaving_Group This compound This compound This compound->AChE Binding and Phosphorylation

The "Aging" Process

Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging."[6] This involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom, resulting in a negatively charged phosphyl-enzyme conjugate.[6] This aged complex is highly stable and resistant to reactivation by standard antidotes like oximes.[7][8] The rate of aging is dependent on the specific chemical structure of the organophosphate. While the aging rate for this compound has not been specifically reported in the reviewed literature, for other organophosphates like dichlorvos and diazinon, the rate constants of aging (k_a) have been determined to be in the range of 0.009 to 0.021 hr⁻¹.[6]

G Inhibited_AChE Phosphorylated AChE (Reactivatable) Aged_AChE Aged AChE (Non-reactivatable) Inhibited_AChE->Aged_AChE Dealkylation (Aging) Alkyl_Group Alkyl Group Aged_AChE->Alkyl_Group Release

Reactivation by Oximes

Quantitative Data on this compound Inhibition

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Enantioselective Inhibition by this compound

This compound exhibits significant enantioselectivity in its inhibition of AChE. The (S)-enantiomer is a more potent inhibitor than the (R)-enantiomer.[5]

EnantiomerIC50 (µM) for intracellular AChE in SH-SY5Y cellsReference
(R)-dioxabenzofos17.2[5]
(S)-dioxabenzofos5.28[5]
Comparative Inhibitory Potency of Organophosphates

To provide context for the potency of this compound, the following table presents the IC50 values for several other common organophosphate insecticides against human red blood cell AChE.

OrganophosphateIC50 (µM)Reference
Chlorpyrifos0.12[4]
Monocrotophos0.25[4]
Profenofos0.35[4]
Acephate4.0[4]
Malathion25.45[11]
Diazinon71.2[11]

Note: IC50 values can vary depending on the enzyme source, substrate concentration, and assay conditions.

Detailed Kinetic Parameters of Inhibition

A more detailed understanding of the inhibition mechanism is provided by the kinetic constants: the affinity constant (K_a), the phosphorylation rate constant (k_p), and the bimolecular rate constant (k_i). While these specific constants for this compound are not available in the reviewed literature, the table below provides values for other organophosphates to illustrate the data typically generated in such studies.

OrganophosphateEnzyme SourceK_a (µM)k_p (min⁻¹)k_i (µM⁻¹min⁻¹)Reference
AcephateRat Brain AChE-0.130.06
MethamidophosRat Brain AChE-14.36.3

K_a represents the dissociation constant of the initial enzyme-inhibitor complex, k_p is the first-order rate constant for the phosphorylation of the enzyme, and k_i is the overall second-order rate constant of inhibition.

Molecular Interactions at the AChE Active Site

Molecular modeling studies have provided insights into the interactions between the enantiomers of this compound and the key amino acid residues within the AChE active site.[5]

The (S)-enantiomer of this compound is thought to have a higher binding affinity due to the formation of more stable hydrogen bonds and stronger electrostatic interactions with key residues, including:

  • Ser-203: The primary site of phosphorylation.

  • His-447: Part of the catalytic triad that facilitates the phosphorylation reaction.

  • Trp-86 and Tyr-337: Residues in the active site gorge that contribute to the binding and orientation of the inhibitor.

  • Tyr-124: Another key residue involved in inhibitor binding.

The different orientations of the enantiomers within the active site lead to these variations in interaction strength, ultimately resulting in the observed enantioselective inhibition.[5]

Experimental Protocols: Measurement of AChE Inhibition

The most common method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman.[12]

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method that relies on the following reactions:

  • AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetic acid.

  • The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB⁻), a yellow-colored anion.

  • The rate of TNB⁻ formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.

In the presence of an inhibitor like this compound, the rate of ATCI hydrolysis is reduced, leading to a slower rate of color development.

G ATCI Acetylthiocholine (ATCI) AChE Acetylcholinesterase ATCI->AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolysis DTNB DTNB Thiocholine->DTNB TNB TNB⁻ (Yellow) DTNB->TNB Reaction

Detailed Protocol for Measuring this compound Inhibition (Generalizable)

This protocol can be adapted for measuring the inhibitory activity of this compound and other organophosphates.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (e.g., 10 mM in water)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 3 mM in phosphate buffer)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents: Prepare fresh solutions of ATCI and DTNB on the day of the experiment. Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank: Contains buffer, DTNB, and ATCI, but no enzyme.

    • Control (100% activity): Contains buffer, AChE, DTNB, and the solvent used for the inhibitor.

    • Inhibitor wells: Contains buffer, AChE, DTNB, and varying concentrations of this compound.

  • Pre-incubation: Add the buffer, AChE solution, and either the inhibitor solution or solvent to the appropriate wells. Incubate the plate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the ATCI solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over a period of 5-10 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G Start Prepare Reagents (Buffer, AChE, ATCI, DTNB, this compound) Setup Set up 96-well plate (Blank, Control, Inhibitor) Start->Setup Preincubation Pre-incubate AChE with this compound Setup->Preincubation Initiate Add ATCI to start reaction Preincubation->Initiate Measure Measure Absorbance at 412 nm (Kinetic Read) Initiate->Measure Analyze Calculate Reaction Rates and % Inhibition Measure->Analyze IC50 Determine IC50 value Analyze->IC50

Conclusion

This compound is a potent, enantioselective inhibitor of acetylcholinesterase. Its mechanism of action follows the classical pathway of organophosphate neurotoxicity, involving the phosphorylation of the active site serine, which can lead to an essentially irreversible "aged" state. The greater inhibitory potency of the (S)-enantiomer is attributed to more favorable molecular interactions within the enzyme's active site. While detailed kinetic data for the phosphorylation, aging, and reactivation processes of this compound are not extensively documented in the current literature, the established methodologies for studying AChE inhibition provide a clear framework for future research in this area. A deeper understanding of these kinetic parameters is essential for a comprehensive risk assessment and the development of more effective countermeasures against poisoning by this and other organophosphorus compounds.

References

Chiral Properties of Dioxabenzofos and its Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxabenzofos, a chiral organophosphorus pesticide, exhibits significant enantioselectivity in its biological activity, primarily through the differential inhibition of the enzyme acetylcholinesterase (AChE). This technical guide provides an in-depth overview of the chiral properties of this compound and its enantiomers. It summarizes key quantitative data on their biological activity, details experimental protocols for their synthesis, separation, and bio-assessment, and visualizes critical pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Introduction to the Chirality of this compound

This compound, also known as Salithion, possesses a chiral phosphorus center, leading to the existence of two enantiomers: (R)-Dioxabenzofos and (S)-Dioxabenzofos. As with many chiral compounds, these enantiomers can exhibit distinct pharmacological and toxicological profiles. The differential interaction of these enantiomers with biological targets, such as enzymes and receptors, is a critical area of study for understanding their efficacy and potential risks. Research has demonstrated that the enantiomers of this compound show marked differences in their ability to inhibit acetylcholinesterase, a key enzyme in the nervous system.

Enantioselective Biological Activity

The primary mechanism of this compound's neurotoxicity is the inhibition of acetylcholinesterase (AChE). Studies have shown that this inhibition is highly enantioselective, with one enantiomer being significantly more potent than the other.

Quantitative Data on AChE Inhibition

The inhibitory potency of the this compound enantiomers against AChE has been quantified using the half-maximal inhibitory concentration (IC50) in human neuroblastoma SH-SY5Y cells.[1]

EnantiomerIC50 (µM) for AChE Inhibition in SH-SY5Y cells
(R)-Dioxabenzofos17.2
(S)-Dioxabenzofos5.28
Table 1: Enantioselective inhibition of acetylcholinesterase by this compound enantiomers.[1]

The data clearly indicates that the (S)-enantiomer is a more potent inhibitor of AChE than the (R)-enantiomer.

Experimental Protocols

This section outlines the key experimental methodologies for the synthesis, separation, and biological evaluation of this compound enantiomers.

Stereoselective Synthesis of this compound Enantiomers

A method for the synthesis of optically active Salithion (this compound) with high enantiomeric excess (>98% e.e.) has been reported.[2] The strategy involves the use of a chiral auxiliary, L-proline methyl ester, to create diastereomers that can be separated, followed by a stereospecific conversion to the desired enantiomer.

Principle: Racemic this compound is reacted with L-proline methyl ester to form a mixture of diastereomers. These diastereomers, having different physical properties, are separated by conventional chromatography. Subsequent sulfuric acid-catalyzed methanolysis proceeds with an inversion of configuration at the phosphorus atom to yield the individual enantiomers of this compound.[2]

Generalized Protocol:

  • Diastereomer Formation: React racemic this compound with L-proline methyl ester hydrochloride in the presence of a base.

  • Diastereomer Separation: Separate the resulting diastereomers using column chromatography on silica gel.

  • Methanolysis: Treat the separated diastereomers with sulfuric acid in methanol to induce methanolysis, leading to the formation of the corresponding this compound enantiomer with inversion of stereochemistry.[2]

  • Purification: Purify the final enantiomers using chromatography.

  • Characterization: Confirm the structure and enantiomeric purity using NMR spectroscopy and chiral HPLC.

Chiral Separation of this compound Enantiomers by HPLC

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a standard method for the analytical and preparative separation of enantiomers. For Salithion (this compound), a Chiralpak AD column has been shown to provide the best separation.[3]

Generalized Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD column.[3]

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically effective for polysaccharide-based CSPs. The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

  • Elution Order: The elution order of the enantiomers ((-)-S-salithion followed by (+)-R-salithion on a Chiralpak AD column) should be confirmed using optically active standards.[3]

Acetylcholinesterase Inhibition Assay in SH-SY5Y Cells

The enantioselective inhibition of AChE by this compound can be determined using a cell-based assay with the human neuroblastoma SH-SY5Y cell line.[1]

Generalized Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) until they reach the desired confluency.[4]

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the (R)- and (S)-Dioxabenzofos enantiomers for a defined period (e.g., 24 hours).[1]

  • Cell Lysis: Lyse the cells to release the intracellular AChE.

  • AChE Activity Measurement (Ellman's Method):

    • Add a solution containing acetylthiocholine (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to the cell lysates.[4]

    • AChE hydrolyzes acetylthiocholine to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

    • Measure the absorbance of TNB at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the enantiomers and determine the IC50 values by plotting the inhibition data against the logarithm of the concentration.

Computational Docking of this compound Enantiomers with Acetylcholinesterase

Molecular docking simulations can provide insights into the binding interactions between the this compound enantiomers and the active site of AChE, helping to explain the observed enantioselectivity.

Generalized Protocol:

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB ID: 4EY6 is a commonly used structure).[5][6]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structures of the (R)- and (S)-Dioxabenzofos enantiomers and optimize their geometries.

  • Docking Simulation:

    • Define the binding site on the AChE structure, typically centered around the catalytic triad.

    • Use a docking program (e.g., AutoDock, GOLD) to dock the enantiomers into the defined binding site.

  • Analysis of Docking Poses:

    • Analyze the predicted binding poses and calculate the binding energies for each enantiomer.

    • Visualize and identify the key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Visualizations

Signaling Pathway of AChE Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Signal Signal Termination Choline_Acetate->Signal Leads to Postsynaptic_Receptor->Signal Initiates Signal Hyperstimulation Receptor Hyperstimulation Postsynaptic_Receptor->Hyperstimulation This compound This compound Enantiomer This compound->AChE Inhibits ACh_Accumulation->Postsynaptic_Receptor

Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.

Experimental Workflow for Chiral Analysis

Chiral_Analysis_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Biological & Computational Analysis Racemic_this compound Racemic this compound Diastereomers Diastereomeric Mixture Racemic_this compound->Diastereomers Chiral_Auxiliary L-proline methyl ester Chiral_Auxiliary->Diastereomers Separated_Diastereomers Separated Diastereomers Diastereomers->Separated_Diastereomers Chromatography Enantiomers (R)- and (S)-Dioxabenzofos Separated_Diastereomers->Enantiomers Methanolysis Chiral_HPLC Chiral HPLC Analysis Enantiomers->Chiral_HPLC Purity Check AChE_Assay AChE Inhibition Assay (SH-SY5Y cells) Enantiomers->AChE_Assay Docking Molecular Docking (AChE) Enantiomers->Docking Results Enantioselectivity Data (IC50, Binding Energy) AChE_Assay->Results Docking->Results Enantiomer_Interaction cluster_enantiomers This compound Enantiomers cluster_ache Acetylcholinesterase (AChE) Active Site cluster_interaction Binding Interaction cluster_outcome Biological Outcome S_Enantiomer (S)-Dioxabenzofos S_Binding High Affinity Binding (Strong Interaction) S_Enantiomer->S_Binding R_Enantiomer (R)-Dioxabenzofos R_Binding Low Affinity Binding (Weak Interaction) R_Enantiomer->R_Binding Active_Site 3D Conformation of AChE Active Site Active_Site->S_Binding Active_Site->R_Binding High_Inhibition Potent AChE Inhibition (Low IC50) S_Binding->High_Inhibition Low_Inhibition Weak AChE Inhibition (High IC50) R_Binding->Low_Inhibition

References

Unraveling the Stereoselective Neurotoxicity of Dioxabenzofos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dioxabenzofos, a chiral organophosphorus pesticide, exhibits notable enantioselectivity in its neurotoxic effects. This technical guide provides an in-depth analysis of the differential neurotoxicity of (S)- and (R)-dioxabenzofos, with a primary focus on their interaction with acetylcholinesterase (AChE). Experimental evidence robustly demonstrates that (S)-dioxabenzofos is a significantly more potent neurotoxin than its (R)-enantiomer. This guide synthesizes key quantitative data, details the experimental protocols utilized in these assessments, and visualizes the underlying molecular mechanisms and experimental workflows. The findings presented herein are critical for accurate environmental risk assessment and the development of stereospecific therapeutic interventions.

Introduction

Organophosphorus compounds are a class of chemicals widely used as pesticides and are known for their neurotoxic properties, primarily through the inhibition of acetylcholinesterase (AChE).[1][2] this compound is a chiral organophosphorus compound, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-dioxabenzofos and (R)-dioxabenzofos. Emerging research has highlighted the importance of stereoselectivity in the biological activity and toxicity of chiral compounds.[3] This guide focuses on the enantioselective neurotoxicity of this compound, demonstrating that the (S)-enantiomer possesses significantly higher neurotoxic activity than the (R)-enantiomer.[4][5] This difference is primarily attributed to the stereospecific interactions between the this compound enantiomers and the active site of AChE.[4]

Quantitative Analysis of Enantioselective Neurotoxicity

The differential neurotoxicity of (S)- and (R)-dioxabenzofos has been quantified through various in vitro and computational methods. The following tables summarize the key findings, highlighting the superior inhibitory effect of the (S)-enantiomer on acetylcholinesterase.

Table 1: In Vitro Inhibition of Intracellular Acetylcholinesterase (AChE) Activity in SH-SY5Y Cells

EnantiomerIC50 (μM)Source
(S)-dioxabenzofos5.28[4][5][6]
(R)-dioxabenzofos17.2[4][5][6]

Table 2: Comparative Binding Affinity and Free Energy with Acetylcholinesterase

EnantiomerBinding Affinity (M⁻¹)Binding Free Energy (kcal/mol)Source
(S)-dioxabenzofos5.691 x 10⁴-23.55[4][5][6]
(R)-dioxabenzofos1.947 x 10⁴-15.43[4][5][6]

Signaling Pathway of Acetylcholinesterase Inhibition

The primary mechanism of this compound neurotoxicity is the inhibition of AChE. This enzyme is crucial for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxic effects. The enantiomers of this compound interact differently with the active site of AChE, leading to varying degrees of inhibition.

cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE S_Diox (S)-dioxabenzofos S_Diox->AChE Strong Inhibition R_Diox (R)-dioxabenzofos R_Diox->AChE Weak Inhibition Hyperstimulation Cholinergic Hyperstimulation AChR->Hyperstimulation Neurotoxicity Neurotoxicity Hyperstimulation->Neurotoxicity

Caption: Signaling pathway of AChE inhibition by this compound.

Experimental Protocols

This section details the methodologies employed to assess the enantioselective neurotoxicity of this compound.

Cell Culture and Exposure
  • Cell Line: Human neuroblastoma SH-SY5Y cells were used as the in vitro model for neuronal cells.

  • Culture Conditions: Cells were cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin. The cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Cells were passaged at approximately 80% confluency using trypsin-EDTA.

  • Exposure: For neurotoxicity assays, SH-SY5Y cells were seeded in appropriate well plates and exposed to varying concentrations of (S)-dioxabenzofos and (R)-dioxabenzofos.

Acetylcholinesterase (AChE) Activity Assay

The intracellular AChE activity was determined using a modified Ellman's method.

  • Principle: This colorimetric assay measures the product of the AChE reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The absorbance of this product is proportional to the AChE activity.

  • Procedure:

    • After exposure to this compound enantiomers, SH-SY5Y cells were washed with phosphate-buffered saline (PBS).

    • Cells were lysed to release intracellular components, including AChE.

    • The cell lysate was incubated with a reaction mixture containing DTNB and the AChE substrate, acetylthiocholine iodide (ATCI).

    • The absorbance was measured at 412 nm using a microplate reader.

    • The percentage of AChE inhibition was calculated relative to a control group not exposed to this compound.

    • The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Fluorescence Quenching Spectroscopy

Fluorescence quenching studies were conducted to determine the binding affinity of the this compound enantiomers to purified AChE.

  • Principle: The intrinsic fluorescence of AChE, primarily from tryptophan residues, is quenched upon binding of a ligand like this compound. The extent of quenching is related to the binding affinity.

  • Instrumentation: A fluorescence spectrophotometer was used for these measurements.

  • Procedure:

    • A solution of purified AChE was prepared in a suitable buffer (e.g., phosphate buffer at pH 7.4).

    • The intrinsic fluorescence of the AChE solution was measured with an excitation wavelength of 280 nm and an emission spectrum recorded from 300 to 400 nm.

    • Aliquots of (S)- or (R)-dioxabenzofos were incrementally added to the AChE solution.

    • The fluorescence spectrum was recorded after each addition.

    • The quenching of fluorescence was analyzed using the Stern-Volmer equation to calculate the binding affinity (Ka).

Molecular Docking and Computational Analysis

Computational methods were employed to elucidate the molecular interactions between the this compound enantiomers and the active site of AChE.

  • Software: Molecular operating environment (MOE) software was utilized for molecular docking simulations.

  • Protein and Ligand Preparation: The three-dimensional crystal structure of human AChE was obtained from the Protein Data Bank. The structures of (S)- and (R)-dioxabenzofos were generated and energy-minimized.

  • Docking Protocol:

    • The active site of AChE was defined based on the location of key catalytic residues.

    • The prepared enantiomer structures were docked into the active site of AChE using the docking algorithm within MOE.

    • The resulting docked poses were scored based on their binding energy.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the enantiomers and the amino acid residues of the AChE active site were analyzed.

  • Binding Free Energy Calculation: The binding free energy for each enantiomer-AChE complex was calculated to provide a quantitative measure of binding stability.

Experimental and Computational Workflow

The following diagram illustrates the workflow of the experimental and computational procedures used to evaluate the enantioselective neurotoxicity of this compound.

cluster_invitro In Vitro Analysis cluster_biophysical Biophysical Analysis cluster_insilico In Silico Analysis cluster_conclusion Conclusion CellCulture SH-SY5Y Cell Culture Exposure Exposure to (S)- and (R)-Dioxabenzofos CellCulture->Exposure AChE_Assay AChE Activity Assay (Ellman's Method) Exposure->AChE_Assay IC50 IC50 Determination AChE_Assay->IC50 Conclusion Confirmation of (S)-Dioxabenzofos as the More Potent Neurotoxin IC50->Conclusion Purified_AChE Purified AChE Fluorescence Fluorescence Quenching Spectroscopy Purified_AChE->Fluorescence Binding_Affinity Binding Affinity (Ka) Calculation Fluorescence->Binding_Affinity Binding_Affinity->Conclusion AChE_Structure AChE 3D Structure Docking Molecular Docking (MOE) AChE_Structure->Docking Diox_Structures (S)- & (R)-Dioxabenzofos Structures Diox_Structures->Docking Binding_Energy Binding Free Energy Calculation Docking->Binding_Energy Binding_Energy->Conclusion

Caption: Workflow for assessing enantioselective neurotoxicity.

Conclusion

The comprehensive analysis presented in this technical guide unequivocally demonstrates the stereoselective neurotoxicity of this compound. The (S)-enantiomer is a substantially more potent inhibitor of acetylcholinesterase than the (R)-enantiomer, as evidenced by its lower IC50 value, higher binding affinity, and more favorable binding free energy. These findings underscore the critical importance of considering stereochemistry in the toxicological evaluation of chiral environmental pollutants. For researchers and professionals in drug development, this detailed understanding of enantiomer-specific interactions with a key neurological target provides a valuable framework for the design of safer, more effective, and stereospecific therapeutic agents.

References

The Synthesis and Chemical Profile of Dioxabenzofos: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxabenzofos, also known by its common name Salithion, is a potent organophosphorus insecticide. This technical guide provides a comprehensive overview of its synthesis, chemical structure, and mechanism of action. Detailed experimental protocols, quantitative data, and visualizations of its biological pathways are presented to serve as a valuable resource for researchers in toxicology, drug development, and environmental science.

Chemical Structure and Properties

This compound is the commercial name for 2-methoxy-4H-1,3,2-benzodioxaphosphorine-2-sulfide. It is a cyclic organophosphate ester containing a phosphorus atom integrated into a heterocyclic ring system.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-methoxy-2-sulfanylidene-4H-1,3,2λ⁵-benzodioxaphosphinine[1]
Synonyms Salithion, Dioxabenzophos[1]
CAS Number 3811-49-2[1]
Molecular Formula C₈H₉O₃PS[1]
Molecular Weight 216.19 g/mol [1]
Appearance White crystalline solidInferred from general properties
Melting Point 55-56 °CInferred from similar compounds
Solubility Soluble in most organic solventsInferred from general properties

Synthesis of this compound

The primary synthesis of this compound involves the condensation reaction of o-hydroxybenzyl alcohol (saligenin) with O-methyl phosphorodichloridothioate. An alternative, though less direct, method involves the isomerization of a related compound.

Primary Synthesis: Condensation Reaction

This method is based on the reaction between o-hydroxybenzyl alcohol and O-methyl phosphorodichloridothioate in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials:

  • o-Hydroxybenzyl alcohol (Saligenin)

  • O-Methyl phosphorodichloridothioate

  • Triethylamine (or another suitable base)

  • Anhydrous toluene (or another inert solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • A solution of o-hydroxybenzyl alcohol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath to 0-5 °C.

  • A solution of O-methyl phosphorodichloridothioate (1.1 eq) in anhydrous toluene is added dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is collected.

  • The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

G Experimental Workflow: Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification o-Hydroxybenzyl alcohol o-Hydroxybenzyl alcohol Mixing_and_Cooling Mix o-Hydroxybenzyl alcohol and Triethylamine in Toluene Cool to 0-5 °C o-Hydroxybenzyl alcohol->Mixing_and_Cooling O-Methyl phosphorodichloridothioate O-Methyl phosphorodichloridothioate Addition Dropwise addition of O-Methyl phosphorodichloridothioate O-Methyl phosphorodichloridothioate->Addition Triethylamine Triethylamine Triethylamine->Mixing_and_Cooling Toluene Toluene Toluene->Mixing_and_Cooling Mixing_and_Cooling->Addition Stirring Stir at room temperature for 12-16h Addition->Stirring Filtration Filter to remove salt Stirring->Filtration Washing Wash with NaHCO3 and brine Filtration->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Evaporate solvent Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: Workflow for the synthesis of this compound.

Biological Mechanism of Action

This compound exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

Acetylcholinesterase Inhibition

This compound acts as an irreversible inhibitor of AChE. The phosphorus atom of this compound attacks the serine residue in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme that is no longer functional.[2] This inhibition is enantioselective, with the (S)-enantiomer being a more potent inhibitor than the (R)-enantiomer.[3]

Table 2: Enantioselective Inhibition of Acetylcholinesterase by this compound

EnantiomerIC₅₀ (μM)Reference
(R)-Dioxabenzofos17.2[3]
(S)-Dioxabenzofos5.28[3]

The key amino acid residues in the AChE active site that interact with this compound include Trp-86, Tyr-124, Ser-203, Tyr-337, and His-447.[3]

G Mechanism of Acetylcholinesterase Inhibition This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Irreversible Inhibition Phosphorylated_AChE Inactive Phosphorylated AChE AChE->Phosphorylated_AChE Phosphorylation of Serine residue Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products ACh Acetylcholine (ACh) ACh->AChE Normal Hydrolysis ACh->Phosphorylated_AChE Hydrolysis Blocked

Caption: Inhibition of Acetylcholinesterase by this compound.

Downstream Signaling Pathways

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates postsynaptic muscarinic and nicotinic acetylcholine receptors, leading to a state of cholinergic crisis.[2]

Muscarinic Receptor Activation: The overstimulation of muscarinic receptors, which are G-protein coupled receptors, can lead to a cascade of downstream signaling events. These can include the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4][5]

Nicotinic Receptor Activation: Nicotinic receptors are ligand-gated ion channels. Their prolonged activation by excess acetylcholine leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing depolarization of the postsynaptic membrane. This can result in excitotoxicity and the activation of various calcium-dependent signaling pathways, including the Ras/Raf/MEK/ERK pathway.[4]

G Downstream Signaling of this compound-Induced AChE Inhibition cluster_muscarinic Muscarinic Receptor Pathway cluster_nicotinic Nicotinic Receptor Pathway This compound This compound AChE_Inhibition AChE Inhibition This compound->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Muscarinic_Receptor Muscarinic Receptor ACh_Accumulation->Muscarinic_Receptor Nicotinic_Receptor Nicotinic Receptor ACh_Accumulation->Nicotinic_Receptor G_Protein G-protein activation Muscarinic_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 and DAG production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ release IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) activation IP3_DAG->PKC_Activation Ion_Channel Ion Channel Opening Nicotinic_Receptor->Ion_Channel Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca²⁺-dependent signaling (e.g., Ras/Raf/MEK/ERK) Depolarization->Ca_Signaling

Caption: Signaling pathways affected by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and biological mechanism of action of this compound. The provided experimental protocol and signaling pathway diagrams offer a valuable resource for researchers. Further investigation into the specific downstream effects of this compound in various biological systems is warranted to fully understand its toxicological profile and to inform the development of potential antidotes and therapeutic interventions.

References

Toxicological Profile of Dioxabenzofos in Neuronal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of Dioxabenzofos in neuronal cells. This compound, an organophosphate pesticide, primarily exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in nerve signal transmission. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known and potential signaling pathways involved in this compound-induced neurotoxicity.

Core Toxicological Data

The primary mechanism of this compound neurotoxicity is the inhibition of acetylcholinesterase. Research has demonstrated that this compound exhibits enantioselective toxicity, with the (S)-enantiomer being a more potent inhibitor of AChE than the (R)-enantiomer in the human neuroblastoma cell line SH-SY5Y.[1][2]

Table 1: Enantioselective Inhibition of Acetylcholinesterase (AChE) by this compound in SH-SY5Y Neuronal Cells
EnantiomerIC50 (µM)Cell LineReference
(R)-Dioxabenzofos17.2SH-SY5Y[1][2]
(S)-Dioxabenzofos5.28SH-SY5Y[1][2]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required to inhibit a biological process by 50%.

While direct inhibition of AChE is the well-established mechanism, organophosphates as a class are also known to induce neurotoxicity through other pathways, including the induction of oxidative stress and apoptosis. However, specific studies detailing the effects of this compound on these particular pathways in neuronal cells are not currently available in the reviewed scientific literature. The following sections on oxidative stress and apoptosis are based on the general mechanisms attributed to organophosphate compounds.[3][4][5]

Key Signaling Pathways in this compound Neurotoxicity

The interaction of this compound with neuronal cells primarily targets the cholinergic system. However, downstream and parallel pathways related to cellular stress and survival are also likely to be affected.

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (blocked) AChR Acetylcholine Receptors (Muscarinic & Nicotinic) ACh->AChR Accumulation & Overstimulation Cholinergic_Crisis Cholinergic Crisis AChR->Cholinergic_Crisis

This compound-induced acetylcholinesterase inhibition.

As a class of compounds, organophosphates are known to induce oxidative stress through the overproduction of reactive oxygen species (ROS), leading to cellular damage.[3][6]

G OP Organophosphate Exposure (e.g., this compound) Mitochondria Mitochondrial Dysfunction OP->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Cellular_Damage Neuronal Cell Damage Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage Protein_Oxidation->Cellular_Damage

General organophosphate-induced oxidative stress pathway.

Prolonged cellular stress and damage can ultimately lead to programmed cell death, or apoptosis, a pathway also implicated in organophosphate neurotoxicity.[4][5]

G Oxidative_Stress Oxidative Stress Mitochondria Mitochondrial Permeability Transition Oxidative_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

General organophosphate-induced apoptotic pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of toxicological studies on this compound.

Cell Culture
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neurotoxicity studies.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Assessment of Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

G cluster_0 MTT Assay Workflow A Seed SH-SY5Y cells in a 96-well plate B Treat cells with this compound at various concentrations A->B C Incubate for 24-48 hours B->C D Add MTT solution to each well C->D E Incubate for 4 hours to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Workflow for the MTT cell viability assay.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]

  • Expose the cells to varying concentrations of this compound and a vehicle control for 24 to 48 hours.

  • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[8]

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[8]

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is used to determine the activity of AChE.[9][10][11][12][13]

Protocol:

  • Prepare cell lysates from SH-SY5Y cells treated with this compound or a vehicle control.

  • In a 96-well plate, add the cell lysate to a reaction mixture containing 0.1 M phosphate buffer (pH 8.0) and 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[9][13]

  • Initiate the reaction by adding the substrate, 14 mM acetylthiocholine iodide (ATCI).[9]

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow product, 5-thio-2-nitrobenzoate (TNB).

  • Measure the rate of color formation by reading the absorbance at 412 nm at regular intervals using a microplate reader.[9][10][11][13]

  • The AChE activity is proportional to the rate of increase in absorbance.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[14][15][16][17][18]

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate or on coverslips.

  • Treat the cells with this compound or a vehicle control for the desired time.

  • Wash the cells with a serum-free medium.

  • Load the cells with 10 µM DCFH-DA in a serum-free medium and incubate for 30 minutes at 37°C in the dark.[14][15][16]

  • DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • After incubation, wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[17][18]

Assessment of Apoptosis (Caspase-3 Activity Assay)

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[19][20][21]

Protocol:

  • Prepare cell lysates from SH-SY5Y cells treated with this compound or a vehicle control.

  • In a 96-well plate, incubate the cell lysate with a colorimetric caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[20]

  • Activated caspase-3 in the lysate cleaves the substrate, releasing the chromophore p-nitroaniline (pNA).

  • Measure the absorbance of the released pNA at 405 nm using a microplate reader.[20]

  • The level of caspase-3 activity is directly proportional to the color intensity.

Conclusion

The primary neurotoxic effect of this compound in neuronal cells is the potent, enantioselective inhibition of acetylcholinesterase. While the broader toxicological profile concerning oxidative stress and apoptosis has not been specifically elucidated for this compound, the established mechanisms for the organophosphate class of pesticides suggest these are highly probable pathways of this compound-induced neurotoxicity. Further research is warranted to specifically investigate these mechanisms for this compound to provide a more complete understanding of its neurotoxic potential. The experimental protocols provided in this guide offer a robust framework for conducting such future investigations.

References

The Environmental Odyssey of Organophosphorus Pollutants: A Technical Guide to Their Fate and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organophosphorus (OP) compounds, a diverse class of chemicals used extensively as pesticides and flame retardants, are of significant environmental concern due to their potential for widespread contamination and toxicity.[1][2] Though designed for specific applications, their journey does not end at the point of use. Instead, they embark on a complex odyssey through various environmental compartments, including soil, water, and air, where they are subject to a multitude of transport and transformation processes. This technical guide provides an in-depth exploration of the environmental fate and distribution of these pollutants, offering detailed experimental protocols for their analysis and summarizing key quantitative data to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may encounter these compounds in environmental contexts or require analogous methodologies for their own research.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental behavior of organophosphorus pollutants is fundamentally governed by their physicochemical properties. These characteristics determine their partitioning between different environmental media, their mobility, and their susceptibility to various degradation processes. Generally, OPs are oily or crystalline substances, with many exhibiting a characteristic garlic-like odor.[3] Their solubility in water varies, but most are more soluble in organic solvents.[3][4] A key property influencing their environmental distribution is the octanol-water partition coefficient (Kow), which is a measure of a chemical's lipophilicity. OPs with higher Kow values tend to sorb more strongly to soil organic matter and bioaccumulate in the fatty tissues of organisms.[5][6]

Environmental Transport and Distribution: A Multi-media Journey

Organophosphorus pollutants can enter the environment through various pathways, including direct application to agricultural fields, runoff from treated areas, atmospheric deposition, and industrial discharge.[7] Once released, their distribution is a dynamic process involving movement between air, water, and soil.

Atmospheric Transport: Volatilization from treated surfaces and spray drift during application can lead to the atmospheric transport of OPs. They can exist in the atmosphere in both the gas phase and adsorbed to particulate matter, allowing for long-range transport to remote ecosystems.[8]

Transport in Water: Due to their moderate water solubility, OPs can be transported over significant distances in surface waters, including rivers and streams.[7][9] They can also leach through the soil profile and contaminate groundwater, particularly in sandy soils with low organic matter content.[9]

Distribution in Soil and Sediment: In soil and sediment, the mobility of OPs is largely controlled by sorption processes.[5][9] Sorption is the binding of a chemical to solid particles, and for OPs, this is primarily driven by their interaction with soil organic matter.[5] The soil organic carbon-water partitioning coefficient (Koc) is a critical parameter for predicting the extent of sorption and, consequently, the potential for leaching.[10] Generally, OPs with higher Koc values are less mobile and more likely to be retained in the soil.[10]

Key Transformation and Degradation Pathways

Organophosphorus pollutants are not inert in the environment; they undergo various transformation and degradation processes that alter their chemical structure and toxicity. The primary degradation pathways are hydrolysis, photolysis, and microbial degradation.[9]

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves the ester bonds in the OP molecule.[11] This process is a significant degradation pathway in water and moist soil. The rate of hydrolysis is highly dependent on pH and temperature.[9] Generally, hydrolysis is faster under alkaline conditions.[3][11] For instance, the half-life of an OP pesticide can increase from 10 days in a laboratory setting (pH 7, 25°C) to a year if the water pH is 6 and the temperature is 5°C.[7][9]

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun.[12] This is a major degradation pathway for OPs in the atmosphere and at the surface of water bodies and soil. The process can be direct, where the OP molecule itself absorbs light energy, or indirect, where other substances in the environment (photosensitizers) absorb light and transfer the energy to the OP molecule. The presence of reactive oxygen species (ROS), such as hydroxyl radicals, can significantly accelerate photodegradation.[10][13] Photodegradation can lead to the formation of various transformation products, some of which may be more toxic than the parent compound. For example, the photodegradation of parathion can yield the more toxic paraoxon.[14][15]

Microbial Degradation

Microorganisms, particularly bacteria and fungi, play a crucial role in the breakdown of organophosphorus pollutants in soil and water.[1][15] Many microorganisms can utilize OPs as a source of carbon, phosphorus, or nitrogen, leading to their mineralization into simpler, less toxic compounds.[15] The primary enzymatic reaction in microbial degradation is hydrolysis, catalyzed by enzymes such as organophosphate hydrolases (OPH) and phosphotriesterases (PTEs).[1][16][17] The efficiency of microbial degradation can be influenced by factors such as soil type, temperature, moisture, and the history of pesticide application, with soils having previous exposure to OPs often exhibiting faster degradation rates.[9]

Below is a diagram illustrating the general microbial degradation pathway of Chlorpyrifos, a widely used organophosphorus insecticide.

Microbial_Degradation_of_Chlorpyrifos Chlorpyrifos Chlorpyrifos TCP 3,5,6-trichloro-2-pyridinol (TCP) Chlorpyrifos->TCP Hydrolysis (Organophosphate Hydrolase) DETP O,O-diethyl thiophosphate (DETP) Chlorpyrifos->DETP Hydrolysis RingCleavage Ring Cleavage Products TCP->RingCleavage Further Degradation Mineralization CO2 + H2O + Cl- + P RingCleavage->Mineralization Mineralization

Microbial degradation pathway of Chlorpyrifos.

Bioaccumulation and Biomagnification

Due to their lipophilic nature, some organophosphorus pollutants can accumulate in the tissues of living organisms, a process known as bioaccumulation.[18] This is particularly relevant for aquatic organisms that are continuously exposed to contaminated water.[19] The bioaccumulation factor (BAF) is a measure of the extent to which a chemical is accumulated in an organism from the surrounding environment.[6]

Biomagnification is the process by which the concentration of a contaminant increases at successively higher levels in a food chain.[18] While some OPs have the potential to bioaccumulate, their tendency to biomagnify is generally considered to be lower than that of more persistent organochlorine pesticides due to their faster metabolism and degradation.[20]

Quantitative Data on Environmental Fate

The following tables summarize key quantitative data for several common organophosphorus pollutants, providing a comparative overview of their persistence and mobility in the environment.

Table 1: Half-lives (t½) of Selected Organophosphorus Pollutants in Soil and Water

CompoundSoil Half-life (days)Water Half-life (days)
Chlorpyrifos10 - 120[21]16 (pH 9)[20]
Malathion1 - 25[17]1.5 - 147[6][17]
Parathion1 - 2 weeks (foliage)[2]9 - 46[15]
Diazinon14 - 209[7]21 - 75[6][22]
Glyphosate2 - 1973.5 - 91

Note: Half-life values can vary significantly depending on environmental conditions such as pH, temperature, soil type, and microbial activity.

Table 2: Soil Sorption (Koc and Kd) and Bioaccumulation Factors (BAF) of Selected Organophosphorus Pollutants

CompoundLog KocKd (L/kg)Log BAF
Chlorpyrifos3.86 - 4.236.8 - 2502.15 - 3.28 (Fish)[5][23]
Malathion2.26 - 3.200.4 - 10.70.65 - 2.01 (Fish)[6]
Parathion3.34 - 3.8538.6 - 74.9[24]~2.0 (Fish)
Diazinon2.74 - 3.360.3 - 27.5<2.0 (Aquatic Organisms)[7]
Glyphosate3.78 - 4.515 - 1000Low potential

Note: Koc and Kd values are dependent on soil properties, particularly organic carbon content. BAF values can vary between species and exposure conditions.

Experimental Protocols for Environmental Analysis

The accurate quantification of organophosphorus pollutants in environmental matrices is essential for assessing their fate and distribution. The following sections provide detailed methodologies for the extraction and analysis of OPs in water and soil samples.

Sample Preparation: Extraction and Cleanup

6.1.1. Solid-Phase Extraction (SPE) for Water Samples

This protocol is based on EPA Method 8141B for the extraction of organophosphorus pesticides from water.[1][19][23]

  • Sample Preparation: Adjust a 1 L water sample to a neutral pH (around 7).[1]

  • Cartridge Conditioning: Condition a polymeric solid-phase extraction cartridge (e.g., Styre Screen® HL DVB) by washing with 3 x 5 mL of dichloromethane, followed by 2 x 5 mL of methanol, and finally equilibrating with 2 x 5 mL of deionized water.[1]

  • Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[1]

  • Cartridge Drying: After the sample has passed through, dry the cartridge under full vacuum for 10 minutes.[1]

  • Elution: Elute the retained analytes from the cartridge by first rinsing the original sample bottle with 5 mL of acetone and passing it through the cartridge, followed by 10 mL of dichloromethane. Then, add an additional 5 mL of dichloromethane directly to the cartridge.[1]

  • Drying and Concentration: Dry the collected eluate using anhydrous sodium sulfate. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[1]

  • Solvent Exchange: Add 3 mL of n-hexane and continue concentrating to a final volume of 2 mL. The sample is now ready for GC analysis.[1]

6.1.2. QuEChERS Method for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for the extraction of pesticide residues from complex matrices like soil.[13][25][26]

  • Sample Extraction:

    • Weigh 10 g of a hydrated soil sample (or 3 g of dry soil rehydrated with 7 mL of water) into a 50 mL centrifuge tube.[13]

    • Add 10 mL of acetonitrile.[13]

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[13]

    • Shake vigorously for at least 2 minutes.[13]

    • Centrifuge for 5 minutes at ≥3000 rcf.[13]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile extract) to a dSPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.[13]

    • Vortex for 30 seconds.[13]

    • Centrifuge at ≥5000 rcf for 2 minutes.[13]

    • The resulting supernatant is ready for analysis.[13]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common analytical technique for the determination of organophosphorus pollutants due to its high sensitivity and selectivity.[12][27][28][29]

Typical GC-MS Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.[5]

  • Mass Spectrometer: Agilent 5975B MSD or equivalent.[5]

  • Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm) or equivalent.[5]

  • Injection: 1 µL splitless injection.[5]

  • Carrier Gas: Helium at a constant flow.[27]

  • Oven Temperature Program: An example program starts at 50°C, ramps up to 140°C, and then to a final temperature of 280°C.[27]

  • MS Conditions: Electron impact (EI) ionization in scan or selected ion monitoring (SIM) mode.[28]

Below is a diagram representing a typical experimental workflow for the analysis of organophosphorus pollutants in environmental samples.

Experimental_Workflow Sample Environmental Sample (Water or Soil) Extraction Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) for Water Extraction->SPE Water Sample QuEChERS QuEChERS for Soil Extraction->QuEChERS Soil Sample Cleanup Cleanup & Concentration SPE->Cleanup dSPE Dispersive SPE (dSPE) QuEChERS->dSPE Cleanup N2_Evaporation Nitrogen Evaporation Cleanup->N2_Evaporation Concentration dSPE->Cleanup Analysis Instrumental Analysis N2_Evaporation->Analysis GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis->GCMS Data Data Analysis & Quantification GCMS->Data

Experimental workflow for OP analysis.

Conclusion

The environmental fate and distribution of organophosphorus pollutants are intricate processes influenced by a combination of their inherent chemical properties and the characteristics of the receiving environment. Understanding these processes is paramount for assessing the risks posed by these compounds and for developing effective remediation strategies. This guide has provided a comprehensive overview of the key transport and transformation pathways, summarized essential quantitative data, and detailed the experimental protocols necessary for their analysis. For researchers and professionals in related scientific fields, this information serves as a foundational resource for further investigation into the environmental behavior of these and other emerging contaminants.

References

Dioxabenzofos and its Binding Affinity to Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of dioxabenzofos to the active site residues of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This compound, an organophosphorus pesticide, exerts its neurotoxic effects by inhibiting AChE, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. This document details the quantitative binding data, experimental methodologies, and the molecular interactions that govern this inhibition, with a particular focus on the enantioselective properties of this compound.

Quantitative Binding Affinity Data

The interaction between this compound and AChE exhibits significant enantioselectivity, with the (S)-enantiomer generally displaying a higher binding affinity and inhibitory potency than the (R)-enantiomer. The following tables summarize the key quantitative data from various experimental and computational studies.

Parameter(R)-Dioxabenzofos(S)-DioxabenzofosReference
IC50 (µM) 17.25.28[1]
Binding Free Energy (kcal/mol) -15.43-23.55[1]
Stern-Volmer Constant (x 10⁴ M⁻¹) 1.9475.691

Table 1: Enantioselective Inhibition and Binding Affinity of this compound to AChE. IC50 values represent the concentration of the inhibitor required to reduce AChE activity by 50%. Binding free energy was determined through computational molecular docking studies. The Stern-Volmer constant is a measure of the binding affinity, with higher values indicating stronger binding.

Interacting Residue(R)-Dioxabenzofos Interaction(S)-Dioxabenzofos InteractionBond Length (Å)
Ser-203 Hydrogen BondStrong Hydrogen Bond(R): 2.84, (S): 1.95
His-447 Carbon-Hydrogen Bond-2.9
Tyr-337 -Hydrogen Bond2.35
Trp-86 π-π Stacking"Sandwich-type" π-π Stacking-
Tyr-124 Hydrophobic InteractionHydrophobic Interaction-

Table 2: Key AChE Active Site Residues and Their Interactions with this compound Enantiomers. This table details the specific types of non-covalent interactions and, where available, the bond distances between the this compound enantiomers and critical amino acid residues within the AChE active site. The shorter bond length for the (S)-enantiomer with Ser-203 indicates a stronger interaction.

Experimental Protocols

The determination of this compound's binding affinity to AChE involves a combination of in vitro enzymatic assays and in silico computational modeling.

In Vitro AChE Inhibition Assay (SH-SY5Y Cells)

This protocol is based on the widely used Ellman's method for measuring AChE activity.

1. Cell Culture and Preparation:

  • Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates and allowed to adhere and grow to a desired confluency.

2. Treatment with this compound:

  • Stock solutions of (R)- and (S)-dioxabenzofos are prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the this compound enantiomers are added to the cell culture wells to achieve a range of final concentrations.

  • Control wells receive the vehicle (DMSO) only.

  • The plates are incubated for a specific period to allow for inhibitor-enzyme interaction.

3. AChE Activity Measurement:

  • The cell culture medium is removed, and the cells are lysed to release intracellular AChE.

  • The reaction is initiated by adding a solution containing acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

  • The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm over time.

4. Data Analysis:

  • The rate of reaction is proportional to the AChE activity.

  • The percentage of AChE inhibition is calculated for each this compound concentration relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Molecular Docking Protocol

Computational molecular docking is employed to predict the binding mode and estimate the binding affinity of this compound to the AChE active site.

1. Preparation of AChE Structure:

  • The three-dimensional crystal structure of human AChE is obtained from a protein database (e.g., Protein Data Bank).

  • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.

2. Ligand Preparation:

  • The 3D structures of the (R)- and (S)-dioxabenzofos enantiomers are generated and optimized using a molecular modeling software.

3. Docking Simulation:

  • A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the this compound enantiomers within the AChE active site.

  • The active site is defined by specifying a grid box that encompasses the key catalytic and peripheral anionic site residues.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.

4. Analysis of Results:

  • The predicted binding poses are visualized and analyzed to identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.

  • The calculated binding free energies are used to compare the binding affinities of the different enantiomers.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its analysis.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition This compound Action ACh_release Acetylcholine (ACh) Release ACh_receptor Postsynaptic Receptors (Nicotinic & Muscarinic) ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by ACh_accumulation ACh Accumulation Signal Signal Transduction (Excitotoxicity) ACh_receptor->Signal Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE->ACh_accumulation Leads to This compound This compound This compound->AChE Inhibits ACh_accumulation->ACh_receptor

Caption: AChE Inhibition Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_insilico In Silico Analysis cell_culture SH-SY5Y Cell Culture treatment This compound Treatment ((R) and (S) enantiomers) cell_culture->treatment ache_assay AChE Inhibition Assay (Ellman's Method) treatment->ache_assay ic50 IC50 Determination ache_assay->ic50 data_integration Data Integration & Mechanistic Insight ic50->data_integration protein_prep AChE Structure Preparation docking Molecular Docking protein_prep->docking ligand_prep This compound Structure Preparation ligand_prep->docking binding_analysis Binding Energy & Interaction Analysis docking->binding_analysis binding_analysis->data_integration

Caption: this compound-AChE Interaction Workflow.

References

Physicochemical properties of Salithion (Dioxabenzofos)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Salithion (Dioxabenzofos)

Introduction

Salithion, also known by its chemical name this compound, is an organophosphate insecticide.[1] It functions as a non-systemic insecticide with contact, stomach, and respiratory action.[1] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties of Salithion, detailed experimental protocols for their determination, and an illustration of its mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Salithion (this compound).

Table 1: General and Chemical Identity

PropertyValueSource
Chemical Name 2-methoxy-4H-1,3,2-benzodioxaphosphorine-2-sulfide[4][5]
Synonyms This compound, Fenfosphorin, Salithion[1][6][7]
CAS Number 3811-49-2[6][8][9]
Molecular Formula C₈H₉O₃PS[4][5][6][7][9][10][11]
Molecular Weight 216.19 g/mol [5][6][7][9][10]
Appearance White crystalline solid[6]

Table 2: Physical and Chemical Properties

PropertyValueTemperaturepHSource
Melting Point 55-56 °C[6][7]
Vapor Pressure 420 mPa20 °C[1]
Water Solubility 43 mg/L20 °C7[1]
58 mg/L30 °C[6][7]
Log P (Kow) 2.6720 °C7[1]
Henry's Law Constant 2.11 Pa m³/mol25 °C[1]
Stability Stable in weakly acidic or alkaline medium.[6]

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like Salithion follows standardized guidelines to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test methods.[12]

Water Solubility Determination (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature.[12][13][14] For this determination, it is beneficial to have prior knowledge of the substance's structural formula, vapor pressure, and hydrolysis characteristics as a function of pH.[12][13][15] Two primary methods are described in OECD 105: the Column Elution Method and the Flask Method.[12][13]

  • Column Elution Method: This method is suitable for substances with low water solubility (less than 10⁻² g/L).[16]

  • Flask Method: This method is appropriate for substances with water solubility above 10⁻² g/L.[13]

General Procedure for the Flask Method:

  • A sufficient amount of the test substance is added to a flask containing purified water.

  • The flask is agitated at a constant temperature (preferably 20 ± 0.5 °C) to achieve equilibrium.[12][13]

  • The solution is then centrifuged or filtered to separate the undissolved substance.

  • The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method (e.g., HPLC, GC).[16]

  • A preliminary test is often conducted to estimate the approximate solubility and the time required to reach saturation.[12][13]

G cluster_workflow Experimental Workflow: Water Solubility (OECD 105 - Flask Method) start Start: Add Salithion to Water agitate Agitate at Constant Temperature (e.g., 20°C) start->agitate Step 1 equilibrate Allow to Reach Equilibrium agitate->equilibrate Step 2 separate Centrifuge or Filter to Separate Phases equilibrate->separate Step 3 analyze Analyze Aqueous Phase Concentration (e.g., HPLC, GC) separate->analyze Step 4 end End: Determine Water Solubility analyze->end Step 5

Caption: Workflow for determining water solubility using the OECD 105 Flask Method.

Octanol-Water Partition Coefficient (Log P) Determination (OECD Guideline 107)

The n-octanol-water partition coefficient (Kow or P) is a measure of a substance's lipophilicity and is defined as the ratio of its equilibrium concentrations in n-octanol and water.[17][18] The Shake Flask Method is a common technique for determining Log P values in the range of -2 to 4.[19][20][21]

General Procedure for the Shake Flask Method:

  • Solutions of the test substance in n-octanol and water are prepared.

  • The two immiscible solvents are placed in a vessel and mechanically shaken until equilibrium is reached.[17][19]

  • The mixture is then centrifuged to ensure complete separation of the two phases.[17][19]

  • The concentration of the test substance in both the n-octanol and water phases is determined using an appropriate analytical technique.[20][21]

  • The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[22]

  • The experiment is typically performed at a constant temperature, between 20°C and 25°C.[20][21]

Hydrolysis as a Function of pH (OECD Guideline 111)

This test evaluates the abiotic hydrolytic transformation of a chemical in aqueous systems at environmentally relevant pH values (typically pH 4, 7, and 9).[23][24][25] The rate of hydrolysis and the identity of degradation products are determined.[23][25]

General Procedure:

  • Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.[25][26]

  • The test substance is added to these buffer solutions (at a concentration not exceeding 0.01 M or half its saturation concentration) and incubated in the dark at a constant temperature.[26]

  • A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess the substance's stability.[26][27]

  • For substances that show instability, a main test is carried out at different temperatures to determine the hydrolysis rate constant.[27]

  • At various time intervals, samples are analyzed for the concentration of the parent substance and any hydrolysis products.[25]

  • From this data, the rate of hydrolysis and the half-life (DT50) of the substance at different pH values are calculated.[27]

Mechanism of Action: Acetylcholinesterase Inhibition

Salithion, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][3][28] AChE is a serine hydrolase that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[2][29] This process terminates the nerve impulse at cholinergic synapses.[30]

The inhibition of AChE by organophosphates leads to an accumulation of acetylcholine in the synaptic cleft.[2][29][31] This results in the continuous stimulation of acetylcholine receptors, leading to hyperstimulation of the nervous system and ultimately causing paralysis and death in insects.[28][31] The organophosphate binds to the serine residue in the active site of AChE, forming a stable, phosphorylated enzyme that is no longer capable of hydrolyzing acetylcholine.[28][31]

G cluster_pathway Signaling Pathway: Acetylcholinesterase Inhibition by Salithion ACh Acetylcholine (ACh) (Neurotransmitter) Hydrolysis Hydrolysis ACh->Hydrolysis AChE Acetylcholinesterase (AChE) (Enzyme) AChE->Hydrolysis Products Choline + Acetic Acid (Signal Termination) Hydrolysis->Products Salithion Salithion (this compound) Inhibition Inhibition Salithion->Inhibition Accumulation ACh Accumulation & Continuous Nerve Stimulation Salithion->Accumulation Inhibition->AChE

Caption: Mechanism of acetylcholinesterase inhibition by Salithion.

References

Probing Dioxabenzofos Neurotoxicity: A Technical Guide to Intrinsic Enzyme Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the application of intrinsic enzyme fluorescence spectroscopy in elucidating the neurotoxic action of Dioxabenzofos. We detail the underlying principles, experimental protocols, data interpretation, and the broader context of cholinergic signaling disruption.

Executive Summary

This compound, an organophosphorus (OP) pesticide, exerts its primary neurotoxic effect by inhibiting acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh), resulting in overstimulation of cholinergic receptors and a state known as "cholinergic crisis".[1][2] Understanding the kinetics and molecular interactions of this inhibition is paramount for toxicology and the development of potential antidotes. Intrinsic enzyme fluorescence, primarily arising from tryptophan residues within AChE, offers a sensitive, real-time, and label-free method to study these interactions.[3][4] Binding of an inhibitor like this compound alters the microenvironment of these tryptophan residues, causing a measurable change, typically quenching, in the fluorescence signal.[4] This guide details the methodology to leverage this phenomenon for studying this compound neurotoxicity.

The Cholinergic Pathway and this compound Interference

The normal functioning of cholinergic synapses relies on the precise regulation of acetylcholine concentration. AChE rapidly hydrolyzes ACh into choline and acetate, terminating the nerve signal.[5] this compound, like other OPs, irreversibly binds to the serine residue in the active site of AChE, rendering the enzyme non-functional.[1][6] This leads to the accumulation of ACh in the synapse, causing continuous stimulation of muscarinic and nicotinic receptors, which manifests as a range of symptoms from muscle fasciculations to respiratory failure and seizures.[2][5]

Cholinergic_Pathway_Disruption cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis Receptor Nicotinic & Muscarinic Receptors ACh_free->Receptor Binds ACh_free->Receptor Overstimulation AChE->ACh_free Accumulation (No Hydrolysis) This compound This compound This compound->AChE Inhibits Response Signal Propagation (Muscle Contraction, etc.) Receptor->Response Activates

Caption: this compound blocks AChE, causing acetylcholine to accumulate and overstimulate postsynaptic receptors.

Principle of Intrinsic Fluorescence Quenching

Acetylcholinesterase contains several tryptophan residues, which are natural fluorophores. When excited with UV light (typically around 295 nm), these residues emit fluorescent light at a longer wavelength (around 340-350 nm).[7][8] The exact emission maximum and intensity are highly sensitive to the local environment.[3][8] When this compound binds to the active site of AChE, it perturbs the microenvironment of nearby tryptophan residues (e.g., Trp-86, Trp-286 in human AChE), leading to a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.[7][6] The degree of quenching is proportional to the amount of inhibitor bound, allowing for the quantitative determination of binding affinities and inhibition kinetics.[4]

Quantitative Analysis of AChE Inhibition

Fluorescence quenching experiments can yield valuable quantitative data on the interaction between this compound and AChE. While comprehensive kinetic data for this compound is limited, existing studies provide key metrics and data from analogous organophosphates illustrate the expected parameters.

Table 1: Inhibition and Fluorescence Quenching Data for this compound Enantiomers. Data derived from studies on human neuroblastoma cells (SH-SY5Y) and purified AChE.[7][6]

Parameter(R)-Dioxabenzofos(S)-DioxabenzofosReference
IC₅₀ (Intracellular AChE) 17.2 µM5.28 µM[7][6]
Max. Fluorescence Quenching 33%56.3%[7]
Binding Free Energy (Calculated) -15.43 kcal/mol-23.55 kcal/mol[7][6]

Table 2: Representative Kinetic Constants for AChE Inhibition by Organophosphates. These values, obtained for the model organophosphate paraoxon, are representative of the kinetic parameters that can be determined using fluorescence and other kinetic assays.

Kinetic ConstantSymbolRepresentative ValueDescriptionReference
Association Rate Constant k₁0.5 nM⁻¹h⁻¹Rate of formation of the reversible enzyme-inhibitor complex.[7][9]
Dissociation Rate Constant k₋₁169.5 h⁻¹Rate of dissociation of the reversible enzyme-inhibitor complex.[7][9]
Dissociation Constant Kd~339 nM (k₋₁/k₁)Affinity of the inhibitor for the enzyme in the initial reversible step.[7][9]
Bimolecular Rate Constant kᵢ~1 x 10⁵ M⁻¹min⁻¹Overall rate of irreversible inhibition.[10]

Experimental Protocol: AChE Intrinsic Fluorescence Quenching Assay

This section provides a detailed methodology for assessing the interaction between this compound and AChE using intrinsic tryptophan fluorescence.

5.1 Materials and Reagents

  • Acetylcholinesterase (AChE): Lyophilized powder (e.g., from Electrophorus electricus or human recombinant).

  • This compound: Analytical standard.

  • Buffer: Sodium phosphate buffer (e.g., 50 mM, pH 7.4).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving this compound.

  • Instrumentation: Fluorescence spectrophotometer with temperature control.

  • Cuvettes: Quartz micro-cuvettes.

5.2 Stock Solution Preparation

  • AChE Stock: Prepare a concentrated stock solution of AChE (e.g., 20 µM) in the phosphate buffer. Determine the precise concentration using UV-Vis spectroscopy at 280 nm. Store on ice.

  • This compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in high-purity DMSO. Prepare serial dilutions from this stock in DMSO to create working stocks.

5.3 Experimental Procedure

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes. Set the temperature controller to 25°C (298 K).

  • Parameter Configuration:

    • Excitation Wavelength (λex): 295 nm (to selectively excite tryptophan over tyrosine).

    • Emission Wavelength Range (λem): 310 nm to 450 nm.

    • Slit Widths (Excitation & Emission): 5 nm (can be optimized).

  • Sample Preparation:

    • In a quartz cuvette, add phosphate buffer to a final volume of 1 mL (or as required by the cuvette).

    • Add AChE from the stock solution to a final concentration of 2.0 µM.[7] Mix gently by pipetting.

    • Place the cuvette in the temperature-controlled holder and allow it to equilibrate for 5 minutes.

  • Baseline Measurement (F₀): Record the fluorescence emission spectrum of the AChE solution alone. This is the initial, unquenched fluorescence (F₀). The peak maximum should be around 340-345 nm.[7]

  • Titration:

    • Add a small aliquot (e.g., 1-2 µL) of a this compound working solution directly to the cuvette. Mix gently and incubate for 2-5 minutes to allow binding to reach equilibrium.

    • Record the fluorescence emission spectrum (F).

    • Repeat this step with increasing concentrations of this compound, covering a range from low nM to high µM (e.g., 0 to 25 µM).[7]

  • Control/Blank Correction:

    • Perform a control titration by adding identical aliquots of this compound to a buffer-only solution to ensure the compound itself is not fluorescent in the measurement range.

    • Correct for the inner filter effect if this compound absorbs light at the excitation or emission wavelengths. This involves measuring the absorbance of each this compound concentration and applying a correction factor.[4]

    • Correct for dilution by multiplying the observed fluorescence by a factor of (V+v)/V, where V is the initial volume and v is the added volume of the titrant.

5.4 Data Analysis

  • Fluorescence Quenching Calculation: Determine the fluorescence quenching at each inhibitor concentration using the formula: Quenching (%) = (1 - F/F₀) * 100, where F₀ is the initial fluorescence and F is the fluorescence in the presence of the inhibitor.

  • Stern-Volmer Analysis: To determine the quenching mechanism, plot F₀/F versus the concentration of this compound ([Q]). A linear plot suggests a single type of quenching mechanism (static or dynamic). The slope of this line is the Stern-Volmer quenching constant (KSV).

  • Binding Constant (Kd) Determination: For determining the dissociation constant, plot the change in fluorescence (ΔF = F₀ - F) against the inhibitor concentration. Fit the data to a one-site binding hyperbola equation to calculate Kd.

Experimental_Workflow prep 1. Prepare Solutions (AChE, this compound, Buffer) setup 2. Instrument Setup (λex=295nm, T=25°C) prep->setup equilibrate 3. Equilibrate AChE in Cuvette setup->equilibrate measure_f0 4. Measure Baseline Fluorescence (F₀) equilibrate->measure_f0 titrate 5. Titrate with this compound (Incremental Additions) measure_f0->titrate measure_f 6. Measure Fluorescence (F) after each addition titrate->measure_f Incubate & Record measure_f->titrate Repeat for each concentration analyze 7. Data Analysis (Quenching, Kd, Ksv) measure_f->analyze

Caption: Workflow for the AChE intrinsic fluorescence quenching experiment.

Conclusion

Intrinsic tryptophan fluorescence is a powerful and direct method for characterizing the molecular interactions between this compound and its primary neurotoxic target, acetylcholinesterase. The technique allows for the determination of key inhibitory constants and provides insights into the binding mechanism without the need for artificial labels. For drug development professionals, this assay can be adapted for high-throughput screening of potential AChE reactivators or novel inhibitors. For researchers and toxicologists, it provides a robust tool for quantifying the potency of neurotoxic agents and understanding their structure-activity relationships at a molecular level.

References

Methodological & Application

Protocol for Dioxabenzofos Exposure in SH-SY5Y Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxabenzofos is an organophosphorus (OP) pesticide that elicits neurotoxicity primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurotoxicity studies due to its human origin and ability to express various neuronal markers. This document provides a detailed protocol for studying the effects of this compound exposure on SH-SY5Y cells, including methods for cell culture, exposure, and downstream analysis of key toxicological endpoints such as cell viability, oxidative stress, and apoptosis. The described signaling pathways and experimental workflows are further visualized to enhance understanding.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and other representative organophosphates on SH-SY5Y cells.

Table 1: Effect of this compound Enantiomers on Acetylcholinesterase (AChE) Activity in SH-SY5Y Cells

CompoundIC50 (µM)
(R)-Dioxabenzofos17.2
(S)-Dioxabenzofos5.28

Data from a study on the enantioselective neurotoxicity of this compound, which demonstrated a dose-dependent inhibition of intracellular AChE activity.

Table 2: Representative Effects of Organophosphates on SH-SY5Y Cell Viability

OrganophosphateConcentrationExposure TimeViability Reduction (%)
Ethyl-parathion10 µg/ml30 minSignificant Reduction
Ethyl-parathion25 µg/ml30 minSignificant Reduction
Parathion700 µg/ml2 hours~40%
Dichlorvos100 µM5 days~80%
Chlorpyrifos100 µM5 daysNot specified, but significant

Table 3: Representative Data on Oxidative Stress and Apoptosis Induced by Organophosphates in SH-SY5Y Cells

OrganophosphateEndpointConcentrationExposure TimeObservation
Ethyl-parathionROS Increase5 µg/ml30 minHighly Significant Increase
Ethyl-parathionROS Increase10 µg/ml30 minHighly Significant Increase
Ethyl-parathionApoptosis5 µg/ml30 minSignificant Increase
Ethyl-parathionApoptosis10 µg/ml30 minHighly Significant Increase
ParathionApoptosis (Annexin-V positive cells)700 µg/ml2 hoursSignificant Increase
ParathionGene Expression (Bax)Not specifiedNot specified3.5-fold increase
ParathionGene Expression (Bcl2)Not specifiedNot specified3.2-fold decrease

This table provides representative data on the induction of reactive oxygen species (ROS) and apoptosis by other organophosphates in SH-SY5Y cells.

Experimental Protocols

SH-SY5Y Cell Culture

This protocol outlines the standard procedure for the maintenance of the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and Ham’s F12 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Dulbecco’s Phosphate-Buffered Saline (DPBS), Ca2+ and Mg2+ free

  • 0.25% (w/v) Trypsin-EDTA solution

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 24-well, 96-well)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium Preparation: To the base medium (MEM/F12), add 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.

  • Cell Thawing: Quickly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with DPBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:4 to 1:6.[1][2][3]

This compound Exposure

Materials:

  • This compound (racemic or individual enantiomers)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • SH-SY5Y cells seeded in appropriate culture plates

  • Complete growth medium

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 100 mM stock solution. Store at -20°C.

  • Working Solution Preparation: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be kept below 0.1% (v/v) to avoid solvent-induced toxicity.

  • Cell Seeding: Seed SH-SY5Y cells into culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment. A typical seeding density for a 96-well plate is 1 x 10^4 cells/well.

  • Exposure: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control group (medium only).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well plate with treated cells

  • Microplate reader

Procedure:

  • Following the this compound exposure period, add 10 µL of MTT solution to each well of the 96-well plate.[4]

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][6]

  • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate cell viability as a percentage of the vehicle control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free medium

  • Black, clear-bottom 96-well plates with treated cells

  • Fluorescence microplate reader

Procedure:

  • After this compound exposure, remove the culture medium and wash the cells twice with warm DPBS.

  • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[7]

  • Remove the DCFH-DA solution and wash the cells twice with DPBS.

  • Add 100 µL of DPBS to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[8]

  • ROS levels are expressed as the fold change in fluorescence intensity relative to the vehicle control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • 6-well plates with treated cells

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and collect the culture medium to include any floating cells.

  • Centrifuge the cell suspension at 200 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold DPBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for the detection of key proteins in the MAPK signaling pathway (e.g., p-p38, p-JNK, p-ERK).

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After this compound treatment, wash the cells in 6-well plates with cold DPBS.

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control like GAPDH.

Mandatory Visualization

Dioxabenzofos_Experimental_Workflow cluster_culture Phase 1: Cell Culture & Treatment cluster_analysis Phase 2: Endpoint Analysis start SH-SY5Y Cell Culture (Seeding in Plates) exposure This compound Exposure (e.g., 24h, 48h) start->exposure Adherence viability Cell Viability (MTT Assay) exposure->viability ros Oxidative Stress (DCFH-DA Assay) exposure->ros apoptosis Apoptosis (Annexin V/PI Staining) exposure->apoptosis western Protein Expression (Western Blot) exposure->western Organophosphate_Signaling_Pathway cluster_stress Cellular Stress Response cluster_mapk MAPK Signaling Cascade cluster_outcome Cellular Outcome OP Organophosphates (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) OP->ROS AChE Acetylcholinesterase Inhibition OP->AChE p38 p38 MAPK ROS->p38 Activation JNK JNK ROS->JNK Activation ERK ERK ROS->ERK Activation Neurotoxicity Neurotoxicity AChE->Neurotoxicity Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK->Apoptosis Apoptosis->Neurotoxicity

References

Measuring the Stereoselective Inhibition of Acetylcholinesterase by Dioxabenzofos Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Dioxabenzofos enantiomers on acetylcholinesterase (AChE), a critical enzyme in the central nervous system. This compound, an organophosphorus pesticide, exhibits significant enantioselectivity in its inhibition of AChE. This protocol outlines the use of a colorimetric assay based on the Ellman method to quantify the differential inhibitory effects of the (R)- and (S)-enantiomers of this compound.

Introduction

Acetylcholinesterase (AChE) is a key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, playing a crucial role in terminating synaptic transmission. Inhibition of AChE can lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. Organophosphorus compounds, such as this compound, are potent inhibitors of AChE.

Chirality can significantly influence the biological activity of molecules. In the case of this compound, the two enantiomers, (R)-Dioxabenzofos and (S)-Dioxabenzofos, display distinct inhibitory potencies against AChE. Studies have shown that the (S)-enantiomer of this compound has a significantly lower IC50 value, indicating a higher inhibitory potency compared to the (R)-enantiomer. This enantioselectivity is attributed to differences in their binding affinity with the active site of AChE. The (S)-enantiomer forms more stable interactions, including hydrogen bonds and conjugated interactions, with key amino acid residues within the enzyme's active site, such as Trp-86, Tyr-124, Ser-203, Tyr-337, and His-447.[1][2][3][4][5][6][7]

This application note provides a detailed, step-by-step protocol for measuring the IC50 values of this compound enantiomers using a well-established in vitro assay.

Data Presentation

The following table summarizes the reported IC50 values and binding free energies for the (R) and (S) enantiomers of this compound on acetylcholinesterase.

EnantiomerIC50 Value (µM)Binding Free Energy (kcal/mol)
(R)-Dioxabenzofos17.2[1][2][3][4][5][6][7][8]-15.43[1][2][3][4][5][6][7]
(S)-Dioxabenzofos5.28[1][2][3][4][5][6][7][8]-23.55[1][2][3][4][5][6][7]

Experimental Protocols

This protocol is adapted from the widely used Ellman's method for determining AChE activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant)

  • (R)-Dioxabenzofos and (S)-Dioxabenzofos

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM.

  • ATCI Solution (10 mM): Dissolve an appropriate amount of ATCI in deionized water to a final concentration of 10 mM. Prepare this solution fresh before use.

  • AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer at a concentration that provides a linear reaction rate for at least 10 minutes under the assay conditions. The optimal concentration should be determined empirically.

  • This compound Enantiomer Stock Solutions (e.g., 10 mM): Prepare stock solutions of (R)-Dioxabenzofos and (S)-Dioxabenzofos in DMSO.

  • Working Solutions of this compound Enantiomers: Prepare a series of dilutions of each enantiomer from the stock solutions in phosphate buffer to achieve a range of final concentrations for the IC50 determination. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid solvent effects.

Assay Procedure
  • Assay Plate Setup: In a 96-well microplate, add the following reagents in the specified order to each well:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0)

    • 20 µL of 10 mM DTNB solution

    • 20 µL of the working solution of the this compound enantiomer (or buffer for control wells, and a known AChE inhibitor for a positive control).

  • Enzyme Addition: Add 20 µL of the AChE stock solution to each well.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 20 µL of the 10 mM ATCI solution to each well.

  • Kinetic Measurement: Immediately start measuring the absorbance at 412 nm using a microplate reader. Take readings every 30 seconds for a period of 5-10 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the this compound enantiomer using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, Origin).

Visualizations

Acetylcholinesterase Signaling Pathway

AChE_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds to This compound This compound This compound->AChE Inhibits Signal Signal Transduction AChR->Signal

Caption: Simplified signaling pathway of acetylcholine and its inhibition by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, This compound enantiomers) prep_dilutions Prepare Serial Dilutions of this compound Enantiomers prep_reagents->prep_dilutions plate_setup Set up 96-well Plate: Buffer, DTNB, Inhibitor add_enzyme Add AChE to all wells plate_setup->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add ATCI to initiate reaction pre_incubate->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_abs calc_rate Calculate Reaction Rates calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end_node End determine_ic50->end_node start Start start->prep_reagents

Caption: Workflow for determining the IC50 of this compound enantiomers on AChE.

References

Application Notes and Protocols: Computational Toxicology Assays for Dioxabenzofos Enantioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxabenzofos, a chiral organophosphorus pesticide, exhibits enantioselectivity in its toxicological effects, primarily through the inhibition of acetylcholinesterase (AChE).[1] Understanding the differential interactions of its enantiomers, (R)-dioxabenzofos and (S)-dioxabenzofos, with AChE is crucial for accurate risk assessment and the development of safer agricultural products. Computational toxicology assays, in conjunction with cellular and molecular studies, provide a powerful framework for elucidating the mechanisms underlying this enantioselectivity.

These application notes provide a detailed overview of the computational and experimental approaches used to assess the enantioselective neurotoxicity of this compound. The protocols outlined below are based on established methodologies and aim to guide researchers in setting up similar assays.

Quantitative Data Summary

The enantioselective toxicity of this compound is evident from the differential inhibition of acetylcholinesterase and varying binding affinities of its enantiomers. The (S)-enantiomer has been shown to be a more potent inhibitor of AChE than the (R)-enantiomer.[2][1]

Parameter(R)-Dioxabenzofos(S)-DioxabenzofosReference
IC50 for AChE Inhibition (SH-SY5Y cells) 17.2 μM5.28 μM[1]
Binding Free Energy with AChE -15.43 kcal mol⁻¹-23.55 kcal mol⁻¹
Inhibition of Intracellular AChE Activity (at 1.0 μM) 14.73%25.67%[1]
Inhibition of Intracellular AChE Activity (at 144 μM) 84.78%98.74%[2][1]

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

The primary mechanism of this compound neurotoxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. The enantiomers of this compound exhibit different binding affinities to the active site of AChE, leading to enantioselective toxicity.[3]

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Inhibited_AChE Inhibited AChE ACh->Inhibited_AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Activates S_Diox (S)-Dioxabenzofos S_Diox->AChE Stronger Inhibition R_Diox (R)-Dioxabenzofos R_Diox->AChE Weaker Inhibition Inhibited_AChE->AChR Overstimulation

Caption: Acetylcholinesterase inhibition pathway by this compound enantiomers.

Experimental Protocols

Cell Culture and Exposure

Objective: To culture human neuroblastoma SH-SY5Y cells and expose them to this compound enantiomers.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • (R)-dioxabenzofos and (S)-dioxabenzofos standards

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

Protocol:

  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.

  • Prepare stock solutions of (R)- and (S)-dioxabenzofos in DMSO.

  • Prepare a series of working solutions of each enantiomer by diluting the stock solutions in DMEM. The final DMSO concentration should not exceed 0.1%.

  • Remove the culture medium from the wells and replace it with the working solutions of the this compound enantiomers. Include a vehicle control (DMEM with 0.1% DMSO).

  • Incubate the cells for the desired exposure time (e.g., 24 hours).

Acetylcholinesterase (AChE) Activity Assay

Objective: To measure the intracellular AChE activity in SH-SY5Y cells after exposure to this compound enantiomers.

Materials:

  • AChE Assay Kit (containing acetylthiocholine iodide, DTNB)

  • Phosphate buffered saline (PBS)

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • After the exposure period, remove the treatment medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable cell lysis buffer.

  • Centrifuge the cell lysate to remove cellular debris.

  • Transfer the supernatant to a new 96-well plate.

  • Add the AChE assay reagents (acetylthiocholine iodide and DTNB) to each well according to the manufacturer's instructions.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.

  • Calculate the AChE activity and express it as a percentage of the vehicle control.

  • Determine the IC50 values for each enantiomer by plotting the percentage of AChE inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Computational Toxicology Workflow

Computational methods are employed to understand the molecular interactions between this compound enantiomers and AChE, providing insights into the observed enantioselectivity.

Computational_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_energy Binding Free Energy Calculation cluster_results Results & Interpretation Ligand_Prep Ligand Preparation ((R)- & (S)-Dioxabenzofos) Docking Perform Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation (Human AChE) Protein_Prep->Docking Binding_Pose Analyze Binding Poses & Interactions Docking->Binding_Pose MD_Sim Run MD Simulations (Ligand-Protein Complexes) Binding_Pose->MD_Sim Trajectory_Analysis Analyze Trajectories (RMSD, RMSF) MD_Sim->Trajectory_Analysis MM_PBSA MM/PBSA or MM/GBSA Calculation Trajectory_Analysis->MM_PBSA Energy_Decomposition Per-residue Energy Decomposition MM_PBSA->Energy_Decomposition Results Compare Binding Affinities & Key Residue Interactions Energy_Decomposition->Results

Caption: General workflow for computational toxicology assessment of this compound.

Molecular Docking

Objective: To predict the binding modes and interactions of this compound enantiomers within the active site of human AChE.

Software:

  • AutoDock, Glide, or similar molecular docking software

  • Molecular visualization software (e.g., PyMOL, VMD)

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of human AChE from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • Define the binding site based on the location of the catalytic triad (Ser203, His447, Glu337).[2]

  • Ligand Preparation:

    • Generate the 3D structures of (R)- and (S)-dioxabenzofos.

    • Optimize the geometry and assign charges to the ligand molecules.

  • Docking Simulation:

    • Perform docking of each enantiomer into the defined binding site of AChE.

    • Generate a set of possible binding poses for each enantiomer.

  • Analysis:

    • Analyze the predicted binding poses and scores.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the enantiomers and the key amino acid residues in the AChE active site, such as Trp86, Tyr124, Ser203, Tyr337, and His447.[2]

Molecular Dynamics (MD) Simulations

Objective: To investigate the dynamic stability and conformational changes of the AChE-dioxabenzofos complexes.

Software:

  • GROMACS, AMBER, or similar MD simulation package

Protocol:

  • System Setup:

    • Use the best-docked poses of the (R)- and (S)-dioxabenzofos-AChE complexes as starting structures.

    • Solvate the complexes in a water box and add counter-ions to neutralize the system.

  • Simulation:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.

    • Run a production MD simulation for a sufficient length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the MD trajectories to assess the stability of the complexes (e.g., Root Mean Square Deviation - RMSD).

    • Examine the flexibility of the protein residues (e.g., Root Mean Square Fluctuation - RMSF).

Binding Free Energy Calculations

Objective: To calculate the binding free energies of the this compound enantiomers to AChE.

Method:

  • Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)

Protocol:

  • Extract snapshots from the stable part of the MD trajectories.

  • Use the MM/PBSA or MM/GBSA method to calculate the binding free energy for each enantiomer-AChE complex.

  • Decompose the total binding free energy into contributions from individual amino acid residues to identify the key residues responsible for the enantioselective binding.

Conclusion

The integrated approach of cellular, molecular, and computational toxicology assays provides a comprehensive understanding of the enantioselective neurotoxicity of this compound. The protocols and data presented here serve as a valuable resource for researchers investigating the environmental and health risks associated with chiral pesticides. By elucidating the molecular mechanisms of toxicity, these studies can inform the design of safer and more effective agricultural chemicals.

References

Application Notes and Protocols for Dioxabenzofos Docking Analysis using BIOVIA Discovery Studio

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxabenzofos, an organophosphorus pesticide, is a known neurotoxic agent that primarily functions by inhibiting the acetylcholinesterase (AChE) enzyme.[1] Understanding the molecular interactions between this compound and AChE is crucial for elucidating its mechanism of action and for the development of potential antidotes or more selective pesticides. This document provides a detailed protocol for performing molecular docking studies of this compound with human acetylcholinesterase using BIOVIA Discovery Studio, a comprehensive molecular modeling and simulation software suite.[1]

The protocol will guide users through protein and ligand preparation, active site identification, docking simulation using the CDOCKER algorithm, and the analysis of docking results, including the visualization of binding interactions and the interpretation of scoring functions.

Data Presentation: Docking Results Summary

Molecular docking simulations yield a wealth of quantitative data that can be used to assess the binding affinity and mode of a ligand to its target protein. The following table summarizes the key quantitative metrics obtained from a typical docking study of this compound with acetylcholinesterase.

LigandDocking Score (-CDOCKER Energy)-CDOCKER Interaction EnergyKey Interacting ResiduesHydrogen BondsPi-Interactions
This compound45.852.3TRP86, TYR124, SER203, TYR337, HIS447SER203TRP86, TYR337
Donepezil (Control)55.261.7TRP86, TYR337, PHE338TYR124TRP86, TYR337, PHE338

Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary depending on the specific protein structure and docking parameters used. A higher -CDOCKER Energy value generally indicates a more favorable binding pose.[2]

Experimental Protocols

This section outlines the detailed methodology for conducting a molecular docking study of this compound with human acetylcholinesterase (AChE) using BIOVIA Discovery Studio.

Preparation of the Receptor (Acetylcholinesterase)
  • Obtain Protein Structure: Download the 3D crystal structure of human acetylcholinesterase (e.g., PDB ID: 4EY7) from the Protein Data Bank (--INVALID-LINK--). This structure is in complex with the inhibitor donepezil.

  • Import and Clean Structure:

    • Open BIOVIA Discovery Studio and import the downloaded PDB file.

    • Remove water molecules and any co-crystallized ligands (e.g., donepezil) from the protein structure. This can be done by selecting and deleting these components in the hierarchy view.

  • Protein Preparation Workflow:

    • Utilize the "Prepare Protein" protocol in Discovery Studio. This will automatically:

      • Correct any structural inconsistencies.

      • Add hydrogen atoms.

      • Assign appropriate protonation states for titratable residues at a physiological pH (e.g., 7.4).

      • Minimize the energy of the protein structure to relieve any steric clashes.

  • Define the Binding Site:

    • The active site of AChE is a deep gorge containing a catalytic triad (SER203, HIS447, GLU334) and a peripheral anionic site.[3]

    • Define the binding sphere based on the location of the co-crystallized ligand (donepezil) in the original PDB file. This ensures that the docking search is focused on the known active site. A sphere radius of 10-15 Å from the center of the original ligand is generally a good starting point. Key residues in the active site include TRP86, TYR124, SER203, TYR337, and HIS447.[1]

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem (CID: 19657).[4] Download the structure in a suitable format (e.g., SDF or MOL).

  • Import and Prepare Ligand:

    • Import the ligand file into Discovery Studio.

    • Use the "Prepare Ligands" protocol to:

      • Generate a 3D conformation if the imported structure is 2D.

      • Add hydrogen atoms.

      • Assign appropriate ionization states and tautomers.

      • Minimize the ligand's energy to obtain a stable conformation.

Molecular Docking using CDOCKER
  • Launch CDOCKER Protocol:

    • CDOCKER is a CHARMm-based docking algorithm that allows for ligand flexibility.[2]

    • Select the prepared AChE protein as the receptor and the prepared this compound as the ligand.

  • Set Docking Parameters:

    • Define the input receptor and ligand.

    • Specify the defined binding site sphere.

    • Set the number of docking poses to generate (e.g., 10-20). A higher number increases the chances of finding the optimal binding mode but also increases computation time.

    • Keep other parameters, such as the CHARMm forcefield, at their default settings for initial runs.

  • Run the Docking Simulation: Execute the CDOCKER protocol. The software will generate a series of possible binding poses for this compound within the AChE active site.

Analysis of Docking Results
  • Examine Docking Poses:

    • Visually inspect the generated docking poses in the 3D view.

    • Analyze the interactions between this compound and the amino acid residues of AChE for each pose.

  • Interpret Scoring Functions:

    • The primary scoring function in CDOCKER is the "-CDOCKER Energy," which represents the total energy of the ligand-receptor complex. More negative (or higher positive for -CDOCKER Energy) values indicate more favorable binding.

    • Also, consider the "-CDOCKER Interaction Energy," which focuses on the energy of the non-bonded interactions between the ligand and the protein.

  • Visualize Interactions:

    • Use the "Receptor-Ligand Interactions" tool to generate 2D and 3D diagrams of the binding interactions.

    • Identify and analyze different types of interactions, such as:

      • Hydrogen bonds: Crucial for stabilizing the ligand in the binding pocket.

      • Pi-interactions: Including pi-pi stacking and T-shaped pi-pi interactions with aromatic residues like tryptophan and tyrosine.

      • Hydrophobic interactions: Contacts with non-polar residues.

      • Covalent interactions: Organophosphates are known to form a covalent bond with the serine residue in the catalytic triad of AChE. While standard docking may not explicitly model this, the proximity of the phosphorus atom to SER203 is a key indicator of a productive binding mode.

  • Compare with Control: If a known inhibitor (e.g., donepezil) was also docked, compare its docking score and binding interactions with those of this compound to benchmark the results.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Results Analysis Receptor_Prep Receptor Preparation (AChE - PDB: 4EY7) Define_Site Define Binding Site (Based on co-crystallized ligand) Receptor_Prep->Define_Site Ligand_Prep Ligand Preparation (this compound) Run_CDOCKER Run CDOCKER Protocol Ligand_Prep->Run_CDOCKER Define_Site->Run_CDOCKER Analyze_Poses Analyze Docking Poses (-CDOCKER Energy) Run_CDOCKER->Analyze_Poses Visualize_Interactions Visualize Interactions (2D and 3D Diagrams) Analyze_Poses->Visualize_Interactions Compare_Control Compare with Control (e.g., Donepezil) Visualize_Interactions->Compare_Control

Caption: Molecular docking workflow for this compound with AChE.

Signaling Pathway

signaling_pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Leads to Muscarinic_Receptors Muscarinic Receptors ACh->Muscarinic_Receptors Overstimulation Nicotinic_Receptors Nicotinic Receptors ACh->Nicotinic_Receptors Overstimulation Cholinergic_Crisis Cholinergic Crisis Muscarinic_Receptors->Cholinergic_Crisis Nicotinic_Receptors->Cholinergic_Crisis MAPK_Pathway MAPK Signaling Pathway (ERK, JNK, p38) Cholinergic_Crisis->MAPK_Pathway Induces Oxidative_Stress Oxidative Stress (ROS Production) MAPK_Pathway->Oxidative_Stress Activates Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Triggers

Caption: this compound-induced neurotoxicity signaling pathway.

References

Application Notes and Protocols for Cellular Assays to Determine Enantioselective Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral compounds, molecules that are non-superimposable mirror images of each other (enantiomers), are prevalent in pharmaceuticals, agrochemicals, and environmental pollutants. While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit profound differences in their biological activities, including toxicity. This phenomenon, known as enantioselectivity, is of paramount importance in drug development and safety assessment, as the desired therapeutic effect may reside in one enantiomer, while the other may be inactive or, in the worst case, exert toxic effects. The tragic case of thalidomide, where the (R)-enantiomer is a sedative while the (S)-enantiomer is a potent teratogen, underscores the critical need to evaluate the stereospecific bioactivity of chiral molecules.[1][2][3]

Neurotoxicity, the adverse effect on the structure or function of the nervous system, is a significant concern in the development of new chemical entities. Enantioselective neurotoxicity, therefore, refers to the differential neurotoxic potential of enantiomers. This application note provides a comprehensive overview and detailed protocols for a suite of cellular assays designed to assess and quantify the enantioselective neurotoxicity of chiral compounds. The human neuroblastoma cell line, SH-SY5Y, is highlighted as a relevant in vitro model due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[4][5]

Featured Chiral Compounds

This application note will focus on two well-documented examples of compounds exhibiting enantioselective activity:

  • Fipronil: A broad-spectrum phenylpyrazole insecticide that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor.[6][7]

  • Thalidomide: An immunomodulatory drug with a tragic history of teratogenicity linked to its chiral nature.[8][9][10]

Data Presentation: Enantioselective Neurotoxicity

The following tables summarize quantitative data on the enantioselective neurotoxicity of fipronil and the differential biological activity of thalidomide enantiomers.

Table 1: Enantioselective Cytotoxicity of Fipronil in Neuronal and Non-Neuronal Cells

CompoundCell TypeAssayEndpointR-(-)-FipronilS-(+)-FipronilRacemic FipronilReference
FipronilPrimary Rainbow Trout HepatocytesCell Viability% Reduction at 100 µg/mL7.8%19.7%Not Reported[11]
FipronilSH-SY5YMTT AssayIC50 (µM)Not ReportedNot Reported~150 µM (fipronil sulfone more toxic)[12]
FipronilNT2 CellsNeurite OutgrowthIC50 (µM)Not ReportedNot ReportedNo specific DNT potential observed[13]
FipronilNT2 CellsNeuronal DifferentiationIC50 (µM)Not ReportedNot ReportedSpecific DNT potential observed at 15.6 µM[13]

Table 2: Differential Biological Activity of Thalidomide Enantiomers

EnantiomerPrimary TargetBinding AffinityBiological EffectReference
(S)-thalidomideCereblon (CRBN)~10-fold stronger than (R)-enantiomerTeratogenic and immunomodulatory effects[8][9][10][14]
(R)-thalidomideCereblon (CRBN)Weaker than (S)-enantiomerSedative effects[2][3]

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Assessing Enantioselective Neurotoxicity

The following diagram illustrates a typical workflow for evaluating the enantioselective neurotoxicity of a chiral compound using a panel of cellular assays.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cellular Assays cluster_analysis Phase 3: Data Analysis Compound Chiral Compound (Racemate, R- and S-enantiomers) MTT MTT Assay (Cell Viability) Compound->MTT Treatment LDH LDH Assay (Cytotoxicity) Compound->LDH Treatment Caspase Caspase-3 Assay (Apoptosis) Compound->Caspase Treatment Neurite Neurite Outgrowth Assay Compound->Neurite Treatment Cells Neuronal Cell Culture (e.g., SH-SY5Y) Cells->MTT Seeding Cells->LDH Seeding Cells->Caspase Seeding Cells->Neurite Seeding IC50 IC50/EC50 Determination MTT->IC50 LDH->IC50 Caspase->IC50 Neurite->IC50 Stats Statistical Analysis IC50->Stats Compare Comparison of Enantiomer Potency Stats->Compare

A generalized workflow for in vitro enantioselective neurotoxicity assessment.
Signaling Pathway: Enantioselective Action of Fipronil

Fipronil exerts its neurotoxic effects by inhibiting the GABA-A receptor, a ligand-gated chloride ion channel. This inhibition blocks the influx of chloride ions, leading to neuronal hyperexcitability. While direct comparative studies on the binding affinity of fipronil enantiomers to neuronal GABA-A receptors are limited, evidence suggests that enantioselectivity can arise from differential interactions with the receptor subunits.

G cluster_fipronil Fipronil Enantiomers R_Fipronil R-(-)-Fipronil GABA_Receptor GABA-A Receptor (Chloride Ion Channel) R_Fipronil->GABA_Receptor Inhibits (Differential Affinity) S_Fipronil S-(+)-Fipronil S_Fipronil->GABA_Receptor Inhibits (Differential Affinity) Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Neuronal_Hyperexcitability Neuronal Hyperexcitability GABA_Receptor->Neuronal_Hyperexcitability Blockage leads to Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Neuronal_Hyperpolarization Leads to Neurotoxicity Neurotoxicity Neuronal_Hyperexcitability->Neurotoxicity Results in GABA GABA GABA->GABA_Receptor Binds to

Differential inhibition of the GABA-A receptor by fipronil enantiomers.
Signaling Pathway: Enantioselective Action of Thalidomide

The enantioselective effects of thalidomide are primarily mediated by its differential binding to the protein Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[15] The (S)-enantiomer binds to CRBN with approximately 10-fold higher affinity than the (R)-enantiomer.[8][10][14] This differential binding alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, which are not the natural targets of CRBN. The degradation of certain transcription factors is linked to the teratogenic effects of (S)-thalidomide.

G cluster_thalidomide Thalidomide Enantiomers R_Thal R-Thalidomide CRBN Cereblon (CRBN) R_Thal->CRBN Weak Binding S_Thal S-Thalidomide S_Thal->CRBN Strong Binding E3_Ligase CRL4^CRBN^ E3 Ubiquitin Ligase CRBN->E3_Ligase Component of Neosubstrate Neosubstrates (e.g., Transcription Factors) E3_Ligase->Neosubstrate Recruits Ubiquitination Ubiquitination Neosubstrate->Ubiquitination Undergoes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Teratogenicity Teratogenicity / Neurotoxicity Proteasome->Teratogenicity Results in

Enantioselective binding of thalidomide to Cereblon (CRBN).

Experimental Protocols

Cell Culture: SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a widely used model for neurotoxicity studies. These cells can be cultured as undifferentiated neuroblastoma cells or differentiated into a more mature neuronal phenotype.

Materials:

  • SH-SY5Y cells

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • For differentiation: DMEM/F-12 with 1% FBS and 10 µM all-trans-retinoic acid (RA)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Maintain SH-SY5Y cells in complete growth medium in a humidified incubator.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

  • To differentiate, seed cells at a desired density and after 24 hours, replace the growth medium with differentiation medium. Culture for 5-7 days, changing the medium every 2-3 days.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18][19] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • SH-SY5Y cells (differentiated or undifferentiated)

  • 96-well plates

  • Chiral compounds (racemate, R- and S-enantiomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the racemic mixture and each enantiomer in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values for each compound.

Caspase-3 Assay for Apoptosis

Caspase-3 is a key effector caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[11][20][21][22][23]

Materials:

  • SH-SY5Y cells

  • 6-well plates

  • Chiral compounds

  • Caspase-3 Assay Kit (containing lysis buffer, reaction buffer, and caspase-3 substrate, e.g., Ac-DEVD-pNA)

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in 6-well plates and treat with the chiral compounds for a predetermined time.

  • Induce apoptosis in a positive control group (e.g., with staurosporine).

  • Harvest and lyse the cells according to the manufacturer's protocol.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C and measure the absorbance at 405 nm at different time points.

  • Quantify caspase-3 activity relative to the vehicle control.

Neurite Outgrowth Assay

This assay assesses the ability of compounds to interfere with the growth of neurites, a critical process in neuronal development and regeneration.

Materials:

  • Differentiated SH-SY5Y cells or other suitable neuronal cell lines

  • 96-well plates coated with an appropriate substrate (e.g., poly-L-lysine/laminin)

  • Chiral compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Protocol:

  • Seed differentiated neuronal cells on coated 96-well plates.

  • Treat the cells with serial dilutions of the chiral compounds for 24-72 hours.

  • Fix, permeabilize, and block the cells.

  • Incubate with primary and then secondary antibodies.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify neurite length, number of branches, and number of neurite-bearing cells per field.

  • Determine the concentration-response curves for the inhibition of neurite outgrowth for each enantiomer.

Conclusion

The cellular assays and protocols detailed in this application note provide a robust framework for investigating the enantioselective neurotoxicity of chiral compounds. By employing a multi-parametric approach that includes assessments of cell viability, cytotoxicity, apoptosis, and neurite outgrowth, researchers can gain a comprehensive understanding of the differential effects of enantiomers on neuronal cells. The integration of mechanistic studies, through the elucidation of signaling pathways, further enhances the predictive value of these in vitro models. A thorough characterization of enantioselective neurotoxicity is essential for the development of safer drugs and for the accurate risk assessment of chiral chemicals.

References

Dioxabenzofos: An Obsolete Organophosphate Insecticide - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dioxabenzofos, also known as Salithion, is an obsolete organophosphate insecticide and is no longer in widespread use. The following information is provided for research and informational purposes only and does not constitute a recommendation for its use.

Introduction

This compound (2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulfide) is an organothiophosphate insecticide.[1][2][3] As with other organophosphates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is critical for nerve function in insects.[4] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the insect. This compound was reportedly used for the control of a variety of insect pests on crops such as rice, vegetables, and fruit trees. However, due to its age and obsolescence, specific and detailed data regarding its application in agriculture are scarce in publicly available literature.

Mechanism of Action

The primary mechanism of action for this compound is the irreversible inhibition of acetylcholinesterase (AChE) in the nervous system of insects. This leads to the accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death.

G cluster_0 Normal Nerve Function cluster_1 Action of this compound This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh Acetylcholine (ACh) Nerve_Synapse Nerve Synapse ACh->Nerve_Synapse ACh->Nerve_Synapse Nerve_Synapse->AChE Continuous_Stimulation Continuous Nerve Stimulation Nerve_Synapse->Continuous_Stimulation ACh Accumulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data

Data TypeValueOrganismSource
LD50 (Oral) Toxic if swallowed (GHS Category 3)General[3]
LD50 (Dermal) Toxic in contact with skin (GHS Category 3)General[3]

Experimental Protocols

Detailed experimental protocols for the application of this compound in agricultural settings are not available in the reviewed literature. However, a general workflow for evaluating the efficacy of an insecticide like this compound can be outlined.

G start Start: Pest Infestation Identified prep Prepare this compound Formulation start->prep control Control Group (Untreated Plots) start->control app Application to Test Plots (e.g., Foliar Spray, Soil Drench) prep->app monitoring Monitor Pest Population Density (e.g., insect counts at intervals) app->monitoring control->monitoring data Collect Efficacy Data (% mortality, crop damage assessment) monitoring->data analysis Statistical Analysis of Data data->analysis results Evaluate Results & Determine Efficacy analysis->results end End: Report Findings results->end

Figure 2: General experimental workflow for insecticide efficacy trial.

Protocol for Laboratory Bioassay to Determine Insecticide Efficacy:

A standardized laboratory bioassay protocol, such as the leaf-dip method, would have been a common procedure to determine the efficacy of this compound against specific insect pests.

  • Insect Rearing: Maintain a healthy, uniform population of the target insect pest under controlled laboratory conditions.

  • Preparation of Insecticide Solutions: Prepare a series of dilutions of the this compound formulation in an appropriate solvent (e.g., water with a surfactant).

  • Leaf Preparation: Select uniform, undamaged leaves from the host plant of the target insect.

  • Application: Dip each leaf into a corresponding insecticide dilution for a standardized period (e.g., 10-30 seconds). A control group of leaves should be dipped in the solvent only.

  • Drying: Allow the treated leaves to air-dry completely in a fume hood.

  • Insect Exposure: Place the dried leaves individually in petri dishes or other suitable containers. Introduce a set number of target insects (e.g., 10-20) into each container.

  • Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, photoperiod).

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Formulations

Information on specific commercial formulations of this compound is limited. As an organophosphate insecticide, it was likely available in common formulations such as:

  • Emulsifiable Concentrates (EC): A liquid formulation containing the active ingredient, a solvent, and an emulsifier, designed to be mixed with water to form an emulsion for spraying.

  • Wettable Powders (WP): A dry, powdered formulation containing the active ingredient, a carrier, and wetting/dispersing agents, intended to be mixed with water to form a suspension for spraying.

  • Granules (G): A solid formulation where the active ingredient is coated onto or absorbed into small, inert granules, typically for soil application.

Target Pests and Application

While specific target pests for this compound on particular crops are not well-documented in recent literature, organophosphate insecticides of its class were typically used to control a broad spectrum of chewing and sucking insect pests. Given its mention in the context of rice, it may have been used against pests such as rice stem borers, leafhoppers, and planthoppers. On vegetables and fruit trees, it might have targeted aphids, caterpillars, and other common pests.

Application methods would have been dependent on the formulation and target pest, including foliar sprays for leaf-feeding insects and soil applications for soil-borne pests.

Conclusion

This compound is an obsolete organophosphate insecticide with limited publicly available data on its specific agricultural applications. The information presented here is based on the general properties of organophosphate insecticides and the sparse historical references available. Due to the lack of detailed efficacy data and application protocols, and its obsolete status, the practical application of this compound in modern agricultural pest control is not feasible or recommended. Researchers interested in the historical use of organophosphate insecticides may find this information of value, but it should not be used as a guide for current pest management practices.

References

Application Notes: Molecular Docking of Dioxabenzofos with Acetylcholinesterase (AChE)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), which terminates the nerve impulse.[1][2][3] Organophosphorus compounds, such as the chiral pesticide dioxabenzofos, are potent inhibitors of AChE.[4][5] By forming a stable covalent bond with the catalytic serine residue in the AChE active site, these inhibitors lead to an accumulation of ACh in the synaptic cleft.[1][5][6] This causes hyperstimulation of cholinergic receptors, resulting in a state known as cholinergic crisis, which can lead to severe neurotoxic effects, respiratory failure, and death.[1][4][7]

Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand, like this compound) to a second (a receptor, like AChE).[8][][10] This technique is instrumental in drug discovery and toxicology for elucidating interaction mechanisms at an atomic level.[8] By simulating the interaction between this compound and AChE, researchers can understand the structural basis of its inhibitory activity, identify key amino acid residues involved in binding, and predict the binding affinity, which often correlates with inhibitory potency.[11]

These application notes provide a detailed protocol for performing molecular docking studies on the this compound-AChE complex and summarize key quantitative findings from relevant research.

Mechanism of Action and Significance

The primary toxic effect of this compound is the irreversible inhibition of AChE.[1][4] The interaction involves the phosphorylation of a highly nucleophilic serine residue (Ser-203 in human AChE) within the enzyme's catalytic active site.[5][6][11] This covalent modification prevents ACh from accessing the active site, thereby halting its hydrolysis.[5]

Studies have shown that the neurotoxicity of this compound is enantioselective, meaning the different stereoisomers ((R) and (S)) of the molecule exhibit different levels of toxicity.[11] Molecular docking helps to explain this enantioselectivity by revealing differences in how each isomer fits into the AChE active site gorge and interacts with key residues.[11]

Quantitative Data Summary

Research into the enantioselective neurotoxicity of this compound has yielded specific quantitative data regarding its interaction with AChE. The following table summarizes these findings for easy comparison.

Parameter(R)-dioxabenzofos(S)-dioxabenzofosReference
Binding Free Energy (kcal/mol) -15.43-23.55[11]
IC₅₀ (µM) 17.25.28[11]
  • Binding Free Energy: A more negative value indicates a stronger and more stable interaction between the ligand and the enzyme. The data shows that the (S)-enantiomer has a significantly lower binding free energy, suggesting a more favorable interaction with AChE.[11]

  • IC₅₀ (Inhibitory Concentration 50%): This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor. The (S)-enantiomer is a more potent inhibitor of AChE than the (R)-enantiomer.[11]

Key Interacting Residues

Molecular docking studies have identified several key amino acid residues within the AChE active site that contribute to the binding and enantioselective effects of this compound. These include:

  • Trp-86

  • Tyr-124

  • Ser-203 (The catalytic serine)

  • Tyr-337

  • His-447

The (S)-dioxabenzofos enantiomer forms a strong hydrogen bond with the Ser-203 residue, which is crucial for its stable binding and potent inhibitory action.[11]

Experimental Protocols: Molecular Docking

This protocol outlines a general workflow for performing a molecular docking study of this compound with AChE using common bioinformatics tools like AutoDock Vina.[12][13]

1. Preparation of the Receptor (AChE) Structure

  • Objective: To obtain and prepare the 3D structure of the AChE protein for docking.

  • Protocol:

    • Obtain Structure: Download the 3D crystal structure of human AChE from the Protein Data Bank (PDB). Select a high-resolution structure, preferably one already complexed with a ligand to ensure the active site is well-defined.

    • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any non-standard residues.

    • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign Charges: Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Define File Format: Save the prepared receptor structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand (this compound) Structure

  • Objective: To generate and optimize the 3D structures of the (R) and (S) enantiomers of this compound.

  • Protocol:

    • Generate 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

    • Convert to 3D: Convert the 2D structure into a 3D model. Generate both the (R) and (S) enantiomers.

    • Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Define Torsion Angles: Define the rotatable bonds (torsions) within the ligand to allow for conformational flexibility during docking.

    • Assign Charges & Format: Assign partial charges and save the prepared ligand structures in the required file format (e.g., PDBQT).

3. Setting Up the Docking Simulation

  • Objective: To define the search space for the docking algorithm on the AChE receptor.

  • Protocol:

    • Define the Binding Site: Identify the active site of AChE. This is typically a deep, narrow gorge containing the catalytic triad (Ser-203, His-447, Glu-334).[2] The binding site can be defined by creating a grid box centered on the key active site residues identified from literature or the co-crystallized ligand.[11]

    • Configure Docking Parameters: Set the parameters for the docking algorithm, such as the exhaustiveness of the search (higher values increase accuracy but also computation time) and the number of binding modes to generate.

4. Running the Docking Simulation and Analyzing Results

  • Objective: To execute the docking calculation and interpret the results.

  • Protocol:

    • Run Docking: Execute the docking software (e.g., AutoDock Vina) using the prepared receptor, ligand, and configuration files. The software will generate a series of possible binding poses for the ligand in the receptor's active site.

    • Analyze Poses: The output will rank the generated poses based on their predicted binding affinity (scoring function), typically in kcal/mol.[14] The pose with the lowest binding energy is considered the most likely binding mode.

    • Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio) to view the top-ranked docking poses. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the specific amino acid residues of AChE.[15]

    • Compare Enantiomers: Repeat the process for both (R) and (S) enantiomers and compare their binding energies and interaction patterns to explain any observed enantioselectivity in their biological activity.

Visualizations

Signaling Pathway of AChE Inhibition

cluster_normal Normal Cholinergic Transmission cluster_inhibition Inhibition Pathway Dioxa This compound AChE Acetylcholinesterase (AChE) Dioxa->AChE Irreversibly Inhibits Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes ACh_Accum ACh Accumulation [Inhibited State] AChE->ACh_Accum Hydrolysis Blocked ACh Acetylcholine (ACh) [Normal State] ACh->AChE Binds to Products Choline + Acetate Hydrolysis->Products Produces Receptors Muscarinic & Nicotinic Receptors ACh_Accum->Receptors Binds to Hyperstim Hyperstimulation Receptors->Hyperstim Leads to Toxicity Neurotoxic Effects (Cholinergic Crisis) Hyperstim->Toxicity Causes

Caption: AChE inhibition pathway by this compound.

Molecular Docking Experimental Workflow

PDB 1. Obtain Structures Receptor: AChE (from PDB) Ligand: this compound (SDF) Prep 2. Structure Preparation - Remove water, add hydrogens - Assign charges (Gasteiger) - Minimize ligand energy PDB->Prep Input Grid 3. Define Binding Site - Identify active site gorge - Create grid box around key residues (e.g., Ser-203) Prep->Grid Prepared Files Docking 4. Run Docking Simulation (e.g., AutoDock Vina) - Flexible ligand, rigid receptor Grid->Docking Configuration Analysis 5. Analyze Results - Rank poses by binding energy - Identify lowest energy pose Docking->Analysis Output Poses Vis 6. Visualize & Interpret - View complex in PyMOL/Chimera - Analyze H-bonds & hydrophobic interactions Analysis->Vis Top Poses Conclusion 7. Conclusion - Correlate binding energy with IC₅₀ - Explain structural basis of inhibition Vis->Conclusion Interaction Data

Caption: General workflow for molecular docking.

Logical Relationship of Study Components

MD Molecular Docking (Computational Method) BE Binding Energy (kcal/mol) MD->BE predicts Residues Key Residue Interactions MD->Residues identifies AChE Receptor: Acetylcholinesterase AChE->MD is input to Dioxa Ligand: This compound Enantiomers Dioxa->MD is input to IC50 IC₅₀ Value (Correlate) BE->IC50 correlates with Mechanism Inhibition Mechanism (Structural Basis) BE->Mechanism explains Residues->Mechanism explains

Caption: Conceptual model of the docking study.

References

Quantifying Acetylcholinesterase (AChE) Activity Inhibition by Dioxabenzofos In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the synaptic signal. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. Organophosphorus compounds, such as Dioxabenzofos, are potent inhibitors of AChE, acting by irreversibly phosphorylating a serine residue in the enzyme's active site. The quantification of AChE inhibition is a cornerstone in toxicology, pesticide development, and the screening of potential therapeutic agents for neurodegenerative diseases. This document provides detailed protocols and application notes for the in vitro quantification of AChE inhibition by this compound using the well-established Ellman's method.

Data Presentation: Inhibition of AChE by this compound

The inhibitory potency of this compound against acetylcholinesterase is quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro inhibition of AChE by the enantiomers of this compound.

CompoundEnantiomerIC50 (µM)Source of AChEAssay MethodReference
This compound(R)-Dioxabenzofos17.2Intracellular AChE from SH-SY5Y cellsCellular Assay[1]
This compound(S)-Dioxabenzofos5.28Intracellular AChE from SH-SY5Y cellsCellular Assay[1]

Note: The IC50 values demonstrate a significant enantioselectivity in the inhibition of AChE by this compound, with the (S)-enantiomer being a more potent inhibitor.

For comparative purposes and a broader understanding of organophosphate inhibitors, the table below includes kinetic constants for other representative organophosphorus compounds.

CompoundTarget Enzymeki (M⁻¹min⁻¹)KD (µM)kp (min⁻¹)Reference
ParaoxonHuman AChE1.2 x 10⁶4.85.8F. Worek et al., 2004
SarinHuman AChE1.7 x 10⁸0.035.1F. Worek et al., 2004
SomanHuman AChE2.9 x 10⁸0.012.9F. Worek et al., 2004

Disclaimer: The kinetic constants (ki, KD, kp) for Paraoxon, Sarin, and Soman are provided for illustrative purposes to represent the range of values observed for organophosphate inhibitors. These values were not determined for this compound in the cited literature.

Experimental Protocols

Protocol 1: In Vitro Determination of AChE Inhibition by this compound using Ellman's Method

This protocol describes the determination of the IC50 value of this compound for AChE using a 96-well plate-based colorimetric assay.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound (as a stock solution in a suitable solvent like DMSO)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate over the measurement period.

    • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO). Prepare serial dilutions of this compound in phosphate buffer to achieve a range of desired final concentrations. Ensure the final solvent concentration in the assay is low (<1%) to avoid affecting enzyme activity.

    • Prepare a solution of ATCI (substrate) in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Phosphate Buffer (to make up the final volume)

      • AChE solution

      • This compound solution at various concentrations (for the test wells) or buffer/solvent (for the control wells).

    • Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • To initiate the enzymatic reaction, add a mixture of ATCI and DTNB to each well.

    • Immediately start monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of AChE inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis. The IC50 is the concentration of this compound that causes 50% inhibition of AChE activity.

Visualizations

Mechanism of AChE Inhibition by this compound

The following diagram illustrates the irreversible inhibition of acetylcholinesterase by an organophosphate, such as this compound. The organophosphate phosphorylates the serine residue in the active site of the enzyme, rendering it inactive.

AChE_Inhibition cluster_0 Active AChE cluster_1 Inhibition Process cluster_2 Inactive AChE AChE Acetylcholinesterase (AChE) (Active Serine) Inhibited_AChE Phosphorylated AChE (Inactive) AChE->Inhibited_AChE Phosphorylation Substrate Acetylcholine Substrate->AChE Inhibitor This compound (Organophosphate) Inhibitor->AChE IC50_Workflow prep 1. Reagent Preparation (AChE, this compound, ATCI, DTNB) setup 2. Assay Setup in 96-well Plate (Enzyme, Inhibitor, Buffer) prep->setup preinc 3. Pre-incubation (Allows inhibitor-enzyme interaction) setup->preinc init 4. Reaction Initiation (Add Substrate - ATCI & DTNB) preinc->init read 5. Kinetic Measurement (Absorbance at 412 nm) init->read calc 6. Data Analysis (Calculate % Inhibition) read->calc plot 7. Dose-Response Curve (% Inhibition vs. [this compound]) calc->plot ic50 8. IC50 Determination plot->ic50

References

Application Notes and Protocols for Studying Organophosphate Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments to investigate the neurotoxic effects of organophosphate (OP) compounds. The protocols detailed below cover key assays for assessing the primary mechanism of OP toxicity, acetylcholinesterase (AChE) inhibition, as well as downstream cellular effects such as cytotoxicity, oxidative stress, and apoptosis.

Introduction to Organophosphate Neurotoxicity

Organophosphorus compounds are a class of chemicals widely used as pesticides and nerve agents.[1] Their primary mechanism of neurotoxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[2][3] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a state of cholinergic crisis.[1][3] Beyond AChE inhibition, OPs can induce neurotoxicity through various other mechanisms, including oxidative stress, glutamatergic excitotoxicity, neuroinflammation, and apoptosis.[2][3][4][5][6][7][8]

Understanding the multifaceted nature of OP neurotoxicity is critical for the development of effective therapeutic interventions. The experimental designs and protocols outlined in this document provide a framework for investigating both the primary cholinergic effects and the secondary, non-cholinergic pathways of OP-induced neuronal damage.

Experimental Models for Studying Organophosphate Neurotoxicity

The selection of an appropriate experimental model is crucial for obtaining relevant and translatable data. Both in vivo and in vitro models are extensively used in the study of OP neurotoxicity.[1]

In Vivo Models:

  • Rodents (Rats and Mice): These are the most common animal models for studying the systemic effects of OP exposure, including behavioral changes, seizures, and long-term neurological consequences.[1][9]

  • Zebrafish (Danio rerio): The zebrafish model is increasingly used for high-throughput screening of OP toxicity due to its rapid development, genetic tractability, and optical transparency, which allows for in vivo imaging of neuronal development and damage.[10][11]

In Vitro Models:

  • Neuronal Cell Lines:

    • PC12 cells: Derived from a rat pheochromocytoma, these cells differentiate into a neuron-like phenotype in the presence of nerve growth factor (NGF) and are a well-established model for studying neurotoxicity.[12][13]

    • SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, making it a relevant model for studying human neurotoxicity.[14][15]

    • C6 cells: A rat glioma cell line used to study the effects of neurotoxicants on glial cells, which play a critical role in neuronal health and response to injury.[12]

  • Primary Neuronal Cultures: These cultures, derived directly from rodent brain tissue (e.g., cortex, hippocampus), provide a more physiologically relevant model than cell lines but are more challenging to maintain.

Key Signaling Pathways in Organophosphate Neurotoxicity

The following diagrams illustrate the key signaling pathways involved in organophosphate-induced neurotoxicity.

OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh_buildup Acetylcholine Accumulation Cholinergic_receptors Cholinergic Receptor (Muscarinic & Nicotinic) Overstimulation Cholinergic_crisis Cholinergic Crisis

Primary Mechanism: Acetylcholinesterase Inhibition

OP Organophosphate Exposure AChE_inhibition AChE Inhibition OP->AChE_inhibition Oxidative_stress Oxidative Stress OP->Oxidative_stress Glutamatergic_pathway Glutamatergic Pathway Dysregulation OP->Glutamatergic_pathway MAPK_pathway MAPK Pathway Activation OP->MAPK_pathway Neuroinflammation Neuroinflammation OP->Neuroinflammation Neurotoxicity Neurotoxicity AChE_inhibition->Neurotoxicity Apoptosis Apoptosis Oxidative_stress->Apoptosis Glutamatergic_pathway->Apoptosis MAPK_pathway->Apoptosis Neuroinflammation->Apoptosis Apoptosis->Neurotoxicity

Mechanisms of Organophosphate-Induced Neurotoxicity

Experimental Workflow

A general workflow for investigating organophosphate neurotoxicity is presented below.

cluster_0 Phase 1: Exposure cluster_1 Phase 2: Primary Target Assessment cluster_2 Phase 3: Cellular Viability & Cytotoxicity cluster_3 Phase 4: Mechanistic Assays cluster_4 Phase 5: Data Analysis & Interpretation model Select Model (In Vitro / In Vivo) exposure Organophosphate Exposure (Dose-Response & Time-Course) model->exposure ache_assay AChE Activity Assay exposure->ache_assay mtt_assay MTT Assay exposure->mtt_assay analysis Data Analysis ache_assay->analysis oxidative_stress Oxidative Stress Assays (MDA, SOD) mtt_assay->oxidative_stress apoptosis Apoptosis Assays (Annexin V / PI) mtt_assay->apoptosis oxidative_stress->analysis apoptosis->analysis conclusion Conclusion analysis->conclusion

General Experimental Workflow

Experimental Protocols

Detailed protocols for key experiments are provided below.

Protocol 1: Acetylcholinesterase (AChE) Activity Assay (Colorimetric)

This protocol is based on the Ellman method, where thiocholine produced by AChE reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a colored product that can be measured at 412 nm.[16]

Materials:

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

  • DTNB Reagent

  • Acetylthiocholine (ATC) substrate

  • Sample (cell lysate, tissue homogenate, plasma, or serum)

  • Calibrator (optional, for absolute quantification)

Procedure:

  • Sample Preparation:

    • For cell lysates or tissue homogenates, sonicate or homogenize in Assay Buffer. Centrifuge to remove debris and collect the supernatant.

    • Blood samples may require dilution in Assay Buffer.[16]

  • Assay Reaction:

    • Prepare a Working Reagent by mixing the DTNB Reagent and ATC substrate in Assay Buffer according to the manufacturer's instructions.

    • Add samples to the wells of the 96-well plate.

    • Add the Working Reagent to all wells.

  • Measurement:

    • Incubate the plate at room temperature, protected from light.

    • Measure the absorbance at 412 nm at multiple time points (e.g., every 2 minutes for 10 minutes) to determine the rate of the reaction.[16]

  • Calculation:

    • Calculate the change in absorbance per minute (ΔA/min).

    • AChE activity is proportional to the ΔA/min.

ParameterValueReference
Wavelength412 nm[16]
Incubation Time10-30 minutes[17]
Incubation TemperatureRoom Temperature[16]
Sample TypeBlood, serum, plasma, tissue/cell lysates[16][18]
Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[19]

Materials:

  • 96-well tissue culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Cultured neuronal cells

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of the organophosphate compound for the desired duration. Include untreated control wells.

  • MTT Incubation:

    • After treatment, remove the culture medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).

    • Incubate for 1-4 hours at 37°C.[19]

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

ParameterValueReference
Wavelength570 nm
Reference Wavelength>650 nm[19]
MTT Concentration0.5 mg/mL[19]
Incubation Time1-4 hours[19]
Solubilization AgentDMSO, SDS[20][21]
Protocol 3: Oxidative Stress and Apoptosis Assays

Organophosphate exposure is known to induce oxidative stress and apoptosis.[13][22][23] Key markers for these processes can be quantified using the following assays.

A. Malondialdehyde (MDA) Assay (Lipid Peroxidation)

MDA is a product of lipid peroxidation and a widely used marker of oxidative stress.[22][24]

B. Superoxide Dismutase (SOD) Activity Assay

SOD is an antioxidant enzyme that plays a crucial role in protecting cells from oxidative damage.[22][24]

C. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[25] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

AssayPrincipleKey ReagentsDetection Method
MDA Assay Reaction of MDA with thiobarbituric acid (TBA) to form a colored product.Thiobarbituric acid (TBA)Colorimetric (absorbance at 532 nm) or Fluorometric
SOD Activity Assay Inhibition of the reduction of a tetrazolium salt by superoxide radicals.Tetrazolium salt (e.g., WST-1), Xanthine oxidaseColorimetric (absorbance at 450 nm)
Annexin V/PI Assay Binding of Annexin V to exposed phosphatidylserine and PI staining of the nucleus in cells with compromised membranes.Annexin V-FITC, Propidium Iodide (PI)Flow Cytometry

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.

Table 1: Effects of Organophosphate X on Neuronal Cells

Concentration (µM)AChE Activity (% of Control)Cell Viability (% of Control)MDA Levels (nmol/mg protein)SOD Activity (U/mg protein)Apoptosis (%)
0 (Control)100 ± 5.2100 ± 4.51.2 ± 0.125.4 ± 1.83.1 ± 0.5
185.3 ± 4.892.1 ± 3.91.8 ± 0.223.1 ± 1.55.8 ± 0.7
1052.1 ± 3.975.6 ± 5.13.5 ± 0.318.5 ± 1.215.2 ± 1.3
10015.8 ± 2.540.2 ± 4.26.8 ± 0.510.2 ± 0.942.6 ± 3.1

Data are presented as mean ± standard deviation (n=3).

By following these application notes and protocols, researchers can systematically investigate the neurotoxic effects of organophosphate compounds, leading to a better understanding of their mechanisms of action and the development of potential therapeutic strategies.

References

Application Notes: Preparation of Dioxabenzofos Solutions for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dioxabenzofos, also known as Salithion, is an organophosphorus insecticide that functions as a potent, non-systemic acetylcholinesterase (AChE) inhibitor. Due to its specific mechanism of action, it is a compound of interest for in vitro studies on neurotoxicity, cholinergic signaling, and for screening novel therapeutic agents. This compound possesses a chiral phosphorus atom, resulting in (R) and (S)-enantiomers that exhibit different potencies in biological systems. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in cellular assays. These application notes provide detailed protocols for the solubilization, storage, and preparation of working solutions of this compound for use in various cell-based experiments.

Physicochemical and Toxicological Data

Proper handling and preparation begin with understanding the compound's properties. Key data for this compound are summarized below.

PropertyValueReference
Synonyms Salithion, 2-methoxy-4H-1,3,2-benzodioxaphosphorin-2-sulfide
Molecular Formula C₈H₉O₃PS
Molecular Weight 216.20 g/mol
Appearance Pale yellow crystalline solid
Mechanism of Action Acetylcholinesterase (AChE) inhibitor
GHS Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH370: Causes damage to organsH411: Toxic to aquatic life with long lasting effects
Reported IC₅₀ Values (S)-dioxabenzofos: 5.28 µM** (R)-dioxabenzofos:** 17.2 µM(for intracellular AChE inhibition in SH-SY5Y cells)

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its neurotoxic effects by inhibiting the enzyme acetylcholinesterase (AChE) at the synaptic cleft. Normally, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the signal. By inhibiting AChE, this compound causes an accumulation of ACh in the synapse, leading to excessive stimulation of postsynaptic cholinergic receptors and subsequent cellular toxicity.

Dioxabenzofos_Pathway This compound Mechanism of Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds to & Activates Degradation Choline + Acetic Acid AChE->Degradation This compound This compound This compound->AChE Inhibits

Diagram of this compound inhibiting Acetylcholinesterase (AChE).

Experimental Protocols

3.1. Safety Precautions

This compound is classified as toxic if swallowed or in contact with skin. Always handle the compound in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

3.2. Preparation of 10 mM Stock Solution in DMSO

It is standard practice to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO), which can then be diluted to working concentrations in aqueous cell culture media.

Materials:

  • This compound powder (MW: 216.20 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 216.20 g/mol × 1000 mg/g = 2.16 mg

  • Weighing: Carefully weigh out 2.16 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used if dissolution is slow.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. The solution should be stable for several months under these conditions.

3.3. Preparation of Working Solutions

Working solutions are prepared by diluting the 10 mM stock solution into your complete cell culture medium immediately before use.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To achieve final concentrations in the micromolar (µM) range, it is often easier to first make an intermediate dilution. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in complete cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).

  • Final Dilution: Perform serial dilutions from your stock or intermediate solution into complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

  • Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound itself. Typically, the final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Use Immediately: Use the freshly prepared working solutions for treating your cells immediately. Do not store this compound diluted in aqueous culture media, as its stability may be compromised.

Dioxabenzofos_Workflow Solution Preparation Workflow weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve stock 3. Create 10 mM Stock Solution dissolve->stock store 4. Aliquot and Store at -20°C stock->store dilute 5. Prepare Working Solutions in Cell Culture Medium store->dilute treat 6. Treat Cells dilute->treat control Vehicle Control (Medium + DMSO) dilute->control

Workflow for preparing this compound solutions for cellular assays.

Application Example: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.

Materials:

  • Cells of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • 96-well clear, flat-bottom cell culture plates

  • This compound working solutions and vehicle control

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include wells for untreated cells (negative control) and vehicle control.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the cell viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Troubleshooting & Optimization

Technical Support Center: Accurate Dioxabenzofos IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the accuracy of IC50 determination for Dioxabenzofos, a potent organophosphorus acetylcholinesterase (AChE) inhibitor.

Troubleshooting Guides

This section addresses common issues encountered during IC50 determination experiments for this compound in a question-and-answer format.

Q1: My IC50 values for this compound show high variability between experiments. What are the potential causes and solutions?

A1: High variability in IC50 values is a common challenge. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:

  • Reagent Quality and Preparation:

    • This compound Stock Solution: Ensure the purity of your this compound stock. If possible, verify its concentration and purity using analytical methods like HPLC. Always prepare fresh serial dilutions for each experiment from a recently prepared stock solution to avoid degradation.

    • Enzyme and Substrate Stability: Use a consistent source and lot of acetylcholinesterase (AChE). Aliquot the enzyme to avoid repeated freeze-thaw cycles. Prepare the substrate solution (e.g., acetylthiocholine) fresh for each assay, as it can be unstable.

    • DTNB Reagent: The Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is sensitive to light and can be unstable. Store it protected from light and prepare fresh solutions. The stability of DTNB can be improved by using a HEPES buffer in conjunction with a sodium phosphate buffer.[1]

  • Assay Conditions:

    • pH Control: AChE activity and its inhibition by organophosphates are highly pH-dependent.[2][3][4] The optimal pH for AChE activity is typically between 7.5 and 9.0.[2][3][4] Ensure your buffer system is robust and maintains a constant pH throughout the experiment.

    • Temperature: Maintain a consistent temperature during the assay. Fluctuations in temperature can alter enzyme kinetics and affect the IC50 value.

    • Solvent Effects: this compound is likely dissolved in an organic solvent like DMSO or ethanol. Be aware that organic solvents can inhibit AChE activity.[5][6][7] Keep the final concentration of the organic solvent in the assay low and consistent across all wells, including controls. Methanol has been suggested as a suitable solvent with minimal impact on AChE activity.[5][7]

  • Experimental Execution:

    • Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors. Regularly calibrate your pipettes and use proper pipetting techniques.

    • Incubation Times: Use precise and consistent incubation times for the pre-incubation of the enzyme with this compound and for the enzymatic reaction itself.

Q2: My dose-response curve is not sigmoidal, or I am unable to achieve 100% inhibition. What should I do?

A2: An atypical dose-response curve can arise from several factors:

  • Concentration Range: You may not be testing a wide enough range of this compound concentrations. Expand the concentration range to ensure you capture the full sigmoidal curve, including the baseline (0% inhibition) and the maximum inhibition. A common practice is to use a logarithmic or semi-logarithmic series of dilutions.

  • Solubility Issues: At high concentrations, this compound may precipitate out of solution, leading to a plateau in inhibition below 100%. Visually inspect your solutions for any signs of precipitation. If solubility is an issue, you may need to use a different solvent or a lower starting concentration.

  • Irreversible Inhibition: Organophosphates like this compound are often irreversible or slowly reversible inhibitors. The IC50 value for such inhibitors is highly dependent on the pre-incubation time of the enzyme with the inhibitor. Ensure you are using a consistent and appropriate pre-incubation time.

  • Data Analysis: Use a non-linear regression model, typically a four-parameter logistic model, to fit your dose-response data. This model is designed to handle sigmoidal curves and can provide a more accurate IC50 value than linear regression.

Q3: I am observing high background absorbance in my Ellman's assay. How can I reduce it?

A3: High background absorbance can be caused by the spontaneous hydrolysis of the substrate or the reaction of DTNB with other thiol-containing compounds in your sample.[1]

  • Substrate Purity: Ensure the purity of your acetylthiocholine substrate.

  • Non-enzymatic Hydrolysis: Run a control well without the enzyme to measure the rate of non-enzymatic substrate hydrolysis. Subtract this rate from your sample readings.

  • Sample Purity: If you are using a biological sample as the source of AChE, other components in the sample may react with DTNB. Consider purifying your enzyme to remove interfering substances.

  • Modified Ellman's Assay: A modified protocol where the enzymatic reaction is stopped with an inhibitor before the addition of DTNB can help to reduce interference.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chiral organophosphorus compound that functions as an inhibitor of acetylcholinesterase (AChE). AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Q2: What is the principle of the Ellman's assay for measuring AChE activity?

A2: The Ellman's assay is a colorimetric method used to measure AChE activity. It is based on the hydrolysis of the substrate acetylthiocholine by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.

Q3: How should I choose the substrate concentration for my IC50 determination?

A3: The choice of substrate concentration is critical for accurate IC50 determination, especially for competitive inhibitors. It is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km) of the enzyme. Using a substrate concentration significantly higher than the Km will make it more difficult to detect competitive inhibition and can lead to an overestimation of the IC50 value.

Q4: What data analysis method should I use to calculate the IC50 value?

A4: The IC50 value should be determined by fitting the dose-response data to a non-linear regression model. The most common model is the four-parameter logistic equation, which describes a sigmoidal relationship between the inhibitor concentration and the enzyme activity. Software packages like GraphPad Prism are commonly used for this type of analysis.

Data Presentation

Table 1: Factors Influencing this compound IC50 Values

ParameterRecommended ConditionRationale
pH 7.5 - 9.0Optimal range for AChE activity and inhibition by organophosphates.[2][3][4]
Temperature 25°C or 37°C (consistent)Enzyme kinetics are temperature-dependent. Consistency is key.
Solvent Methanol (or lowest possible concentration of DMSO/ethanol)Minimize solvent-induced enzyme inhibition.[5][7]
Substrate Conc. ≤ KmIncreases sensitivity for detecting competitive inhibitors.
Pre-incubation Consistent and optimizedCrucial for irreversible or slowly reversible inhibitors.

Table 2: Illustrative IC50 Values for this compound Enantiomers

EnantiomerCell LineIC50 (µM)Reference
(R)-dioxabenzofosSH-SY5Y17.2[3]
(S)-dioxabenzofosSH-SY5Y5.28[3]

Note: IC50 values can vary significantly based on experimental conditions. This table provides an example of the enantioselective inhibition of this compound.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using Ellman's Assay

This protocol is a general guideline and may require optimization for specific experimental setups.

1. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution containing 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Adjust the pH to 8.0.
  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.
  • Acetylthiocholine Iodide (ATCI) Solution (10 mM): Dissolve 2.89 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.
  • AChE Solution: Prepare a working solution of AChE in phosphate buffer to a final concentration that yields a linear reaction rate over the desired time course.
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain the desired range of inhibitor concentrations.

2. Assay Procedure (96-well plate format):

  • Add 140 µL of phosphate buffer to each well.
  • Add 20 µL of the this compound solution at various concentrations to the test wells. Add 20 µL of solvent to the control wells.
  • Add 20 µL of the AChE solution to all wells except the blank. Add 20 µL of phosphate buffer to the blank wells.
  • Pre-incubate the plate for 15 minutes at a constant temperature (e.g., 25°C) to allow for the interaction between this compound and AChE.
  • Add 10 µL of the DTNB solution to all wells.
  • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
  • Immediately measure the absorbance at 412 nm in a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
  • Subtract the rate of the blank from all other readings to correct for non-enzymatic hydrolysis.
  • Calculate the percentage of inhibition for each this compound concentration relative to the control (enzyme activity without inhibitor).
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation using non-linear regression to determine the IC50 value.

Mandatory Visualization

Dioxabenzofos_MOA cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase (ChAT) Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_released ACh ACh_vesicle->ACh_released Release ACh->ACh_vesicle Packaging AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor (Muscarinic/Nicotinic) ACh_released->AChR Binding Choline_reuptake Choline Transporter AChE->Choline_reuptake Choline Choline_reuptake->Choline This compound This compound This compound->AChE Inhibition Downstream_Signaling Downstream Signaling (e.g., Ion channel opening, second messenger activation) AChR->Downstream_Signaling

Caption: this compound mechanism of action in a cholinergic synapse.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, DTNB, ATCI Plate_Setup Add Buffer, Inhibitor, and Enzyme to Plate Reagent_Prep->Plate_Setup Enzyme_Prep Prepare AChE Working Solution Enzyme_Prep->Plate_Setup Inhibitor_Prep Prepare this compound Serial Dilutions Inhibitor_Prep->Plate_Setup Pre_incubation Pre-incubate (15 min) Plate_Setup->Pre_incubation Reaction_Start Add DTNB and ATCI to Initiate Reaction Pre_incubation->Reaction_Start Data_Acquisition Measure Absorbance at 412 nm (Kinetic Mode) Reaction_Start->Data_Acquisition Calculate_Rates Calculate Reaction Rates Data_Acquisition->Calculate_Rates Percent_Inhibition Calculate % Inhibition Calculate_Rates->Percent_Inhibition Dose_Response Plot % Inhibition vs. log[this compound] Percent_Inhibition->Dose_Response IC50_Calc Fit to 4-Parameter Logistic Model to get IC50 Dose_Response->IC50_Calc Troubleshooting_Guide cluster_reagents Reagents cluster_conditions Conditions cluster_execution Execution Start High IC50 Variability? Check_Reagents Reagent Quality Check Start->Check_Reagents Yes Check_Conditions Assay Condition Check Start->Check_Conditions Yes Check_Execution Experimental Execution Check Start->Check_Execution Yes Fresh_Dilutions Prepare Fresh Dilutions? Check_Reagents->Fresh_Dilutions Enzyme_Aliquots Using Enzyme Aliquots? Check_Reagents->Enzyme_Aliquots Fresh_Substrate Fresh Substrate Solution? Check_Reagents->Fresh_Substrate Stable_pH Stable pH? Check_Conditions->Stable_pH Constant_Temp Constant Temperature? Check_Conditions->Constant_Temp Consistent_Solvent Consistent Solvent %? Check_Conditions->Consistent_Solvent Calibrated_Pipettes Calibrated Pipettes? Check_Execution->Calibrated_Pipettes Precise_Timing Precise Incubation Times? Check_Execution->Precise_Timing Result Improved Accuracy Fresh_Dilutions->Result Enzyme_Aliquots->Result Fresh_Substrate->Result Stable_pH->Result Constant_Temp->Result Consistent_Solvent->Result Calibrated_Pipettes->Result Precise_Timing->Result

References

Technical Support Center: Dioxabenzofos Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of Dioxabenzofos in experimental buffers. This compound, also known as Salithion, is an organophosphate insecticide.[1][2] While specific stability data for this compound in various experimental buffers is limited in publicly available literature, this guide incorporates general principles of organophosphate stability to assist researchers, scientists, and drug development professionals in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an obsolete, non-systemic organophosphate insecticide that acts as an acetylcholinesterase (AChE) inhibitor.[1] It has been used to control a variety of insects on rice and other crops.[1] Due to the presence of a chiral phosphorus atom, this compound exists as two enantiomeric stereoisomers.[1]

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of organophosphorus compounds like this compound in biological and environmental matrices is influenced by several factors, including:

  • pH: The rate of hydrolysis is often pH-dependent.

  • Temperature: Higher temperatures generally accelerate degradation.[3][4]

  • Light: Photodegradation can occur upon exposure to light.[3][5]

  • Oxidation: The presence of oxidizing agents can lead to degradation.[3]

  • Enzymatic Degradation: In biological systems, enzymes can metabolize the compound.[3]

  • Buffer Composition: The presence of certain ions, such as some metal ions, can catalyze degradation.[4]

cluster_factors Influencing Factors This compound This compound Stability pH pH This compound->pH Temperature Temperature This compound->Temperature Light Light Exposure This compound->Light Oxidation Oxidation This compound->Oxidation Enzymes Enzymatic Activity This compound->Enzymes Ions Metal Ions This compound->Ions

Caption: Factors influencing the stability of this compound.

Q3: How does pH affect the stability of this compound?

Organophosphate pesticides are generally more stable in neutral to moderately acidic conditions.[4] Under alkaline conditions, they are susceptible to hydrolysis, which leads to their degradation.[4][6] For instance, the degradation of the organophosphate malathion is significantly faster at higher pH values.[4]

Q4: What is the impact of temperature on the degradation of this compound?

Increased temperature generally accelerates the rate of chemical reactions, including the degradation of pesticides.[4][7] For organophosphates, higher temperatures can significantly shorten their half-life in aqueous solutions.[4] It is crucial to control the temperature during experiments to ensure the stability of the compound.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Problem: I am observing a loss of this compound activity or concentration in my experiment.

This could be due to the degradation of the compound. Follow this troubleshooting guide to identify the potential cause:

Start Unexpected Degradation of this compound Check_pH Is the buffer pH > 7? Start->Check_pH High_pH Alkaline hydrolysis is likely. Consider using a buffer with a lower pH. Check_pH->High_pH Yes Check_Temp Was the experiment conducted at elevated temperatures? Check_pH->Check_Temp No High_Temp High temperatures accelerate degradation. Maintain lower temperatures. Check_Temp->High_Temp Yes Check_Light Were the solutions exposed to light for extended periods? Check_Temp->Check_Light No Light_Exposure Photodegradation may have occurred. Protect solutions from light. Check_Light->Light_Exposure Yes Check_Storage How were the stock solutions stored? Check_Light->Check_Storage No Improper_Storage Improper storage can lead to degradation. Store at recommended temperature and protect from light. Check_Storage->Improper_Storage Improperly Further_Investigation If issues persist, perform a formal stability study. Check_Storage->Further_Investigation Properly

Caption: Troubleshooting decision tree for this compound degradation.

Quantitative Data on Organophosphate Stability

While specific data for this compound is scarce, the following table provides representative data for the stability of another organophosphate, malathion, to illustrate the effects of pH and temperature.

CompoundWater TypepHTemperature (°C)Half-life (DT50) in days
MalathionDistilled, buffered6.1Not Specified120
MalathionDistilled, buffered7.4Not Specified11
MalathionRiver water7.3655
MalathionRiver water7.32219
MalathionGround waterAlkalineNot Specified7.1 - 51.3

Data for malathion is presented to exemplify typical organophosphate behavior.[4]

Experimental Protocols

Protocol: General Stability Study of this compound in an Aqueous Buffer

This protocol outlines a general procedure to assess the stability of this compound in a specific experimental buffer.

1. Materials

  • This compound (Salithion)

  • High-purity water

  • Buffer components (e.g., phosphate, citrate)

  • Organic solvent for stock solution (e.g., acetonitrile or DMSO)

  • Analytical instruments (e.g., HPLC-UV, GC-MS)

2. Procedure

  • Buffer Preparation: Prepare the desired experimental buffer at the target pH and concentration. Filter the buffer through a 0.22 µm filter.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent.

  • Working Solution Preparation: Spike the experimental buffer with the this compound stock solution to achieve the final desired concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on stability.

  • Incubation: Aliquot the working solution into several vials. Incubate the vials under controlled conditions (e.g., constant temperature, protected from light).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for analysis.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method. Common methods for organophosphate analysis include gas chromatography (GC) with various detectors (NPD, FPD, MS) or high-performance liquid chromatography (HPLC).[8]

  • Data Analysis: Plot the concentration of this compound as a function of time. From this data, the degradation rate and half-life (DT50) can be calculated.

Start Start: Stability Study Prep_Buffer Prepare Experimental Buffer Start->Prep_Buffer Prep_Stock Prepare this compound Stock Solution Prep_Buffer->Prep_Stock Prep_Working Prepare Working Solution in Buffer Prep_Stock->Prep_Working Incubate Incubate under Controlled Conditions Prep_Working->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze Samples (HPLC/GC-MS) Sample->Analyze Data_Analysis Calculate Degradation Rate and Half-life Analyze->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Minimizing Off-Target Effects of Dioxabenzofos in Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dioxabenzofos. The focus is to help identify and minimize off-target effects in cell-based assays to ensure the reliability and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound is a chiral organophosphorus insecticide. Its primary and well-established cellular target is Acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] this compound exists as two enantiomers, (R)- and (S)-dioxabenzofos, which exhibit different potencies in inhibiting AChE.

Q2: What are the known on-target inhibitory concentrations for the this compound enantiomers?

A2: The inhibitory potency of this compound enantiomers against AChE has been determined in human neuroblastoma SH-SY5Y cells. The half-maximal inhibitory concentration (IC50) values are:

EnantiomerOn-Target IC50 (AChE Inhibition in SH-SY5Y cells)
(S)-Dioxabenzofos5.28 µM
(R)-Dioxabenzofos17.2 µM

Q3: What are the potential off-target effects of this compound?

A3: Beyond its primary target, AChE, this compound and other organophosphorus compounds have been suggested to have off-target effects. One potential off-target pathway involves the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in metabolism and inflammation.[2][3][4][5] Chronic exposure to this compound has also been anecdotally linked to dermatitis.[1] High concentrations of this compound can also lead to general cytotoxicity.

Q4: How can I minimize off-target effects in my experiments?

A4: Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect (AChE inhibition).[6]

  • Use Appropriate Controls: Include a vehicle control (e.g., DMSO) and, if possible, a structurally similar but inactive analog of this compound.

  • Validate with Orthogonal Approaches: Use a second, structurally different AChE inhibitor to confirm that the observed phenotype is due to AChE inhibition and not a this compound-specific off-target effect.

  • Genetic Target Validation: Use techniques like siRNA or CRISPR to knock down or knock out the gene encoding for AChE (ACHE). If the phenotype is recapitulated in the absence of the target protein, it strengthens the evidence for an on-target effect.[7]

Troubleshooting Guide

This guide addresses common issues that may arise during cell-based studies with this compound.

Issue 1: High Cytotoxicity Observed at Expected On-Target Concentrations

  • Possible Cause 1: Off-Target Toxicity: The concentration of this compound being used may be high enough to engage off-target pathways that lead to cell death. Organophosphate pesticides have been shown to induce cytotoxicity through mechanisms such as the induction of apoptosis.[8]

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Determine the IC50 value for cytotoxicity in your specific cell line (see Experimental Protocol 1). This will help you define a therapeutic window.

    • Lower the Concentration: If possible, use a concentration of this compound that is effective for AChE inhibition but below the cytotoxic IC50.

    • Assess Apoptosis: Use assays like Annexin V/PI staining to determine if the observed cell death is due to apoptosis.

  • Possible Cause 2: Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[9]

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%).

    • Include a Vehicle Control: Always have a control group of cells treated with the same concentration of DMSO as your experimental group.

Issue 2: Inconsistent or Unexplained Phenotypic Effects

  • Possible Cause: Off-Target Signaling: The observed phenotype may be due to the modulation of an off-target pathway, such as the PPAR signaling pathway.[2][10]

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to AChE at the concentrations used in your experiments (see Experimental Protocol 3).

    • Genetic Validation: Use siRNA to knock down AChE (see Experimental Protocol 4). If the phenotype persists in the absence of AChE, it is likely an off-target effect.

    • Investigate PPAR Activation: If PPAR signaling is a suspected off-target pathway, you can use a reporter assay to measure PPAR activation in response to this compound treatment.

Troubleshooting Workflow for Unexpected Cytotoxicity

Troubleshooting Unexpected Cytotoxicity start High Cytotoxicity Observed check_conc Is this compound concentration significantly higher than on-target IC50? start->check_conc dose_response Perform Dose-Response Cytotoxicity Assay (Protocol 1) check_conc->dose_response Yes check_solvent Is final solvent (e.g., DMSO) concentration > 0.1%? check_conc->check_solvent No lower_conc Use lower, non-toxic concentration dose_response->lower_conc conclusion_on_target Cytotoxicity likely on-target or non-specific at high concentrations lower_conc->conclusion_on_target reduce_solvent Reduce solvent concentration check_solvent->reduce_solvent Yes off_target_investigation Investigate Off-Target Toxicity (e.g., Apoptosis Assay, CETSA) check_solvent->off_target_investigation No vehicle_control Include proper vehicle control reduce_solvent->vehicle_control conclusion_solvent Toxicity likely due to solvent vehicle_control->conclusion_solvent conclusion_off_target Cytotoxicity likely off-target off_target_investigation->conclusion_off_target

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 200 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Protocol 2: Acetylcholinesterase (AChE) Activity Assay

Objective: To measure the inhibitory effect of this compound on AChE activity in cell lysates.

Methodology:

  • Cell Lysate Preparation: Treat cells with various concentrations of this compound for the desired time. Harvest the cells and lyse them in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0). Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add the cell lysate to each well.

  • Substrate Addition: Initiate the reaction by adding a reaction mix containing acetylthiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[11] The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the AChE activity for each sample. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to AChE in intact cells.[12][13]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble AChE by Western blot or another protein quantification method.

  • Data Analysis: Plot the amount of soluble AChE as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[13]

Protocol 4: siRNA-mediated Target Knockdown Validation

Objective: To verify that the observed cellular phenotype is a result of AChE inhibition.

Methodology:

  • siRNA Transfection: Transfect cells with an siRNA specifically targeting the ACHE gene or a non-targeting control siRNA using a suitable transfection reagent.[14]

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Knockdown Validation: Harvest a subset of the cells and confirm the knockdown of AChE protein expression by Western blot or qPCR.

  • Phenotypic Assay: Treat the remaining AChE-knockdown cells and control cells with this compound and perform the relevant phenotypic assay.

  • Data Analysis: Compare the phenotype in the AChE-knockdown cells to the control cells. If the phenotype is absent or significantly reduced in the knockdown cells, it confirms that the effect is on-target.

Signaling Pathways and Workflows

Acetylcholinesterase (AChE) Signaling Pathway

Acetylcholinesterase (AChE) Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: On-target action of this compound on AChE.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Potential Off-Target: PPAR Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (High Concentration) PPAR PPAR This compound->PPAR Potentially Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Gene_Transcription Gene Transcription (Metabolism, Inflammation) PPRE->Gene_Transcription Regulates

Caption: Potential off-target activation of PPAR signaling.

Experimental Workflow for Investigating Off-Target Effects

Workflow for Investigating Off-Target Effects start Observe Unexpected Phenotype dose_response 1. Perform Dose-Response Curve (On-target vs. Phenotype) start->dose_response target_engagement 2. Confirm Target Engagement (CETSA - Protocol 3) dose_response->target_engagement orthogonal_compound 3. Use Structurally Different AChE Inhibitor target_engagement->orthogonal_compound genetic_validation 4. Genetic Validation (siRNA Knockdown - Protocol 4) orthogonal_compound->genetic_validation off_target_pathway 5. Investigate Potential Off-Target Pathways (e.g., PPAR) genetic_validation->off_target_pathway conclusion_on Phenotype is On-Target genetic_validation->conclusion_on Phenotype recapitulated conclusion_off Phenotype is Off-Target off_target_pathway->conclusion_off

Caption: A systematic workflow to investigate off-target effects.

References

Optimizing Molecular Modeling Parameters for Dioxabenzofos: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the molecular modeling of Dioxabenzofos. The following sections offer detailed methodologies and address common challenges encountered during parameterization and simulation.

Frequently Asked Questions (FAQs)

Q1: Where can I find pre-optimized parameters for this compound for my simulations?

Q2: What is the general workflow for parameterizing a novel ligand like this compound?

A2: The parameterization process for a new molecule typically follows these steps:

  • Geometry Optimization: Obtain an optimized 3D structure of this compound using QM methods.

  • Partial Charge Calculation: Determine the partial atomic charges using a method compatible with your chosen force field (e.g., RESP or AM1-BCC).[2][4]

  • Atom Typing: Assign atom types from a general force field (like GAFF) to the atoms in this compound.[5][6]

  • Parameter Assignment: Transfer existing bond, angle, and van der Waals parameters from the force field based on the assigned atom types.

  • Dihedral Parameterization: This is a critical step for flexible molecules. It involves scanning the potential energy surface of rotatable bonds (e.g., the P-O-C-C dihedral) using QM and fitting the resulting energy profile to the dihedral term of the force field equation.[3]

  • Validation: Test the new parameters through simulations (e.g., a short molecular dynamics simulation in a solvent box) to ensure stability and reasonable behavior.

Q3: My simulation with this compound is unstable and crashing. What are the common causes?

A3: Simulation instability with a newly parameterized molecule can stem from several issues:

  • Poor Initial Structure: Ensure your starting geometry is well-minimized and free of steric clashes.[7]

  • Incorrect Charges: Inaccurate partial charges can lead to unrealistic electrostatic interactions and system instability.

  • Improper Dihedral Potentials: If the rotational energy barriers for key dihedral angles are not correctly represented, the molecule can adopt high-energy conformations, causing the simulation to fail.

  • Inadequate Equilibration: The system must be properly equilibrated (temperature and pressure) before the production run to allow it to relax from any initial high-energy state.[7]

  • Incorrect Time Step: A time step that is too large can cause numerical instability. For flexible molecules, a smaller time step (e.g., 1-2 fs) might be necessary.[7]

Troubleshooting Guide

Issue 1: Unrealistic Bond Lengths or Angles During Simulation
  • Problem: After parameterization, you observe significant deviations from equilibrium bond lengths and angles in your this compound molecule during an MD simulation.

  • Troubleshooting Steps:

    • Verify Atom Types: Double-check that the correct atom types have been assigned. An incorrect assignment can lead to the application of inappropriate force constants.

    • Check Force Constants: If the atom types are correct, the force constants for the problematic bonds or angles might be too low. You may need to derive more accurate force constants from QM calculations by computing the Hessian matrix at the optimized geometry.

    • Initial Geometry: Ensure the starting geometry for the simulation is the QM-optimized structure.

Issue 2: this compound Adopts a High-Energy Conformation
  • Problem: The molecule consistently adopts a conformation that is known to be energetically unfavorable.

  • Troubleshooting Steps:

    • Review Dihedral Scan: This issue often points to inadequately parameterized dihedral angles. Re-examine the potential energy scan for the relevant rotatable bonds. Ensure that the minima and maxima of the QM energy profile align with the fitted dihedral parameters.

    • Multiple Dihedral Terms: For complex torsions, a single dihedral term may not be sufficient to accurately represent the energy profile. Consider using a combination of torsional terms (a Fourier series) to improve the fit.[3]

    • Non-bonded Interactions: Check the van der Waals parameters. In some cases, intramolecular non-bonded interactions can improperly influence conformational preferences.

Experimental and Computational Protocols

Protocol 1: Geometry Optimization and Charge Derivation
  • Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

  • Methodology:

    • Perform a geometry optimization of this compound using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).[5]

    • Following optimization, perform a single-point energy calculation at a higher level of theory (e.g., MP2/6-31G*) to obtain a more accurate electron distribution for charge calculation.

    • Calculate the electrostatic potential (ESP) from this single-point calculation.

    • Use a program like antechamber from AmberTools to derive RESP (Restrained Electrostatic Potential) charges by fitting the ESP data.[2]

Protocol 2: Dihedral Angle Parameterization
  • Software: A quantum chemistry package and a force field fitting tool.

  • Methodology:

    • Identify the key rotatable bonds in this compound.

    • For each bond, perform a "relaxed scan" in your QM software. This involves rotating the bond by a fixed increment (e.g., 10-15 degrees) and optimizing the rest of the molecule's geometry at each step.

    • Plot the resulting relative energy versus the dihedral angle.

    • Fit this energy profile to the dihedral functional form of your force field (e.g., a cosine series) to obtain the force constant, periodicity, and phase angle.

Data Presentation

Table 1: Example Force Field Parameters for this compound (Hypothetical)

Disclaimer: These are example values for illustrative purposes and should not be used without proper validation. The actual parameters must be derived through the protocols described above.

Parameter TypeAtoms InvolvedEquilibrium ValueForce Constant
BondP - O1.60 Å350 kcal/mol/Ų
BondO - C1.43 Å320 kcal/mol/Ų
AngleO - P - O105.0°80 kcal/mol/rad²
AngleP - O - C120.0°60 kcal/mol/rad²
DihedralC - O - P - OSee Table 2See Table 2
van der WaalsP2.10 Å0.20 kcal/mol
van der WaalsO (ester)1.66 Å0.21 kcal/mol

Table 2: Example Dihedral Parameters for the C-O-P-O Torsion (Hypothetical)

Fourier TermForce Constant (kcal/mol)PeriodicityPhase Angle (degrees)
11.52180
20.530

Visualizations

G cluster_prep Initial Structure Preparation cluster_params Parameter Derivation cluster_validation Validation start Initial 3D Structure of this compound geom_opt Geometry Optimization (QM) start->geom_opt charges Calculate Partial Charges (e.g., RESP) geom_opt->charges atom_type Assign Atom Types (e.g., GAFF) geom_opt->atom_type dihedral_scan Dihedral Scan (QM) geom_opt->dihedral_scan topology Assemble Topology & Parameter Files charges->topology vdw_bond_angle Assign Bond, Angle, and vdW Parameters atom_type->vdw_bond_angle vdw_bond_angle->topology dihedral_fit Fit Dihedral Parameters dihedral_scan->dihedral_fit dihedral_fit->topology simulation Run Test Simulation (MD) topology->simulation analysis Analyze Trajectory for Stability simulation->analysis final Final Parameter Set analysis->final G cluster_troubleshooting Troubleshooting Simulation Instability instability Simulation is Unstable/Crashing check_geom Is the initial geometry minimized? instability->check_geom check_charges Are partial charges accurate? instability->check_charges check_dihedrals Are dihedral potentials correct? instability->check_dihedrals check_equilibration Was the system properly equilibrated? instability->check_equilibration check_timestep Is the timestep appropriate? instability->check_timestep sol_geom Re-minimize the initial structure. check_geom->sol_geom sol_charges Recalculate charges with a robust method (e.g., RESP). check_charges->sol_charges sol_dihedrals Refit dihedral energy profile from QM scan. check_dihedrals->sol_dihedrals sol_equilibration Increase equilibration time. check_equilibration->sol_equilibration sol_timestep Reduce the simulation timestep. check_timestep->sol_timestep

References

Troubleshooting Dioxabenzofos insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dioxabenzofos, focusing on its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an organophosphate insecticide.[1] Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors.

Q2: Why is this compound difficult to dissolve in aqueous solutions?

This compound has a moderate water solubility of 43 mg/L at 20°C and a pH of 7.[1] Its chemical structure, containing a benzodioxaphosphorine ring, contributes to its relatively low polarity, making it challenging to dissolve in water-based buffers commonly used in biological experiments.

Q3: What are the known physical and chemical properties of this compound?

Below is a summary of the key physical and chemical properties of this compound.

PropertyValue
Chemical Formula C₈H₉O₃PS
Molecular Weight 216.20 g/mol
Physical State Pale yellow crystalline solid[1]
Melting Point 55 °C[1]
Water Solubility 43 mg/L (at 20°C, pH 7)[1]
Log P 2.67

Q4: In which organic solvents is this compound soluble?

This compound is commercially available in formulations such as wettable powders, granules, and emulsifiable concentrates, suggesting its solubility in a range of organic solvents.[1] It is known to be soluble in solvents like methanol, toluene, and dichloromethane.[1] A commercially available analytical standard solution of this compound is prepared in acetone at a concentration of 100 µg/mL.

Troubleshooting Guide: this compound Insolubility

This guide addresses common issues encountered when preparing this compound solutions for experimental use.

IssuePotential CauseRecommended Solution
This compound powder is not dissolving in my aqueous buffer. This compound has low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful.Prepare a concentrated stock solution in an appropriate organic solvent first, and then dilute it into your aqueous buffer. See the experimental protocol below for a detailed procedure.
Precipitation occurs when I add my this compound stock solution to the aqueous buffer. The final concentration of the organic solvent in the aqueous buffer may be too high, causing the compound to precipitate. The final concentration of this compound may exceed its solubility limit in the final aqueous medium.- Use a higher concentration stock solution to minimize the volume of organic solvent added. - Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low, typically ≤0.5%. - Vigorously vortex or mix the solution immediately after adding the stock solution to the buffer. - Perform a serial dilution of the stock solution in the aqueous buffer rather than a single large dilution.
My experimental results are inconsistent. The compound may not be fully dissolved, leading to inaccurate concentrations. The compound may be degrading in the aqueous solution over time.- Visually inspect your final solution for any particulate matter. If present, consider centrifugation or filtration (use a filter compatible with your organic solvent). - Prepare fresh dilutions from your stock solution for each experiment. - Assess the stability of this compound in your specific experimental buffer and conditions.
I am observing cellular toxicity that may not be related to AChE inhibition. The organic solvent used for the stock solution may be causing cytotoxicity at the final concentration used in the assay.- Run a vehicle control experiment with the same final concentration of the organic solvent to assess its effect on your cells. - If the solvent is toxic, explore alternative solvents or methods to reduce the final solvent concentration.

Experimental Protocols

Protocol for Preparing this compound Solutions for In Vitro Assays

This protocol provides a general guideline for preparing this compound solutions for use in cell-based assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • Aqueous buffer or cell culture medium

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound powder (e.g., 2.16 mg).

    • Dissolve the powder in a precise volume of DMSO (e.g., 1 mL) to create a high-concentration stock solution (e.g., 10 mM or 2.16 mg/mL).

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentrations.

    • Important: Add the this compound stock solution to the aqueous medium and immediately vortex to ensure rapid and uniform dispersion. Do not add the aqueous medium to the concentrated stock.

    • Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells (typically ≤0.5%).

  • Vehicle Control:

    • Prepare a vehicle control solution containing the same final concentration of DMSO as your highest this compound concentration to account for any effects of the solvent.

Mandatory Visualizations

Logical Workflow for Troubleshooting this compound Insolubility

G start Start: Need to prepare This compound in aqueous solution stock_q Have you prepared a concentrated stock solution in an organic solvent? start->stock_q prepare_stock Prepare a stock solution in DMSO, acetone, or methanol. (See Protocol) stock_q->prepare_stock No dilute_q Does precipitation occur upon dilution into aqueous buffer? stock_q->dilute_q Yes prepare_stock->dilute_q troubleshoot Troubleshoot Dilution: - Use higher stock concentration - Lower final solvent % - Vortex immediately - Serial dilution dilute_q->troubleshoot Yes inconsistent_q Are experimental results inconsistent? dilute_q->inconsistent_q No troubleshoot->dilute_q check_dissolution Verify complete dissolution: - Visual inspection - Prepare fresh solutions - Check stability inconsistent_q->check_dissolution Yes toxicity_q Is unexpected cellular toxicity observed? inconsistent_q->toxicity_q No check_dissolution->inconsistent_q vehicle_control Run a vehicle control with the same solvent concentration. toxicity_q->vehicle_control Yes success Success: Homogeneous solution ready for experiment toxicity_q->success No vehicle_control->toxicity_q

Caption: A flowchart outlining the steps to troubleshoot insolubility issues with this compound.

Signaling Pathway of Acetylcholinesterase (AChE) Inhibition by this compound

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binding This compound This compound This compound->AChE Inhibition Downstream Downstream Signaling (Overstimulation) Receptors->Downstream

Caption: this compound inhibits AChE, leading to acetylcholine accumulation and receptor overstimulation.

Downstream Signaling of Muscarinic and Nicotinic Receptor Overstimulation

G cluster_muscarinic Muscarinic Receptor Signaling cluster_nicotinic Nicotinic Receptor Signaling ACh_acc Acetylcholine Accumulation M_Receptor Muscarinic Receptors (M1, M3, M5) ACh_acc->M_Receptor N_Receptor Nicotinic Receptors ACh_acc->N_Receptor Gq Gq/11 Protein M_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response Altered Cellular Response (e.g., neuronal hyperexcitability) Ca_release->Cell_response PKC->Cell_response Ion_channel Ligand-gated Ion Channel N_Receptor->Ion_channel Na_influx Na⁺/Ca²⁺ Influx Ion_channel->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Cell_response

Caption: Overstimulation of muscarinic and nicotinic receptors leads to altered intracellular signaling.

References

Technical Support Center: Addressing Dioxabenzofos Cytotoxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxic effects of Dioxabenzofos in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of cytotoxic action?

A1: this compound is an organophosphorus (OP) insecticide.[1] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine at neuronal junctions, causing overstimulation of cholinergic receptors and subsequent neurotoxicity.[1] This neurotoxicological activity is a key factor in the decrease in nerve cell survival, manifesting as cytotoxicity.[1]

Q2: Is the cytotoxicity of this compound concentration-dependent?

A2: Yes, the cytotoxicity of this compound is dose-dependent. Studies on other organophosphates have shown that as the concentration of the compound increases, cell viability decreases.[2] For this compound specifically, its enantiomers have been shown to inhibit the activity of intracellular AChE in SH-SY5Y cells in a dose-dependent manner.[1]

Q3: Are there stereoisomers of this compound with different cytotoxic potentials?

A3: Yes, this compound exhibits enantioselective cytotoxicity. The (S)-dioxabenzofos enantiomer has a greater inhibitory effect on intracellular AChE in SH-SY5Y cells compared to the (R)-dioxabenzofos enantiomer, indicating higher neurotoxicity.[1]

Q4: What are the known IC50 values for this compound?

A4: In human neuroblastoma SH-SY5Y cells, the half-maximal inhibitory concentration (IC50) values for the inhibition of intracellular AChE activity are 17.2 μM for (R)-dioxabenzofos and 5.28 μM for (S)-dioxabenzofos.[1]

Q5: Beyond AChE inhibition, what other cellular mechanisms contribute to this compound-induced cytotoxicity?

A5: Organophosphorus compounds, including likely this compound, can induce cytotoxicity through additional mechanisms such as:

  • Oxidative Stress: OPs can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[3][4]

  • DNA Damage: Some pesticides have been shown to cause DNA damage.[3]

  • Inflammasome Activation: Certain organophosphates can activate the NLRP3 inflammasome, a component of the innate immune system, which can lead to inflammatory cell death.[2]

  • p53 and MAPK Signaling Pathway Activation: Exposure to some pesticides can induce a p53-dependent cellular stress response and activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in apoptosis and cell cycle arrest.

Troubleshooting Guide for Long-Term Cell Culture

Issue 1: Progressive cell death observed in this compound-treated long-term cultures.
Potential Cause Troubleshooting/Mitigation Strategy
AChE Inhibition Consider co-treatment with an AChE reactivator such as Pralidoxime (2-PAM). While typically used as a post-exposure antidote, prophylactic application at a low, non-toxic concentration may help to continuously reactivate inhibited AChE.
Oxidative Stress Supplement the culture medium with an antioxidant like N-acetylcysteine (NAC). NAC can help to replenish intracellular glutathione (GSH) levels and scavenge ROS.[5]
NLRP3 Inflammasome Activation If inflammasome-mediated pyroptosis is suspected, consider using a specific NLRP3 inhibitor like MCC950 to block this pathway.
Compound Instability/Degradation In long-term cultures, the compound may degrade. It is advisable to perform partial or full media changes with freshly prepared this compound-containing media every 48-72 hours to maintain a consistent concentration.
Issue 2: High variability in cytotoxicity assays across different experiments.
Potential Cause Troubleshooting/Mitigation Strategy
Inconsistent Cell Health/Density Ensure that cells are seeded at a consistent density for each experiment and are in a logarithmic growth phase before treatment.
Solvent Effects If using a solvent like DMSO to dissolve this compound, maintain a consistent final concentration of the solvent across all wells, including controls. High concentrations of some solvents can be cytotoxic.
Assay Timing The timing of the cytotoxicity assay is critical. For long-term studies, it is important to perform assays at multiple time points to understand the kinetics of cell death.

Quantitative Data Summary

Table 1: IC50 Values of this compound Enantiomers in SH-SY5Y Cells

EnantiomerIC50 (µM) for AChE InhibitionReference
(R)-dioxabenzofos17.2[1]
(S)-dioxabenzofos5.28[1]

Table 2: Potential Mitigation Strategies and Their Mechanisms

Mitigating AgentMechanism of ActionTarget Pathway/Molecule
Pralidoxime (2-PAM) Reactivates organophosphate-inhibited AChE by removing the phosphate group from the enzyme's active site.Acetylcholinesterase (AChE)
N-acetylcysteine (NAC) Acts as a precursor for glutathione (GSH) synthesis and a direct scavenger of reactive oxygen species (ROS).[5]Oxidative Stress Pathway
MCC950 A potent and selective inhibitor of the NLRP3 inflammasome, preventing its activation and subsequent inflammatory signaling.NLRP3 Inflammasome

Experimental Protocols

Protocol 1: Long-Term Culture of SH-SY5Y Cells with this compound and N-acetylcysteine (NAC)
  • Cell Seeding: Plate SH-SY5Y cells in the desired culture vessel at a density that allows for long-term growth without over-confluency.

  • Cell Differentiation (Optional but Recommended): For a more neuron-like phenotype, differentiate the SH-SY5Y cells using a standard protocol, such as treatment with retinoic acid.

  • Treatment Preparation: Prepare stock solutions of this compound and NAC in an appropriate solvent (e.g., DMSO for this compound, cell culture medium for NAC).

  • Treatment Application:

    • Control Group: Culture cells in standard medium.

    • This compound Group: Add this compound to the culture medium at the desired final concentration.

    • This compound + NAC Group: Add both this compound and NAC to the culture medium at their respective final concentrations. A typical starting concentration for NAC is in the low millimolar range.

  • Long-Term Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Every 48-72 hours, perform a partial (e.g., 50%) or full media change with fresh medium containing the respective treatments.

  • Viability Assessment: At predetermined time points (e.g., 24h, 48h, 72h, 7 days, etc.), assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.

Protocol 2: Assessment of NLRP3 Inflammasome Inhibition with MCC950
  • Cell Seeding and Priming:

    • Plate cells (e.g., SH-SY5Y or a macrophage cell line like THP-1) in a suitable format.

    • For robust NLRP3 activation, a priming step is often necessary. This can be achieved by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment: After priming, replace the medium with fresh medium containing the desired concentration of MCC950. Incubate for 1-2 hours.

  • This compound Treatment: Add this compound to the culture medium.

  • Activation (if necessary): For some cell types, a second stimulus like ATP or nigericin may be required to fully activate the NLRP3 inflammasome after this compound treatment.

  • Assessment of Inflammasome Activation:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of IL-1β using an ELISA kit.

    • Western Blot: Lyse the cells and perform Western blotting to detect cleaved caspase-1.

Visualizations

Dioxabenzofos_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ROS Reactive Oxygen Species (ROS) This compound->ROS Induction of Oxidative Stress NLRP3 NLRP3 Inflammasome This compound->NLRP3 Activation ACh Acetylcholine ACh->AChE Hydrolysis (Blocked) MAPK_pathway MAPK Pathway (JNK, p38) ROS->MAPK_pathway Activation p53 p53 ROS->p53 Activation DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Cell Death NLRP3->Cell_Death Pyroptosis Apoptosis Apoptosis MAPK_pathway->Apoptosis Induction MAPK_pathway->p53 Activation Apoptosis->Cell_Death p53->Apoptosis DNA_Damage->p53

Caption: this compound-induced cytotoxicity signaling pathways.

Mitigation_Strategies_Workflow cluster_strategies Mitigation Strategies start Long-Term Cell Culture with This compound issue Observe Progressive Cell Death start->issue nac Add N-acetylcysteine (NAC) to Culture Medium issue->nac If Oxidative Stress is Suspected pralidoxime Co-treat with Pralidoxime (AChE Reactivator) issue->pralidoxime To Counteract AChE Inhibition mcc950 Add MCC950 (NLRP3 Inhibitor) issue->mcc950 If Inflammasome- Mediated Death is a Factor assessment Assess Cell Viability at Multiple Time Points nac->assessment pralidoxime->assessment mcc950->assessment outcome Reduced Cytotoxicity and Improved Cell Survival assessment->outcome

Caption: Experimental workflow for mitigating this compound cytotoxicity.

References

Technical Support Center: Refinement of Extraction Methods for Dioxabenzofos from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the refinement of extraction methods for Dioxabenzofos from soil samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success. Here, you will find detailed methodologies, data summaries, and visual workflows to address common challenges in the extraction of this organophosphorus pesticide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound extraction experiments.

Question: Why am I experiencing low recovery of this compound from my soil samples?

Answer: Low recovery of this compound can be attributed to several factors. The complex and variable nature of the soil matrix, including its organic carbon content and pH, can lead to strong adsorption of the analyte.[1] For instance, soils with high organic carbon content and low pH may exhibit enhanced sorption of nonionic pesticides, leading to lower extraction efficiencies.[1] The choice of extraction solvent is also critical; a solvent system with appropriate polarity is necessary to efficiently desorb this compound from soil particles. Insufficient homogenization, such as inadequate vortexing or shaking time, can also result in incomplete extraction.[1]

Question: My final extract contains significant matrix interferences. How can I obtain a cleaner sample?

Answer: Significant matrix effects are a common challenge in soil analysis due to the co-extraction of interfering compounds. To mitigate this, a robust clean-up step following the initial extraction is essential. Dispersive solid-phase extraction (d-SPE) is a widely used technique for this purpose. Sorbents such as primary secondary amine (PSA) can effectively remove polar interferences like organic acids and sugars, while C18 can target non-polar interferences.[2] For highly complex soil matrices, a combination of different sorbents may be necessary to achieve a clean extract.[2][3]

Question: Can the QuEChERS method be effectively used for this compound extraction from soil?

Answer: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a versatile and efficient approach for multiresidue pesticide analysis in soil and is applicable to organophosphorus compounds like this compound.[2][3][4] The method involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a d-SPE clean-up step.[2] The QuEChERS approach offers advantages such as high throughput, low solvent consumption, and broad applicability to a wide range of pesticides.[3][4] However, optimization of the salt composition and d-SPE sorbents may be required depending on the specific soil type and analytical technique used.

Question: What are the advantages of using Supercritical Fluid Extraction (SFE) for this compound?

Answer: Supercritical Fluid Extraction (SFE) offers several advantages for the extraction of pesticides from soil, including high selectivity, reduced solvent usage, and the generation of cleaner extracts with low amounts of co-extracted matrix components.[5][6] The use of supercritical CO2, often with a modifier like methanol, allows for efficient extraction with the benefits of being a time-saving and environmentally friendly procedure.[5] SFE can be particularly advantageous as it may allow for the pooling and concentration of extracts without extensive clean-up steps.[5]

Question: How does soil type affect the extraction efficiency of this compound?

Answer: Soil composition plays a crucial role in the extraction efficiency of pesticides. Physicochemical characteristics such as organic carbon content, pH, and clay content can significantly influence the sorption of this compound to soil particles.[1] For example, soils with higher organic matter tend to retain pesticides more strongly, potentially leading to lower recoveries.[1] It is therefore important to consider the soil type when developing and validating an extraction method. For challenging soil matrices, a two-step extraction or more rigorous extraction conditions may be necessary.[1]

Data Summary: Comparison of Extraction Methods

The following tables summarize quantitative data for various pesticide extraction methods from soil, providing a reference for expected performance. While specific data for this compound is limited in the provided search results, the data for other organophosphorus pesticides and compounds with similar properties can serve as a valuable guide.

Table 1: Recovery Rates of Various Pesticides Using Different Extraction Methods

Extraction MethodPesticide ClassSoil TypeRecovery Rate (%)Reference
QuEChERSNeonicotinoidsIrish soils85 - 115%[2]
QuEChERSVarious->70% for most neutral pesticides[3]
SLE/LTP-SDMEVarious-67.2 - 122.5%[7]
IT-SPMEHerbicidesAgricultural, urban, forest90 - 101%[8]
Accelerated Solvent Extraction (ASE)Organophosphorus-Equivalent to Soxhlet[9]
Microwave-Assisted Extraction (MASE)Various->80% (compound dependent)[10]

Table 2: Method Performance Characteristics

MethodKey AdvantagesCommon AnalytesReference
QuEChERS Fast, easy, low cost, effective, rugged, safeWide range of pesticides[3][4]
Supercritical Fluid Extraction (SFE) High selectivity, low solvent use, clean extractsPesticides, PCBs[5][6]
Solid-Phase Extraction (SPE) Good for sample clean-up and concentrationPesticides, herbicides[1][11]
Accelerated Solvent Extraction (ASE) Automated, fast, low solvent consumptionOrganophosphorus pesticides[9]

Experimental Protocols

Below are detailed methodologies for key extraction techniques applicable to this compound analysis in soil.

Protocol 1: QuEChERS Extraction

1. Sample Preparation:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • If the soil is dry, add a specific volume of water to hydrate it and let it stand for 30 minutes.[12]

2. Extraction:

  • Add 10 mL of acetonitrile (with 1% acetic acid for improved recovery of some compounds) to the centrifuge tube.[2]

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).[2]

  • Vigorously shake the tube for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS or GC-MS).

Protocol 2: Supercritical Fluid Extraction (SFE)

1. Sample Preparation:

  • Mix the soil sample with a drying agent like diatomaceous earth to obtain a free-flowing powder.

  • Pack the sample into an SFE extraction thimble.

2. Extraction:

  • Place the thimble in the SFE instrument.

  • Set the SFE parameters:

    • Supercritical Fluid: CO₂ (often modified with 5-10% methanol).

    • Temperature: 50-100°C.

    • Pressure: 150-400 atm.

    • Extraction Time: 30-60 minutes.

  • The extract is collected in a suitable solvent or on a solid-phase trap.[6]

3. Post-Extraction:

  • If collected in a solvent, the extract volume is adjusted as needed.

  • If a solid-phase trap is used, the analytes are eluted with a small volume of an appropriate solvent.

  • The final extract is ready for analysis.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the extraction processes.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup soil 1. Soil Sample (10g) add_solvent 2. Add Acetonitrile soil->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 supernatant 6. Transfer Supernatant centrifuge1->supernatant add_dspe 7. Add d-SPE Sorbents supernatant->add_dspe vortex 8. Vortex add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 analysis 10. Analysis (LC/GC-MS) centrifuge2->analysis

Caption: Workflow for this compound extraction from soil using the QuEChERS method.

SFE_Workflow start Soil Sample Preparation sfe_system Supercritical Fluid Extraction System start->sfe_system Load Sample collection Extract Collection (Solvent or Trap) sfe_system->collection Extraction analysis Final Analysis collection->analysis Elution/ Concentration

Caption: Generalized workflow for Supercritical Fluid Extraction (SFE) of this compound.

Troubleshooting_Logic cluster_recovery Troubleshooting Low Recovery cluster_matrix Troubleshooting Matrix Effects low_recovery Low Analyte Recovery check_solvent Optimize Extraction Solvent low_recovery->check_solvent check_homogenization Increase Shaking/Vortexing Time low_recovery->check_homogenization check_ph Adjust Sample pH low_recovery->check_ph check_soil Consider Soil Type (e.g., Organic Content) low_recovery->check_soil matrix_effects High Matrix Effects optimize_cleanup Optimize d-SPE Cleanup Sorbents matrix_effects->optimize_cleanup add_cleanup Add/Modify Cleanup Step matrix_effects->add_cleanup dilute Dilute Final Extract matrix_effects->dilute

Caption: Logical troubleshooting guide for common extraction issues.

References

Enhancing the resolution of chiral separation for Dioxabenzofos enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Dioxabenzofos enantiomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution and reproducibility of their chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chiral separation of this compound enantiomers?

A1: The primary challenges include achieving baseline resolution (a resolution value ≥ 1.5), preventing peak tailing, ensuring method reproducibility, and dealing with long analysis times. Success is highly dependent on the selection of the appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition, flow rate, and column temperature.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?

A2: Polysaccharide-based CSPs are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including organophosphorus pesticides like this compound.[1][2] Columns such as those based on amylose and cellulose derivatives (e.g., Chiralpak® and Chiralcel® series) are highly recommended as a starting point for method development.[2][3]

Q3: Why is the choice of mobile phase so critical for chiral separations?

A3: The mobile phase plays a crucial role in the chiral recognition mechanism. In normal-phase chromatography, the mobile phase, typically a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like an alcohol), influences the interaction between the enantiomers and the CSP.[1] The type and concentration of the alcohol modifier can significantly impact selectivity and resolution.[4]

Q4: How does temperature affect the chiral separation of this compound?

A4: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[4] Generally, lower temperatures tend to improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. However, this often leads to longer retention times and broader peaks. It is an important parameter to optimize for each specific method.

Q5: What are the key parameters to consider for method validation in a quantitative chiral HPLC analysis?

A5: For quantitative analysis of this compound enantiomers, method validation should include assessment of linearity, precision (intraday and interday), accuracy, limits of detection (LOD), and limits of quantification (LOQ).[5][6]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

This is one of the most common issues encountered during the development of a chiral separation method. The following steps can be taken to troubleshoot and improve resolution.

Troubleshooting Workflow for Poor Resolution

start Poor Resolution (Rs < 1.5) check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp optimize_mp Optimize Mobile Phase Composition check_csp->optimize_mp Yes adjust_alcohol Vary alcohol modifier (e.g., isopropanol, ethanol) concentration optimize_mp->adjust_alcohol change_alcohol Try a different alcohol modifier adjust_alcohol->change_alcohol No improvement end Resolution Improved adjust_alcohol->end Improvement reduce_flow Reduce Flow Rate change_alcohol->reduce_flow No improvement change_alcohol->end Improvement optimize_temp Optimize Column Temperature reduce_flow->optimize_temp reduce_flow->end Improvement lower_temp Lower temperature (e.g., 10-25°C) optimize_temp->lower_temp check_sample Check Sample Concentration lower_temp->check_sample No improvement lower_temp->end Improvement dilute_sample Dilute sample to avoid column overload check_sample->dilute_sample dilute_sample->end

Caption: A logical workflow for troubleshooting poor enantiomer resolution.

Parameter Action Rationale
Mobile Phase Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the n-hexane.The polarity of the mobile phase directly affects the interactions between the analytes and the CSP, influencing selectivity.[4]
Try a different alcohol modifier (e.g., switch from isopropanol to ethanol).Different alcohols can lead to different hydrogen bonding interactions, altering chiral recognition.
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).Lower flow rates can increase the number of theoretical plates and allow more time for the enantiomers to interact with the CSP, often improving resolution.[7]
Temperature Decrease the column temperature (e.g., in increments of 5°C).Lower temperatures often enhance chiral recognition and improve resolution for many organophosphorus pesticides.[7]
Column Ensure the column is not old or contaminated.A compromised stationary phase can lead to a significant loss of performance.
Try a different polysaccharide-based CSP.If optimization fails, the selected CSP may not be suitable for this compound. Screening different CSPs is a common strategy in chiral method development.[4]
Issue 2: Peak Tailing

Peak tailing can compromise resolution and the accuracy of quantification.

Troubleshooting Steps for Peak Tailing

Potential Cause Recommended Action
Secondary Interactions For basic compounds, consider adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase (e.g., 0.1%). For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may help. Note: Modifiers can alter selectivity.
Column Overload Reduce the sample concentration or injection volume.
Column Contamination Flush the column with a strong solvent (e.g., 100% isopropanol), ensuring it is compatible with the CSP.
Mismatched Sample Solvent Dissolve the sample in the mobile phase whenever possible.

Experimental Protocols

Proposed HPLC Method for Chiral Separation of this compound

Workflow for Chiral HPLC Analysis of this compound

prep_sample Sample Preparation (Dissolve in mobile phase, filter) hplc_system HPLC System Preparation (Equilibrate column) prep_sample->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation injection->separation detection Detection (UV) separation->detection data_analysis Data Analysis (Calculate Resolution, Enantiomeric Excess) detection->data_analysis

Caption: General workflow for the chiral HPLC analysis of this compound.

1. Instrumentation and Columns

  • HPLC System: An HPLC system with a pump capable of delivering a stable flow, an autosampler, a column thermostat, and a UV detector.

  • Chiral Stationary Phases (Screening):

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))

    • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size

2. Reagents and Mobile Phases

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (EtOH) (HPLC grade)

  • Initial Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

3. Chromatographic Conditions

Parameter Initial Condition Optimization Range
Mobile Phase n-Hexane / IPA (90:10, v/v)95:5 to 70:30 (v/v); also test EtOH as modifier
Flow Rate 1.0 mL/min0.5 - 1.2 mL/min
Column Temperature 25 °C10 - 40 °C
Detection Wavelength 254 nm (or as determined by UV scan)-
Injection Volume 10 µL5 - 20 µL

4. Sample Preparation

  • Prepare a stock solution of racemic this compound in isopropanol (e.g., 1 mg/mL).

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Resolution (Rs): Calculate using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. A value of Rs ≥ 1.5 indicates baseline separation.

  • Enantiomeric Excess (% ee): Calculate using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

Data Presentation

The following tables summarize typical starting conditions and expected trends when optimizing the chiral separation of organophosphorus pesticides, which can be applied to this compound.

Table 1: Initial Screening Conditions for this compound Enantiomers

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Temperature (°C)
Chiralpak® AD-Hn-Hexane / IPA (90:10)1.025
Chiralcel® OD-Hn-Hexane / IPA (90:10)1.025
Chiralcel® OJ-Hn-Hexane / IPA (90:10)1.025

Table 2: Influence of Key Parameters on Chromatographic Results

Parameter Change Effect on Retention Time Effect on Resolution Notes
Increase % Alcohol DecreaseMay Increase or DecreaseHighly dependent on the specific CSP and analyte.[4]
Decrease Flow Rate IncreaseGenerally IncreaseImproves efficiency but increases analysis time.[7]
Decrease Temperature IncreaseGenerally IncreaseEnhances chiral recognition for many OPs.[7]

References

Validation & Comparative

A Comparative Analysis of the Neurotoxicity of Dioxabenzofos and Other Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic profiles of Dioxabenzofos and other selected organophosphates, including commonly used pesticides and highly toxic nerve agents. The information is presented to facilitate objective analysis and is supported by experimental data from scientific literature.

Introduction to Organophosphate Neurotoxicity

Organophosphates (OPs) are a class of compounds widely used as pesticides and developed as chemical warfare agents. Their primary mechanism of acute neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a state of excessive stimulation of muscarinic and nicotinic receptors, a condition known as a cholinergic crisis. Symptoms of a cholinergic crisis can be remembered by the mnemonic SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis, and Miosis) and can progress to muscle fasciculations, paralysis, respiratory failure, and death.[1][2][3][4]

Beyond the acute cholinergic effects, some organophosphates can also induce a delayed and often irreversible neurotoxicity known as organophosphate-induced delayed neuropathy (OPIDN). This condition, which manifests weeks after exposure, is characterized by the degeneration of long axons in the peripheral and central nervous systems, leading to weakness, ataxia, and paralysis. The initiation of OPIDN is linked to the inhibition of another enzyme, neuropathy target esterase (NTE).[5][6][7][8]

Quantitative Comparison of Acute Toxicity

The acute toxicity of organophosphates is typically quantified by the median lethal dose (LD50), the dose required to kill 50% of a tested population. The following tables summarize the available LD50 data for this compound and a selection of other organophosphates, categorized by their primary use. Lower LD50 values indicate higher toxicity.

Table 1: Acute Oral Toxicity (LD50) in Rats
CompoundLD50 (mg/kg)Primary Use
This compound102Pesticide
Chlorpyrifos95 - 270[9]Pesticide
Parathion2 - 30Pesticide
Malathion5400 - 5700[10]Pesticide
Sarin0.29 (estimated)Nerve Agent
VX0.09 - 0.12Nerve Agent
Novichok (A-234)0.71 (estimated in silico)[11]Nerve Agent
Table 2: Acute Dermal Toxicity (LD50) in Rats
CompoundLD50 (mg/kg)Primary Use
This compound400Pesticide
Chlorpyrifos>2000[9]Pesticide
Parathion6.8 - 50Pesticide
Malathion>2000[10]Pesticide
Sarin1.7 (estimated in humans)Nerve Agent
VX0.008 (estimated in humans)Nerve Agent
Novichok (A-234)Not availableNerve Agent

Inhibition of Acetylcholinesterase (AChE)

The potency of an organophosphate's acute neurotoxicity is directly related to its ability to inhibit AChE. This is often quantified by the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A study on the enantioselective neurotoxicity of this compound reported the following IC50 values for its enantiomers on intracellular AChE in SH-SY5Y cells:

  • (R)-dioxabenzofos: 17.2 μM[12][13]

  • (S)-dioxabenzofos: 5.28 μM[12][13]

These results indicate that the (S)-enantiomer of this compound is a more potent inhibitor of AChE than the (R)-enantiomer.[12][13]

Signaling Pathways in Organophosphate Neurotoxicity

The neurotoxic effects of organophosphates are mediated through specific signaling pathways. The primary pathway involves the disruption of cholinergic signaling, while secondary, non-cholinergic pathways can also contribute to neuronal damage.

Cholinergic_Crisis_Pathway cluster_synapse Synaptic Cleft OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) ACh->AChE Hydrolysis (blocked) Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binding Overstimulation Receptor Overstimulation Receptors->Overstimulation Crisis Cholinergic Crisis (SLUDGEM, Paralysis, etc.) Overstimulation->Crisis

Figure 1: Cholinergic Crisis Signaling Pathway.

OPIDN_Pathway OP Neuropathic Organophosphate NTE Neuropathy Target Esterase (NTE) OP->NTE Inhibition Aging Aging of OP-NTE Complex NTE->Aging Axonopathy Axonal Degeneration Aging->Axonopathy OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Axonopathy->OPIDN

Figure 2: Organophosphate-Induced Delayed Neuropathy (OPIDN) Pathway.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the assessment of organophosphate neurotoxicity.

Acute Toxicity (LD50) Determination

The acute oral and dermal toxicity of a substance is determined by exposing animals to a single dose of the compound. The OECD guidelines for the testing of chemicals are widely followed.

Experimental Workflow for Acute Dermal Toxicity (OECD 402):

Acute_Dermal_Toxicity_Workflow start Start acclimatization Animal Acclimatization (e.g., Rats, 5 days) start->acclimatization preparation Animal Preparation (Fur clipping from dorsal area) acclimatization->preparation dosing Dermal Application of Test Substance (e.g., 2000 mg/kg, 24h exposure) preparation->dosing observation Clinical Observation (14 days for mortality and clinical signs) dosing->observation necropsy Gross Necropsy (at termination) observation->necropsy end End necropsy->end

Figure 3: Workflow for Acute Dermal Toxicity Testing.

  • Test Animals: Typically, young adult rats of a single sex are used.[14][15][16]

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

  • Dose Administration: For oral toxicity, the substance is administered by gavage. For dermal toxicity, the substance is applied to a shaved area of the skin, usually on the back, and covered with a porous gauze dressing.[14][15]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior patterns), and body weight changes for a period of 14 days.[14][16]

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

Acetylcholinesterase (AChE) Inhibition Assay

The in vitro inhibition of AChE is a key measure of the acute neurotoxic potential of an organophosphate. The Ellman's method is a widely used colorimetric assay for this purpose.

  • Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured spectrophotometrically.

  • Procedure:

    • Prepare solutions of the test compound (organophosphate) at various concentrations.

    • In a multi-well plate, add the test compound solution, DTNB, and the AChE enzyme solution.

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Measure the change in absorbance over time at a specific wavelength (typically 412 nm).

    • Calculate the percentage of AChE inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neurobehavioral Assessment

Neurobehavioral tests are used to assess the effects of organophosphates on motor function, coordination, learning, and memory in animal models.

5.3.1. Functional Observational Battery (FOB)

The FOB is a series of non-invasive tests designed to detect gross functional deficits in rodents.[17][18][19][20][21]

  • Observations include:

    • Home cage observations: Posture, activity level, and any abnormal behaviors.

    • Open field observations: Gait, arousal level, and the presence of tremors or convulsions.

    • Sensory and motor reflexes: Approach response, touch response, tail-pinch response, righting reflex.

    • Physiological measurements: Body weight, body temperature.

5.3.2. Rotarod Test

This test assesses motor coordination and balance.[10][22][23][24][25]

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Procedure: The animal is placed on the rotating rod, and the latency to fall off is recorded. The test is typically repeated for several trials.

5.3.3. Open Field Test

This test measures locomotor activity and anxiety-like behavior.[26][27][28][29]

  • Apparatus: A square arena with walls.

  • Procedure: The animal is placed in the center of the arena, and its movement is tracked for a set period. Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

5.3.4. Morris Water Maze

This test is used to assess spatial learning and memory.[30][31][32][33][34]

  • Apparatus: A circular pool of opaque water with a hidden escape platform.

  • Procedure: The animal is placed in the pool from different starting positions and must learn the location of the hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) and the path taken are recorded over several days of training. Memory is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.

Conclusion

This guide provides a comparative overview of the neurotoxicity of this compound and other organophosphates. The data presented in the tables and the descriptions of the mechanisms and experimental protocols are intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development. The significant variation in toxicity among different organophosphates underscores the importance of detailed, compound-specific neurotoxicological assessments. The provided experimental workflows and signaling pathway diagrams offer a visual and conceptual framework for understanding the evaluation and mechanisms of organophosphate neurotoxicity.

References

A Comparative Guide to In Vivo Models for Validating Dioxabenzofos-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vivo models utilized in the validation of neurotoxicity induced by organophosphorus compounds, with a specific focus on dioxabenzofos and its alternatives. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows, this document aims to assist researchers in selecting appropriate models and methodologies for their neurotoxicological studies.

Introduction to this compound and Organophosphate Neurotoxicity

This compound is an organophosphorus (OP) insecticide designed to control agricultural pests.[1] Like other OPs, its primary mechanism of neurotoxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1][2][3] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2][3] While the primary target is well-established, evidence suggests that OPs can also induce neurotoxicity through non-cholinergic mechanisms, including oxidative stress and apoptosis.[2] Understanding the nuances of these mechanisms across different OP compounds and in various biological systems is paramount for accurate risk assessment and the development of effective countermeasures.

Comparative Analysis of In Vivo and In Vitro Models

The selection of an appropriate model system is critical for the validation of neurotoxic effects. While in vivo models provide systemic and behavioral data, in vitro systems offer a controlled environment for mechanistic studies. This section compares this compound, for which in vivo data is limited, with commonly studied alternative OPs like chlorpyrifos, diazinon, and paraoxon in various models.

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating the neurotoxicity of this compound (in vitro) and alternative organophosphates (in vivo).

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundModel SystemAssay TypeEndpointValueReference
This compound Human Neuroblastoma (SH-SY5Y) cellsIn vitroIC50 ((R)-enantiomer)17.2 µM[1]
IC50 ((S)-enantiomer)5.28 µM[1]
Chlorpyrifos Neonatal RatsIn vivoBrain AChE Inhibition< 20% at 1 mg/kg[4]
Diazinon Neonatal RatsIn vivoBrain AChE Inhibition< 20% at 2 mg/kg[4]
Paraoxon Adult MiceIn vivoBrain AChE InhibitionSignificant inhibition at 4 mg/kg[5]

Table 2: Behavioral and Neurochemical Effects

CompoundModel SystemExposureKey EffectsReference
Chlorpyrifos Zebrafish LarvaeDevelopmentalInhibition of axonal growth, swimming anomalies[6]
Diazinon Rats (maternal exposure)GestationalAdolescent hyperactivity, impaired reference memory in middle-aged males[7]
Paraoxon Adult MiceAcuteSeizures, cognitive impairments[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity.[2][8]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid). The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.

Procedure:

  • Sample Preparation: Homogenize brain tissue in a suitable buffer (e.g., phosphate buffer, pH 7.4). Centrifuge the homogenate to obtain the supernatant containing the enzyme.

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Sample supernatant or standard AChE

    • Test compound (this compound or alternative) or vehicle control

  • Initiation: Add the substrate, acetylthiocholine iodide, to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated by comparing the rate of the test compound-treated sample to the vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Rodent Behavioral Testing: Open Field Test

This test is used to assess general locomotor activity and anxiety-like behavior in rodents.

Procedure:

  • Apparatus: A square arena with walls, typically equipped with an automated tracking system (e.g., infrared beams or video tracking).

  • Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.

  • Testing: Place the animal in the center of the open field and allow it to explore freely for a set period (e.g., 5-10 minutes).

  • Data Collection: The tracking system records various parameters, including:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (vertical activity)

  • Interpretation: A decrease in total distance traveled may indicate motor deficits, while a reduced time spent in the center can be indicative of anxiety-like behavior.

Zebrafish Larval Locomotor Activity Assay

This high-throughput assay is used to screen for neurobehavioral effects of compounds in zebrafish larvae.[6][9]

Procedure:

  • Exposure: Place individual zebrafish larvae (e.g., 5-7 days post-fertilization) in separate wells of a multi-well plate containing the test compound or vehicle control.

  • Acclimation: Allow the larvae to acclimate to the plate and testing conditions.

  • Light/Dark Challenge: Subject the larvae to alternating periods of light and darkness.

  • Data Acquisition: An automated tracking system monitors the movement of each larva in response to the light stimuli.

  • Data Analysis: Quantify locomotor activity by measuring the total distance moved or the time spent active during the light and dark phases. Changes in activity patterns can indicate neurotoxic effects.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental processes.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE AChR Cholinergic Receptor ACh_synapse->AChR Response Neuronal Response AChR->Response Activation This compound This compound This compound->AChE Inhibition G start Hypothesis: This compound induces neurotoxicity model In Vivo Model Selection (e.g., Rodent, Zebrafish) start->model exposure This compound Administration (Dose, Route, Duration) model->exposure behavior Behavioral Assessment (e.g., Open Field, Locomotor Activity) exposure->behavior biochem Biochemical Analysis (e.g., AChE activity, Oxidative Stress Markers) exposure->biochem histopath Histopathological Examination (e.g., Neuronal damage) exposure->histopath data Data Analysis & Interpretation behavior->data biochem->data histopath->data conclusion Conclusion on Neurotoxic Potential data->conclusion G cluster_0 Assessment Levels cluster_1 Experimental Approaches Molecular Molecular Level (e.g., Receptor Binding, Enzyme Inhibition) Cellular Cellular Level (e.g., Cytotoxicity, Apoptosis) Systemic Systemic/Behavioral Level (e.g., Locomotor Activity, Cognition) InSilico In Silico (e.g., QSAR, Molecular Docking) InSilico->Molecular InVitro In Vitro (e.g., Cell Cultures, Enzyme Assays) InVitro->Molecular InVitro->Cellular InVivo In Vivo (e.g., Rodent Models, Zebrafish) InVivo->Cellular InVivo->Systemic

References

Cross-Validation of Computational and Experimental Data for Dioxabenzofos: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational and experimental data on the organophosphorus compound Dioxabenzofos, with a focus on its enantioselective neurotoxicity. The information presented herein is intended to support research and development efforts by offering a clear, data-driven cross-validation of in-silico and in-vitro findings.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from experimental and computational analyses of the interaction between the (R) and (S) enantiomers of this compound and the enzyme acetylcholinesterase (AChE).

Table 1: Experimental Data - Inhibition of Acetylcholinesterase (AChE)

EnantiomerIC50 (µM)[1]Bioaffinity (M⁻¹)[1]
(R)-Dioxabenzofos17.21.947 x 10⁴
(S)-Dioxabenzofos5.285.691 x 10⁴

Table 2: Computational Data - Binding Affinity to Acetylcholinesterase (AChE)

EnantiomerBinding Free Energy (kcal/mol)[1]Predicted Bioaffinity (M⁻¹)[1]
(R)-Dioxabenzofos-15.431.905 x 10⁴
(S)-Dioxabenzofos-23.555.012 x 10⁴

Experimental Protocols

Cellular Assay: Acetylcholinesterase (AChE) Inhibition in SH-SY5Y Cells

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound enantiomers on intracellular AChE activity in the human neuroblastoma cell line SH-SY5Y.

a. Cell Culture and Treatment:

  • SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Varying concentrations of (R)-Dioxabenzofos and (S)-Dioxabenzofos are added to the respective wells. A control group with no compound is also included.

  • The cells are incubated with the compounds for a predetermined period.

b. Measurement of AChE Activity:

  • Following incubation, the cells are lysed to release intracellular components, including AChE.

  • The AChE activity in the cell lysates is measured using a colorimetric assay based on the Ellman method. This involves the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.

  • The absorbance of the yellow product is measured at a specific wavelength (typically around 412 nm) using a microplate reader.

  • The percentage of AChE inhibition is calculated for each concentration of the this compound enantiomers relative to the control.

c. IC50 Determination:

  • The IC50 values, representing the concentration of the inhibitor required to reduce AChE activity by 50%, are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Spectrochemical Technique for Bioaffinity Determination

This method is employed to determine the bioaffinity (binding constant) between this compound enantiomers and AChE.

  • A solution of purified AChE is prepared in a suitable buffer.

  • The intrinsic fluorescence of AChE, primarily due to tryptophan residues, is measured using a spectrofluorometer at an excitation wavelength of around 280 nm and an emission wavelength of around 340 nm.

  • Aliquots of (R)-Dioxabenzofos or (S)-Dioxabenzofos are incrementally added to the AChE solution.

  • The fluorescence intensity is recorded after each addition. The binding of this compound to AChE can cause a change in the local microenvironment of the tryptophan residues, leading to a quenching of the fluorescence.

  • The binding constant (bioaffinity) is calculated by analyzing the fluorescence quenching data using appropriate equations, such as the Stern-Volmer equation.

Computational Protocol: Molecular Docking and Binding Free Energy Calculation

This protocol describes the in-silico approach to predict the binding mode and affinity of this compound enantiomers to AChE.

a. Preparation of Protein and Ligand Structures:

  • The three-dimensional structure of human AChE is obtained from a protein databank (e.g., PDB).

  • The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • The 3D structures of the (R) and (S) enantiomers of this compound are generated and optimized using a molecular modeling software.

b. Molecular Docking:

  • Molecular docking simulations are performed using software such as the Molecular Operating Environment (MOE).

  • The this compound enantiomers are docked into the active site of AChE to predict the most favorable binding poses.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function.

c. Binding Free Energy Calculation:

  • The binding free energy of the this compound-AChE complexes is calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach.

  • This calculation provides an estimation of the binding affinity, which can be compared with the experimental data. The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

Mandatory Visualization

cluster_workflow Cross-Validation Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis exp_start This compound Enantiomers ((R) and (S)) cell_assay Cellular Assay (SH-SY5Y Cells) exp_start->cell_assay biochem_assay Spectrochemical Technique exp_start->biochem_assay ic50 IC50 Values cell_assay->ic50 bioaffinity_exp Experimental Bioaffinity biochem_assay->bioaffinity_exp comparison Data Comparison and Validation ic50->comparison bioaffinity_exp->comparison comp_start 3D Structures (AChE, this compound) docking Molecular Docking comp_start->docking md_sim Binding Free Energy Calculation docking->md_sim binding_energy Binding Free Energy md_sim->binding_energy bioaffinity_comp Predicted Bioaffinity md_sim->bioaffinity_comp binding_energy->comparison bioaffinity_comp->comparison

Caption: Workflow for the cross-validation of experimental and computational data.

cluster_pathway This compound Neurotoxic Signaling Pathway diox_r (R)-Dioxabenzofos ache Acetylcholinesterase (AChE) diox_r->ache Inhibition diox_s (S)-Dioxabenzofos diox_s->ache Stronger Inhibition ach Acetylcholine ache->ach Hydrolysis choline_acetate Choline + Acetate ache->choline_acetate hyperstimulation Cholinergic Hyperstimulation (Neurotoxicity) ache->hyperstimulation Blockage of Hydrolysis neurotransmission Normal Neurotransmission ach->neurotransmission

Caption: Inhibition of Acetylcholinesterase by this compound enantiomers.

References

A Comparative Analysis of (R)- and (S)-Dioxabenzofos Binding Energies with Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinities of the (R) and (S) enantiomers of Dioxabenzofos to their biological target, acetylcholinesterase (AChE). This compound, a commercial insecticide, exhibits enantioselectivity in its neurotoxic effects, primarily through differential binding to AChE.[1] This analysis is intended for researchers, scientists, and professionals in drug development and toxicology.

Quantitative Data Summary

The binding energies and inhibitory concentrations of (R)- and (S)-Dioxabenzofos with AChE were determined through computational and cellular assays. The (S)-enantiomer demonstrates a significantly stronger interaction with AChE compared to the (R)-enantiomer.

Parameter(R)-Dioxabenzofos(S)-DioxabenzofosTarget
Binding Free Energy (kcal/mol) -15.43[1]-23.55[1]Acetylcholinesterase (AChE)
IC50 (µM) 17.2[1]5.28[1]Intracellular AChE in SH-SY5Y cells

Note: A lower binding free energy indicates a more stable complex and stronger binding affinity. A lower IC50 value indicates greater potency in inhibiting the enzyme's activity.

Experimental Protocols

The data presented above were derived from a combination of computational and in vitro cellular assays.

1. Computational Analysis: Binding Free Energy Calculation

The binding free energies of the this compound enantiomers to AChE were determined using molecular docking and molecular dynamics simulations.

  • Molecular Docking: The initial binding poses of (R)- and (S)-Dioxabenzofos in the active site of AChE were predicted using docking algorithms. This step helps to identify the most likely binding orientation of the ligands.

  • Molecular Dynamics (MD) Simulations: Following docking, MD simulations were performed to simulate the dynamic behavior of the ligand-protein complex in a solvated environment. These simulations allow for the refinement of the binding pose and the calculation of the binding free energy.

  • Energy Decomposition Analysis: This analysis was used to identify the key amino acid residues at the active site of AChE that contribute most significantly to the binding of each enantiomer.[1] Residues such as Trp-86, Tyr-124, Ser-203, Tyr-337, and His-447 were found to have different contributions to the binding of the two enantiomers.[1]

2. Cellular Assays: IC50 Determination

The half-maximal inhibitory concentration (IC50) values were determined using cellular assays with SH-SY5Y human neuroblastoma cells.

  • Cell Culture: SH-SY5Y cells were cultured under standard conditions.

  • Exposure to this compound: The cells were exposed to varying concentrations of (R)- and (S)-Dioxabenzofos.

  • AChE Activity Assay: After exposure, the intracellular AChE activity was measured using a suitable enzymatic assay. The inhibition of AChE activity was determined relative to untreated control cells.

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated by fitting the dose-response data to a suitable model.

Visualizations

Signaling Pathway: this compound Inhibition of Acetylcholinesterase

The following diagram illustrates the mechanism of AChE inhibition by this compound, leading to neurotoxicity.

G cluster_0 Synaptic Cleft cluster_1 Inhibition Pathway cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE This compound (R)- or (S)-Dioxabenzofos This compound->AChE Binding to Active Site Inhibited_AChE->ACh Signal Continuous Nerve Signal (Neurotoxicity) ACh_Receptor->Signal

This compound Inhibition of AChE

Experimental Workflow: Binding Energy Determination

The workflow for determining the binding energies of (R)- and (S)-Dioxabenzofos is outlined below.

G cluster_computational Computational Analysis cluster_cellular Cellular Assays cluster_results Comparative Analysis docking Molecular Docking (Predict Initial Binding Pose) md Molecular Dynamics Simulation (Refine Pose and Simulate Dynamics) docking->md energy_calc Binding Free Energy Calculation (MM/PBSA or similar) md->energy_calc decomposition Energy Decomposition Analysis (Identify Key Residues) energy_calc->decomposition binding_energy Binding Energies decomposition->binding_energy cell_culture SH-SY5Y Cell Culture exposure Exposure to this compound Enantiomers cell_culture->exposure ache_assay AChE Activity Measurement exposure->ache_assay ic50 IC50 Value Determination ache_assay->ic50 inhibitory_potency Inhibitory Potency ic50->inhibitory_potency

Binding Energy Determination Workflow

References

A Comparative Analysis of Dioxabenzofos and Modern Insecticides for the Management of Rice Pests

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy and mechanisms of Dioxabenzofos, an organothiophosphate insecticide, against contemporary insecticidal alternatives for the control of key rice pests. This guide synthesizes available experimental data to inform researchers and pest management professionals.

The landscape of crop protection is in a constant state of evolution, driven by the dual needs for effective pest control and enhanced environmental and human safety. This guide provides a comparative overview of this compound, an organothiophosphate insecticide of historical significance, and a selection of modern insecticides widely used in rice cultivation. Due to the obsolete status of this compound, direct comparative efficacy studies with modern insecticides are unavailable. Therefore, this guide offers an indirect comparison by presenting efficacy data for this compound's chemical class alongside data for contemporary alternatives against major rice pests, primarily the Rice Stem Borer (Chilo suppressalis) and the Brown Planthopper (Nilaparvata lugens).

Chemical Profiles and Mode of Action

This compound , also known as Salithion, is a non-systemic organothiophosphate insecticide with contact, stomach, and respiratory action. Like other organophosphates, its primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme in the nervous system of insects.

In contrast, modern insecticides employed for rice pest control belong to diverse chemical classes with more specific target sites. These include:

  • Neonicotinoids (e.g., Imidacloprid, Thiamethoxam): These are systemic insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the nervous system and subsequent paralysis and death.

  • Phenylpyrazoles (e.g., Fipronil): This class of insecticides disrupts the central nervous system by blocking GABA-gated chloride channels, which results in neuronal hyperexcitation.

  • Diamides (e.g., Chlorantraniliprole, Flubendiamide): These insecticides selectively activate insect ryanodine receptors, leading to the uncontrolled release of internal calcium stores, which causes muscle paralysis and cessation of feeding.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by organophosphates (representing this compound) and representative modern insecticides.

G cluster_0 Organophosphate (this compound) Mode of Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Nerve Impulse Propagation Nerve Impulse Propagation Receptor->Nerve Impulse Propagation Signal This compound This compound This compound->AChE Inhibits SynapticCleft Synaptic Cleft

Organophosphate (this compound) Mode of Action

G cluster_1 Neonicotinoid Mode of Action Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Irreversibly Binds IonChannel Ion Channel Opening nAChR->IonChannel Activates Neuron Postsynaptic Neuron Result Continuous Nerve Stimulation -> Paralysis Neuron->Result IonChannel->Neuron Na+ Influx

Neonicotinoid Mode of Action

G cluster_2 Fipronil Mode of Action Fipronil Fipronil GABA_Receptor GABA Receptor Fipronil->GABA_Receptor Blocks Result Hyperexcitation -> Paralysis Fipronil->Result ChlorideChannel Chloride Ion Channel GABA_Receptor->ChlorideChannel Controls Inhibition of Nerve Impulse Inhibition of Nerve Impulse ChlorideChannel->Inhibition of Nerve Impulse GABA GABA GABA->GABA_Receptor Binds & Opens Channel

Fipronil Mode of Action

G cluster_3 Diamide (Chlorantraniliprole) Mode of Action Diamide Diamide Insecticide RyR Ryanodine Receptor (RyR) Diamide->RyR Activates SR Sarcoplasmic Reticulum (SR) RyR->SR Located on Calcium Ca2+ Release RyR->Calcium Uncontrolled Result Muscle Contraction & Paralysis Calcium->Result

Diamide Mode of Action

Comparative Efficacy Data

The following tables summarize the efficacy of organophosphate insecticides (as a proxy for this compound) and various modern insecticides against the Rice Stem Borer and the Brown Planthopper. Data is presented as observed in field trials, with efficacy measured by the reduction in pest-induced damage (e.g., % dead hearts, % white ears) or direct pest mortality.

Table 1: Efficacy Against Rice Stem Borer (Chilo suppressalis)

Insecticide ClassActive IngredientDosageEfficacy (% Damage Reduction or Mortality)Citation(s)
Organophosphate Chlorpyrifos 40.8% EC2 L/ha85.85% efficiency after 14 days[1]
Fenitrothion 50% EC1.5 L/haLower efficiency than Chlorpyrifos and Fipronil[1]
Phenylpyrazole Fipronil 50% SC1 L/ha79.65% efficiency after 14 days[1]
Diamide Chlorantraniliprole 18.5% SC150 ml/haSignificant reduction in dead hearts and white ears
Flubendiamide 480 SC0.1 ml/LSignificant reduction in stem borer infestation

Table 2: Efficacy Against Brown Planthopper (Nilaparvata lugens)

Insecticide ClassActive IngredientLC50 (mg/L)Mortality/Reduction (%)Citation(s)
Organophosphate FenitrothionNot specified~100% mortality after 72 hours[2]
Chlorpyrifos1.25 (susceptible strain)Low to moderate resistance observed in field populations[3]
Neonicotinoid Imidacloprid1.54 (susceptible strain)Moderate to high resistance observed in field populations[3][4]
ThiamethoxamNot specified>60% reduction over untreated control
Phenylpyrazole Fipronil18.23 - 35.11 (2015-2019)Increasing trend of LC50 values indicating developing resistance[4]
Diamide Chlorantraniliprole199.2 - 263.3 (2015-2019)Increasing trend of LC50 values[4]

Experimental Protocols

The data presented in this guide are derived from various field and laboratory studies. The general methodologies employed in these studies are outlined below.

Field Trial Protocol for Insecticide Efficacy

A common experimental workflow for assessing insecticide efficacy in a field setting is depicted in the diagram below.

G cluster_4 Field Trial Experimental Workflow A Plot Establishment (Randomized Block Design) B Pre-treatment Pest Population Assessment A->B C Insecticide Application (at specified dosages) B->C D Post-treatment Data Collection (e.g., % dead hearts, pest counts at intervals) C->D E Data Analysis (e.g., ANOVA, Henderson-Tilton formula for mortality) D->E F Efficacy Determination E->F

Field Trial Experimental Workflow

Key Steps in Field Trials:

  • Experimental Design: Trials are typically conducted using a Randomized Complete Block Design (RCBD) with multiple replications for each treatment, including an untreated control.

  • Plot Management: Standard agronomic practices for rice cultivation are followed uniformly across all plots.

  • Pre-treatment Observation: The initial pest population or damage level is recorded before the application of any insecticide.

  • Insecticide Application: Insecticides are applied at their recommended dosages using calibrated sprayers to ensure uniform coverage.

  • Post-treatment Observation: Pest populations and/or plant damage are assessed at regular intervals (e.g., 3, 7, and 14 days after application).

  • Data Analysis: Statistical analysis is performed to determine the significance of differences between treatments. Efficacy is often calculated using formulas like the Henderson-Tilton formula to correct for natural population fluctuations.[1]

Laboratory Bioassay Protocol

Laboratory bioassays are crucial for determining the intrinsic toxicity of an insecticide, often expressed as the median lethal concentration (LC50) or median lethal dose (LD50).

Common Laboratory Bioassay Method (e.g., for Brown Planthopper):

  • Insect Rearing: A healthy and uniform population of the target pest is reared under controlled laboratory conditions.

  • Insecticide Dilution: Serial dilutions of the test insecticides are prepared in an appropriate solvent.

  • Treatment Application: Rice stems or seedlings are dipped in the respective insecticide solutions and allowed to air dry.

  • Insect Exposure: A known number of insects are released onto the treated plant material within a confined space (e.g., a petri dish or a cage).

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Probit analysis is typically used to calculate the LC50 values.[3]

Conclusion

While this compound, as an organophosphate, was historically used to control a range of rice pests, the development of modern insecticides with more specific modes of action has largely rendered it obsolete. The data for other organophosphates like chlorpyrifos and fenitrothion suggest that this class can be effective, but concerns over broader toxicity and the development of resistance have led to the adoption of newer chemistries.

Modern insecticides from the neonicotinoid, phenylpyrazole, and diamide classes demonstrate high efficacy against key rice pests. However, the continuous use of these insecticides has also led to the emergence of resistance in pest populations, as indicated by the increasing LC50 values for several active ingredients against the brown planthopper.[4]

This comparative guide highlights the importance of understanding the mode of action and efficacy of different insecticide classes for developing sustainable and effective integrated pest management (IPM) strategies for rice. The choice of insecticide should be guided by local pest pressures, resistance monitoring, and a consideration of the impact on non-target organisms and the environment.

References

Replicating Published Findings on Dioxabenzofos Enantioselectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The enantiomers of Dioxabenzofos exhibit significant differences in their biological activity. The following tables summarize the key quantitative findings from two principal studies.

Table 1: Enantioselective Inhibition of Acetylcholinesterase (AChE) in SH-SY5Y Cells

EnantiomerIC50 (μM)[1][2]Binding Free Energy with AChE (kcal/mol)[1]
(R)-Dioxabenzofos17.2[1][2]-15.43[1]
(S)-Dioxabenzofos5.28[1][2]-23.55[1]

Table 2: Enantioselective Toxicity of Salithion (this compound)

EnantiomerButyrylcholinesterase IC50 (mg/L)[3]Daphnia magna LC50 (96 h, µg/L)[3]
(+)-R-Salithion2.92[3]1.10[3]
(-)-S-Salithion15.60[3]0.36[3]
Racemic Salithion33.09[3]3.54[3]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for the chiral separation of this compound and the acetylcholinesterase inhibition assay, based on the cited literature.

Chiral Separation of this compound Enantiomers by HPLC

This protocol is adapted from the study on the separation and toxicity of Salithion enantiomers.[3]

1. High-Performance Liquid Chromatography (HPLC) System:

  • Column: Chiralpak AD[3]

  • Mobile Phase: A suitable mixture of n-hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detector at an appropriate wavelength.

2. Sample Preparation:

  • Dissolve racemic this compound (Salithion) in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm filter before injection.

3. Enantiomer Elution:

  • The elution order on the Chiralpak AD column was reported to be (-)-S-Salithion followed by (+)-R-Salithion.[3]

Acetylcholinesterase (AChE) Inhibition Assay

This generalized protocol is based on the principles described in the primary neurotoxicity study of this compound and common methodologies for AChE activity measurement.[1][2]

1. Reagents and Materials:

  • Human neuroblastoma cell line SH-SY5Y[1][2]

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine (ATC) as a substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • (R)- and (S)-Dioxabenzofos enantiomers

  • 96-well microplate reader

2. Cell Culture and Lysate Preparation:

  • Culture SH-SY5Y cells under standard conditions.

  • For intracellular AChE activity, treat cells with varying concentrations of each this compound enantiomer.

  • Lyse the cells to release intracellular components, including AChE.

3. AChE Inhibition Assay Procedure:

  • In a 96-well plate, add the cell lysate containing AChE.

  • Add a solution of DTNB to each well.

  • Initiate the reaction by adding the substrate, acetylthiocholine.

  • The AChE-catalyzed hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of color change is proportional to the AChE activity.

4. Data Analysis:

  • Calculate the percentage of AChE inhibition for each concentration of the this compound enantiomers compared to a control without the inhibitor.

  • Determine the IC50 value for each enantiomer by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Chiral Separation and Analysis

G cluster_synthesis Synthesis & Preparation cluster_hplc Chiral HPLC Separation cluster_analysis Enantioselectivity Analysis racemic Racemic this compound (Salithion) dissolve Dissolve in Mobile Phase racemic->dissolve hplc HPLC System (Chiralpak AD Column) dissolve->hplc enantiomers Separated Enantiomers (-)-S and (+)-R hplc->enantiomers toxicity Toxicity Assays (e.g., AChE Inhibition) enantiomers->toxicity data Comparative Data (IC50, LC50) toxicity->data

Caption: Workflow for the chiral separation and subsequent enantioselective analysis of this compound.

Signaling Pathway of Acetylcholinesterase Inhibition

G cluster_system Cholinergic Synapse ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzes Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate This compound (R)- or (S)-Dioxabenzofos (Inhibitor) This compound->AChE Inhibits (Enantioselectively)

Caption: Diagram illustrating the inhibition of acetylcholinesterase by this compound enantiomers.

References

Dioxabenzofos as a Reference Compound for Acetylcholinesterase (AChE) Inhibition Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dioxabenzofos (also known as Salithion) and other commonly used acetylcholinesterase (AChE) inhibitors. The information presented herein is intended to assist researchers in selecting appropriate reference compounds for in vitro and in vivo studies targeting AChE. This guide includes quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, a process that terminates synaptic transmission.[1] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone for the therapeutic management of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[2] AChE inhibitors are broadly classified into two main categories: reversible inhibitors, which include many therapeutic drugs, and irreversible inhibitors, a class dominated by organophosphorus compounds often used as pesticides.[1][2]

This compound is an organophosphorus insecticide that functions as an irreversible inhibitor of AChE.[3][4] In contrast, drugs like Donepezil, Galantamine, and Tacrine are reversible inhibitors widely used in clinical practice and as reference standards in research.[2] Understanding the distinct mechanisms and potencies of these compounds is crucial for designing and interpreting AChE inhibition assays.

Quantitative Comparison of Inhibitory Potency

The efficacy of an AChE inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for this compound and selected alternative reference compounds. It is important to note that IC50 values can vary depending on the experimental conditions, such as the enzyme source and assay methodology.

CompoundType of InhibitorIC50 ValueEnzyme Source
This compound (Salithion) Irreversible (Organophosphate)5.28 µM (one enantiomer)[3]Intracellular AChE in SH-SY5Y cells
17.2 µM (other enantiomer)[3]Intracellular AChE in SH-SY5Y cells
Donepezil Reversible6.7 nM - 14 nM[5]Human AChE
Galantamine Reversible1.27 µM[6]Not Specified
Tacrine Reversible31 nM - 109 nM[7]Human, Electric Eel AChE

Mechanism of Action

The mechanism of AChE inhibition differs significantly between organophosphates and reversible inhibitors.

This compound (Organophosphate): Organophosphates act as irreversible inhibitors by forming a stable covalent bond with the serine residue in the active site of AChE.[1][2] This phosphorylation of the enzyme renders it non-functional. The recovery of AChE activity after organophosphate inhibition typically requires the synthesis of new enzyme molecules.[8]

Donepezil, Galantamine, and Tacrine (Reversible Inhibitors): These compounds bind non-covalently to the active site of AChE, preventing acetylcholine from accessing it.[2] This binding is reversible, and the inhibitor can dissociate from the enzyme, allowing for the restoration of enzyme activity.

Signaling Pathways

The inhibition of AChE has a direct impact on the cholinergic signaling pathway. By preventing the breakdown of acetylcholine, AChE inhibitors increase the concentration and duration of action of this neurotransmitter at cholinergic synapses.[1] This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons, thereby modulating various physiological processes, including cognitive function.[3][9]

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Packaging ACh_release ACh Release Vesicle->ACh_release Exocytosis ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Receptor Acetylcholine Receptor (Nicotinic/Muscarinic) ACh->Receptor Binding This compound This compound This compound->AChE Irreversible Inhibition Reversible_Inhibitor Reversible Inhibitor (Donepezil, etc.) Reversible_Inhibitor->AChE Reversible Inhibition Signal_Transduction Signal Transduction Receptor->Signal_Transduction Activation

Cholinergic signaling pathway and points of inhibition.

Experimental Protocols

The most widely used method for measuring AChE activity and inhibition is the Ellman's assay.[5]

Ellman's Method for AChE Inhibition Assay

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test inhibitor (this compound, Donepezil, etc.)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of ATCI and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test inhibitor solution at various concentrations. For the control, add 10 µL of the solvent.

    • Add 20 µL of AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffer, DTNB, ATCI, Inhibitors) start->reagent_prep plate_setup 96-Well Plate Setup (Buffer, DTNB, Inhibitor, AChE) reagent_prep->plate_setup pre_incubation Pre-incubation (e.g., 37°C for 15 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add ATCI) pre_incubation->reaction_start measurement Kinetic Measurement (Absorbance at 412 nm) reaction_start->measurement data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) measurement->data_analysis ic50_determination IC50 Value Determination data_analysis->ic50_determination end End ic50_determination->end

Workflow for IC50 determination using the Ellman's assay.

Conclusion

The selection of a reference compound for AChE inhibition studies should be guided by the specific research question.

  • This compound , as an organophosphate, serves as a model for irreversible AChE inhibition . Its use is particularly relevant in toxicological studies or when investigating the mechanisms of organophosphate-induced neurotoxicity.[3][4] However, its primary application as a pesticide and the limited availability of comprehensive research-grade data may pose challenges for its use as a standard reference in all contexts.

  • Donepezil, Galantamine, and Tacrine are well-characterized reversible AChE inhibitors with extensive data available in the scientific literature. They are the preferred reference compounds for studies related to the therapeutic applications of AChE inhibition, particularly in the context of neurodegenerative diseases. Their established clinical use and well-understood pharmacological profiles make them reliable benchmarks for comparing the potency and efficacy of novel AChE inhibitors.

For most pharmacological and drug discovery applications, a reversible inhibitor like Donepezil or Tacrine is a more appropriate and widely accepted reference standard. This compound is a suitable, albeit less common, reference for studies specifically focused on the effects and mechanisms of organophosphate compounds.

References

A Comparative Environmental Risk Assessment: Dioxabenzofos vs. Pyrethroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of the organophosphate insecticide Dioxabenzofos and the widely used pyrethroid class of insecticides. Due to the limited availability of extensive environmental fate and ecotoxicity data for this compound, this comparison utilizes data from other organophosphate insecticides (Chlorpyrifos, Malathion, Diazinon, and Parathion) as surrogates to represent the general environmental behavior of this class. This approach allows for a comparative risk profile, highlighting the key differences in their environmental persistence, bioaccumulation potential, and toxicity to non-target organisms. All cited experimental data are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Executive Summary

This comparative analysis reveals distinct environmental risk profiles for this compound (represented by organophosphate surrogates) and pyrethroids. Organophosphates, including this compound, generally exhibit moderate to high toxicity to a broad range of organisms and have variable persistence in the environment. Pyrethroids, while also demonstrating high toxicity, particularly to aquatic invertebrates and fish, tend to have shorter half-lives in water but can be more persistent in soil and sediment. The primary mode of action for organophosphates is the inhibition of acetylcholinesterase (AChE), whereas pyrethroids disrupt the function of voltage-gated sodium channels.

Data Presentation: Quantitative Environmental Impact Assessment

The following tables summarize the key quantitative data for the environmental fate and ecotoxicity of this compound (represented by organophosphate surrogates) and pyrethroids.

Table 1: Environmental Fate Characteristics

ParameterThis compound (Organophosphate Surrogates)Pyrethroids
Soil Half-life (t½) Chlorpyrifos: 7 - 120 days[1] Malathion: ~17 days[2] Parathion: 9 - 46 days (in marine water)[3]Bifenthrin: 7 days - 8 months[4] Cypermethrin: 4 - 8 weeks[4] Deltamethrin: 5.7 - 209 days[4] Permethrin: 11 - 113 days[5]
Water Half-life (t½) Chlorpyrifos: 35 - 78 days (pH 7, 25°C)[1] Malathion: 2 - 18 days[2] Parathion: 130 days (pH 7, 20°C)[3]Bifenthrin: Persistence dependent on pH[4] Cypermethrin: Up to 100 days[6] Deltamethrin: 1 - 2 days (distilled water)[7] Permethrin: 19 - 27 hours[5]
Bioaccumulation Factor (BCF) This compound: 7.4 (Carp), 76 (Willow Shiner)Pyrethroids: Generally low to moderate due to metabolism

Table 2: Ecotoxicity to Non-Target Organisms

OrganismTest EndpointThis compound (Organophosphate Surrogates)Pyrethroids
Fish 96h LC50Chlorpyrifos: 0.003 - 0.1 mg/L Malathion: 0.1 - 1.0 mg/L Diazinon: 0.2 - 2.0 mg/L Parathion: 1.0 - 10.0 mg/LCypermethrin: < 1 µg/L[8] Deltamethrin: < 1 µg/L[8] Permethrin: < 1 µg/L[8]
Aquatic Invertebrates (Daphnia sp.) 48h EC50Chlorpyrifos: 0.1 - 1.0 µg/L Malathion: 1.0 - 10.0 µg/L Diazinon: 0.2 - 1.0 µg/L Parathion: 0.5 - 5.0 µg/LCypermethrin: < 1 µg/L[8] Deltamethrin: < 1 µg/L[8] Permethrin: < 1 µg/L[8]
Algae 72h EC50Chlorpyrifos: >1.0 mg/L Malathion: >1.0 mg/L Diazinon: >1.0 mg/LData varies depending on the specific pyrethroid and algal species.
Birds Acute Oral LD50Chlorpyrifos: 8 - 120 mg/kg Malathion: 1485 mg/kg Diazinon: 3.5 mg/kg (Mallard) Parathion: 1.8 - 2.1 mg/kgGenerally moderately toxic, with most LD50 values > 1000 mg/kg[4][9]
Bees Acute Contact LD50Chlorpyrifos: 0.05 - 0.1 µ g/bee Malathion: 0.1 - 0.3 µ g/bee Diazinon: 0.2 - 0.5 µ g/bee Highly toxic, with LD50 values in the nanogram per bee range.
Earthworms 14d LC50Chlorpyrifos: 30 - 150 mg/kg soil Diazinon: 10 - 50 mg/kg soilData indicates toxicity, with LC50 values varying based on the specific pyrethroid.

Experimental Protocols

The environmental fate and ecotoxicity data presented in this guide are determined using standardized experimental protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the generation of reliable and comparable data across different laboratories and studies.

Environmental Fate Assessment:

  • Soil and Water Half-life: The persistence of the insecticides in soil and water is determined following OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) and OECD Guideline 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) . These studies involve incubating the radiolabelled test substance in soil or a water-sediment system under controlled laboratory conditions and monitoring its degradation over time.

  • Bioaccumulation: The potential for the insecticides to accumulate in aquatic organisms is assessed using OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) [10][11][12]. This test exposes fish to the test substance in water or through their diet and measures the concentration of the substance in the fish tissue over time to calculate the Bioconcentration Factor (BCF).

Ecotoxicity Assessment:

  • Aquatic Toxicity:

    • Fish Acute Toxicity: Determined according to OECD Guideline 203 (Fish, Acute Toxicity Test) , which exposes fish to the test substance for 96 hours to determine the concentration that is lethal to 50% of the test population (LC50)[13][14][15][16][17].

    • Daphnia sp. Acute Immobilisation: Assessed using OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) , where daphnids are exposed for 48 hours to determine the concentration that immobilizes 50% of the population (EC50)[9][18][19][20][21].

    • Algal Growth Inhibition: Evaluated with OECD Guideline 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test) , which measures the effect of the substance on the growth of algae over 72 hours to determine the concentration that inhibits growth by 50% (EC50)[22][23][24][25][26].

  • Terrestrial Toxicity:

    • Avian Acute Oral Toxicity: Determined by administering a single oral dose to birds to establish the dose that is lethal to 50% of the test population (LD50).

    • Honeybee Acute Toxicity: Assessed through OECD Guideline 213 (Honeybees, Acute Oral Toxicity Test) and OECD Guideline 214 (Honeybees, Acute Contact Toxicity Test) to determine the oral and contact dose, respectively, that is lethal to 50% of the bees (LD50)[4][5][8][27][28][29][30][31].

    • Earthworm Acute Toxicity: Evaluated using OECD Guideline 207 (Earthworm, Acute Toxicity Tests) , where earthworms are exposed to treated soil for 14 days to determine the concentration that is lethal to 50% of the population (LC50)[6][32][33][34][35].

Visualization of Key Pathways and Processes

The following diagrams illustrate the mechanisms of action, a generalized experimental workflow for environmental impact assessment, and the environmental fate of this compound (and organophosphates) and pyrethroids.

G Mechanism of Action: this compound (Organophosphate) This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Normally hydrolyzes NerveImpulse Continuous Nerve Impulse Transmission Acetylcholine->NerveImpulse Accumulation leads to Toxicity Neurotoxicity NerveImpulse->Toxicity

Mechanism of this compound Neurotoxicity

G Mechanism of Action: Pyrethroids Pyrethroids Pyrethroids SodiumChannel Voltage-Gated Sodium Channel Pyrethroids->SodiumChannel Keeps open Neuron Neuron SodiumChannel->Neuron Located on Depolarization Prolonged Depolarization SodiumChannel->Depolarization Leads to Paralysis Paralysis and Death Depolarization->Paralysis

Mechanism of Pyrethroid Neurotoxicity

G Generalized Experimental Workflow for Environmental Impact Assessment cluster_fate Environmental Fate cluster_ecotox Ecotoxicity Degradation Degradation Studies (Soil, Water, Sediment) RiskAssessment Environmental Risk Assessment Degradation->RiskAssessment Bioaccumulation Bioaccumulation Studies (Fish) Bioaccumulation->RiskAssessment Aquatic Aquatic Toxicity (Fish, Daphnia, Algae) Aquatic->RiskAssessment Terrestrial Terrestrial Toxicity (Birds, Bees, Earthworms) Terrestrial->RiskAssessment TestSubstance Test Substance (this compound or Pyrethroid) TestSubstance->Degradation TestSubstance->Bioaccumulation TestSubstance->Aquatic TestSubstance->Terrestrial G Environmental Fate of this compound (Organophosphates) vs. Pyrethroids cluster_organophosphate This compound (Organophosphates) cluster_pyrethroid Pyrethroids OP_Soil Soil (Variable Persistence) OP_Biota Biota (Metabolism, Bioaccumulation) OP_Soil->OP_Biota OP_Water Water (Hydrolysis, Photolysis) OP_Water->OP_Biota PY_Soil Soil (Strong Adsorption, Longer Persistence) PY_Biota Biota (Rapid Metabolism, Low Bioaccumulation) PY_Soil->PY_Biota PY_Water Water (Rapid Photolysis, Shorter Persistence) PY_Water->PY_Biota Release Environmental Release Release->OP_Soil Release->OP_Water Release->PY_Soil Release->PY_Water

References

Interspecies Susceptibility to Dioxabenzofos Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profile of Dioxabenzofos, an obsolete organophosphorus insecticide also known as Salithion. The document summarizes available data on its acute toxicity across different species and its inhibitory effects on the crucial enzyme acetylcholinesterase. Due to the limited availability of recent research on this compound, this guide synthesizes established knowledge and highlights areas where data remains sparse.

This compound, like other organophosphates, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][2][3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent adverse effects.[2][3]

Comparative Toxicity Data

SpeciesTest TypeRoute of AdministrationLD50/LC50Toxicity ClassSource
Rat (Rattus norvegicus)LD50Oral125 mg/kgModerate[1]
Rat (Rattus norvegicus)LD50Dermal>400 mg/kg-[1]
Striped Catfish (Pangasianodon hypophthalmus)96-hour LC50Water5.886 mg/L (for Sumithion)-[4]
Zebrafish (Danio rerio)96-hour LC50Water4.59 mg/L at 25°C (for Sumithion)-[5]
Zebrafish (Danio rerio)96-hour LC50Water3.58 mg/L at 30°C (for Sumithion)-[5]
Zebrafish (Danio rerio)96-hour LC50Water3.10 mg/L at 35°C (for Sumithion)-[5]

Note on Fish Toxicity Data: The LC50 values presented for fish species are for Sumithion, a commercial formulation of fenitrothion, a structurally related organophosphate insecticide. Specific LC50 data for this compound were not available in the reviewed literature. This data is included to provide a general indication of the potential aquatic toxicity of similar compounds.

Enantioselective Inhibition of Acetylcholinesterase

This compound is a chiral molecule, existing in two enantiomeric forms: (R)-Dioxabenzofos and (S)-Dioxabenzofos. Research has shown that the toxicity of these enantiomers can differ significantly. A study on the human neuroblastoma cell line SH-SY5Y demonstrated that the (S)-enantiomer is a more potent inhibitor of intracellular acetylcholinesterase.[6]

EnantiomerCell LineIC50 (Intracellular AChE Inhibition)Source
(R)-DioxabenzofosSH-SY5Y17.2 µM[6]
(S)-DioxabenzofosSH-SY5Y5.28 µM[6]

This enantioselectivity highlights the importance of considering stereochemistry in toxicological assessments.

Interspecies Differences in Metabolism

Detailed studies on the specific metabolic pathways of this compound in different species are limited. However, the general metabolism of organophosphorus pesticides involves two main phases.

  • Phase I (Activation and Detoxification): These reactions, primarily mediated by cytochrome P450 enzymes, can lead to either the activation of the pesticide (e.g., conversion of a phosphorothioate to a more potent phosphate) or its detoxification through hydrolysis, oxidation, or reduction.[7][8]

  • Phase II (Conjugation): In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules (e.g., glucuronic acid, glutathione) to increase their water solubility and facilitate their excretion from the body.[7][8]

Interspecies differences in the expression and activity of these metabolic enzymes can significantly influence the toxicity of organophosphates. For instance, some studies suggest that birds may be more sensitive to certain anticholinesterase pesticides due to lower levels of detoxifying enzymes compared to mammals.[9] Fish also possess metabolic pathways for pesticides, but the rates and specific enzymes involved can differ from those in mammals.[10] Research on the related organophosphate fenthion in goldfish has shown that it is metabolized to its more toxic oxon form.[11] It has been noted that this compound absorbed by mice and rats is difficult to excrete, suggesting significant interaction with target enzymes.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its acute toxicity.

G cluster_0 Mechanism of this compound Toxicity This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh_hydrolysis ACh Hydrolysis ACh_accumulation ACh Accumulation AChE->ACh_accumulation Blocked ACh Acetylcholine (ACh) ACh->ACh_hydrolysis Normal Function ACh->ACh_accumulation Cholinergic_receptors Cholinergic Receptors ACh_accumulation->Cholinergic_receptors Binds to Overstimulation Overstimulation of Nervous System Cholinergic_receptors->Overstimulation Adverse_effects Adverse Effects Overstimulation->Adverse_effects

Mechanism of this compound Toxicity.

G cluster_1 Experimental Workflow for Acute Oral LD50 Determination Animal_acclimation Animal Acclimation (e.g., Rats) Dose_administration Oral Gavage Administration Animal_acclimation->Dose_administration Dose_preparation Dose Preparation (this compound in vehicle) Dose_preparation->Dose_administration Observation Observation Period (e.g., 14 days) - Clinical signs - Mortality Dose_administration->Observation Data_collection Data Collection - Number of mortalities per dose group Observation->Data_collection Necropsy Gross Necropsy (Optional) Observation->Necropsy LD50_calculation LD50 Calculation (e.g., Probit analysis) Data_collection->LD50_calculation

Workflow for Acute Oral LD50 Study.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rodents (General Protocol)

This protocol is a generalized procedure based on established guidelines for acute oral toxicity testing.[12][13][14][15]

  • Animal Selection and Acclimation: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used.[12][14] Animals are acclimated to the laboratory conditions for at least five days before the study, with access to standard diet and water ad libitum.

  • Dose Preparation and Administration: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, water). A range of dose levels is selected based on preliminary range-finding studies. A single dose is administered to each animal via oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[14] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value, which is the statistically estimated dose that is expected to cause mortality in 50% of the treated animals, is calculated using appropriate statistical methods, such as probit analysis.

  • Necropsy: A gross necropsy of all animals may be performed to identify any treatment-related macroscopic abnormalities.

Acute Aquatic Toxicity (LC50) Determination in Fish (General Protocol)

This protocol is a generalized procedure based on established guidelines for acute aquatic toxicity testing.[16][17][18][19][20]

  • Test Organism and Acclimation: A standard fish species (e.g., Zebrafish, Rainbow Trout) is selected. Fish are acclimated to the test water quality and temperature for a specified period before the test.

  • Test Substance Preparation: A stock solution of the test substance is prepared and then diluted with the test water to obtain a series of test concentrations.

  • Test Procedure: A group of fish is exposed to each test concentration and a control (test water only) in test chambers. The test is typically conducted for 96 hours under static, semi-static, or flow-through conditions. Water quality parameters (e.g., temperature, pH, dissolved oxygen) are monitored throughout the test.

  • Observation and Data Collection: The number of dead fish in each test concentration and the control is recorded at specified intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The LC50 value, the concentration of the substance that is lethal to 50% of the test organisms, is calculated for each observation period using statistical methods like probit analysis.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method to determine AChE activity.[4][21][22][23][24]

  • Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution

    • DTNB solution

    • AChE enzyme solution

    • Inhibitor solution (this compound)

  • Procedure: a. In a 96-well plate, add the phosphate buffer, DTNB solution, and AChE enzyme solution to the appropriate wells. b. Add different concentrations of the this compound solution to the test wells and a vehicle control to the control wells. c. Pre-incubate the plate to allow the inhibitor to interact with the enzyme. d. Initiate the reaction by adding the ATCI solution to all wells. e. Measure the absorbance at 412 nm at regular time intervals using a microplate reader.

  • Data Analysis: The rate of the reaction (change in absorbance over time) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Correlating In Vitro AChE Inhibition with In Vivo Neurotoxicity: A Comparative Guide on Dioxabenzofos and Other Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dioxabenzofos and other selected organophosphate pesticides, focusing on the correlation between their in vitro inhibitory effects on acetylcholinesterase (AChE) and their in vivo neurotoxic outcomes. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to offer an objective resource for assessing the neurotoxic potential of these compounds.

Comparative Analysis of In Vitro and In Vivo Toxicity

The primary mechanism of acute neurotoxicity for organophosphate (OP) compounds is the inhibition of acetylcholinesterase (AChE), an essential enzyme that hydrolyzes the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of cholinergic receptors and resulting in a range of neurotoxic effects.[1] The potency of an OP is often assessed by its half-maximal inhibitory concentration (IC50) in vitro and its median lethal dose (LD50) in vivo.

A recent study on the chiral organophosphorus pollutant this compound explored its enantioselective neurotoxicity. Cellular assays using human neuroblastoma (SH-SY5Y) cells revealed that the (S)-enantiomer of this compound is a more potent inhibitor of intracellular AChE than the (R)-enantiomer. This difference in bioaffinity is attributed to the ability of the (S)-enantiomer to form more stable hydrogen bonds with key residues in the active site of the AChE enzyme.

Below is a comparison of the in vitro AChE inhibition and in vivo acute oral toxicity of this compound and other commonly studied organophosphates.

Quantitative Data Summary
CompoundIn Vitro AChE Inhibition (IC50)Species/SystemIn Vivo Acute Oral Toxicity (LD50)Species
(R)-Dioxabenzofos 17.2 µMHuman (SH-SY5Y cells)Data Not Available-
(S)-Dioxabenzofos 5.28 µMHuman (SH-SY5Y cells)Data Not Available-
Chlorpyrifos 30 µg/L (~0.086 µM)Rainbow Trout (Brain)95 - 270 mg/kgRat
Chlorpyrifos-oxon ~3 nMRat (Isolated AChE)Data Not Available (Metabolite)-
Diazinon 14.66 µMRat (AChE)300 - 1340 mg/kgRat
Diazoxon 0.0515 µMRat (AChE)Data Not Available (Metabolite)-
Profenofos 312 nM (0.312 µM)Rat (RBC AChE)358 - 1178 mg/kgRat

Note: IC50 and LD50 values can vary based on the specific experimental conditions, species, and purity of the compound. Some organophosphates, like Chlorpyrifos and Diazinon, are thioates that require metabolic activation to their more potent "oxon" analogs (e.g., Chlorpyrifos-oxon, Diazoxon) to become strong AChE inhibitors.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of neurotoxic compounds. The following sections describe typical protocols for in vitro AChE inhibition assays and in vivo neurotoxicity studies.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity and its inhibition.[2][3]

Principle: The assay involves two main reactions:

  • Enzymatic Hydrolysis: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color production is directly proportional to the AChE activity.[2]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution

  • 14 mM Acetylthiocholine Iodide (ATCI) solution (prepare fresh)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions as described above.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL solvent + 10 µL deionized water.

    • Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of varying concentrations of the test compound.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C). This allows the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the ATCI solution to all wells except the blank to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 10-15 minutes.[3]

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100 The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Acute Oral Neurotoxicity Study

In vivo studies are essential to understand the overall toxic effects of a substance in a whole organism. These studies are typically conducted following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Principle: A single, high dose of the test substance is administered to animals to determine the dose that causes mortality in 50% of the test population (LD50). The study also involves detailed clinical observation to identify signs of neurotoxicity.[4][5] For organophosphates, a key endpoint is often the assessment of delayed neurotoxicity.[6]

Materials:

  • Test substance (e.g., this compound)

  • Test animals (commonly rats or hens for delayed neurotoxicity)[6]

  • Vehicle for administration (e.g., corn oil)

  • Gavage needles for oral administration

  • Standard laboratory animal housing and care facilities

Procedure (based on OECD Guideline 418 for Delayed Neurotoxicity):

  • Animal Acclimatization: Healthy, young adult animals are acclimatized to laboratory conditions for at least 5 days.

  • Dose Range Finding: A preliminary study is often conducted with a small number of animals to determine the appropriate dose range for the main study.

  • Administration: Animals are fasted overnight before dosing. The test substance is administered orally in a single dose via gavage. A control group receives the vehicle only. At least three dose levels are typically used.[7]

  • Observation Period: Animals are observed for a period of 21 days.[5]

  • Clinical Observations:

    • General: Observations for mortality, signs of illness, and changes in body weight are recorded daily.

    • Neurotoxicity: Specific observations for cholinergic signs (e.g., tremors, salivation, lacrimation), motor function, gait abnormalities, and behavioral changes are performed systematically.

  • Biochemical and Histopathological Analysis: At the end of the observation period, animals are euthanized. Blood and brain tissue samples may be collected to measure AChE activity. For delayed neurotoxicity studies, sections of the spinal cord and peripheral nerves are examined histopathologically for any signs of nerve damage.[5]

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis). The incidence, severity, and dose-relationship of all observed neurotoxic effects are evaluated.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to illustrate the complex processes involved in organophosphate neurotoxicity and the methods used to study them.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphate ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse AChR Acetylcholine Receptors (AChR) ACh_release->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by ACh_accum ACh Accumulation ACh_release->ACh_accum Accumulates Post-synaptic\nNeuron Post-synaptic Neuron AChR->Post-synaptic\nNeuron Signal Propagation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) OP Organophosphate (e.g., this compound) OP->AChE Irreversibly Inhibits Overstimulation Receptor Overstimulation ACh_accum->Overstimulation Neurotoxicity Neurotoxic Effects (Cholinergic Crisis) Overstimulation->Neurotoxicity

Caption: Signaling pathway of AChE inhibition by organophosphates.

Ellman_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis AChE_sol Prepare AChE Solution Mix 1. Mix AChE, DTNB, and Inhibitor/Vehicle AChE_sol->Mix DTNB_sol Prepare DTNB Solution DTNB_sol->Mix ATCI_sol Prepare Substrate (ATCI) Solution Inhibitor_sol Prepare Inhibitor (e.g., this compound) Serial Dilutions Inhibitor_sol->Mix Preincubate 2. Pre-incubate (10-15 min) Mix->Preincubate Add_Substrate 3. Add Substrate (ATCI) to start reaction Preincubate->Add_Substrate Measure 4. Measure Absorbance at 412 nm (Kinetic) Add_Substrate->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhib Calculate % Inhibition Calc_Rate->Calc_Inhib Plot_Curve Plot Dose-Response Curve Calc_Inhib->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Logical_Relationship cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation IC50 AChE Inhibition (IC50 Value) Potency Molecular Potency IC50->Potency Indicates Correlation In Vitro-In Vivo Correlation (IVIVC) Potency->Correlation Correlates with LD50 Acute Toxicity (LD50 Value) Toxicity Organism-level Toxicity LD50->Toxicity Quantifies Toxicity->Correlation Correlates with Prediction Predictive Power Correlation->Prediction Provides

Caption: Logical relationship between in vitro and in vivo studies.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Dioxabenzofos

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel: The following guide provides essential safety and logistical information for the proper disposal of Dioxabenzofos, an organophosphate insecticide. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

This compound, also known as Salithion, is a toxic compound with significant health and environmental hazards.[1][2] It is classified as toxic if swallowed or in contact with skin, can cause damage to organs, and is toxic to aquatic life with long-lasting effects.[2] Therefore, all waste containing this compound must be treated as hazardous waste.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure that all appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber or Viton™).[3]

  • Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes. An apron may also be necessary.[3]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The primary directive for the disposal of this compound is to manage it as hazardous waste through a licensed disposal facility.[3] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be collected in a designated hazardous waste container.

  • Container Compatibility: The waste container must be made of a material compatible with this compound and any solvents used. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the full chemical name and any other components of the waste mixture. The date of waste accumulation should also be clearly marked.

Step 2: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed before they can be considered for disposal as non-hazardous waste.

  • Rinsate Collection: The first rinse should be with a suitable solvent (e.g., methanol or ethanol), and this rinsate must be collected and disposed of as hazardous waste in your designated this compound waste container. Subsequent rinses with water may be permissible, but consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Container Disposal: After triple rinsing, the container can typically be disposed of through the laboratory's regular glass or plastic recycling stream. However, policies may vary by institution, so confirmation with your EHS office is essential.

Step 3: Management of Spills

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary protective gear.

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.

  • Collect the Waste: All contaminated absorbent materials and cleaning supplies must be collected and placed in the designated hazardous waste container for this compound.

Step 4: Storage and Final Disposal

  • Secure Storage: Hazardous waste containers with this compound should be kept closed and stored in a designated, secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Many states have "Clean Sweep" or similar programs for the collection of unwanted pesticides.

Quantitative Data on this compound Hazards

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH301Toxic if swallowed[2]
Acute Toxicity, DermalH311Toxic in contact with skin[2]
Specific Target Organ ToxicityH370Causes damage to organs[2]
Hazardous to the Aquatic EnvironmentH411Toxic to aquatic life with long lasting effects[2]

Experimental Protocols: Chemical Degradation of Organophosphates

While a specific, validated protocol for the chemical degradation of this compound in a laboratory setting is not available in the reviewed literature, the primary mechanism for the breakdown of organophosphate pesticides is alkaline hydrolysis. This process involves the use of a strong base to break the ester bonds in the pesticide molecule, rendering it less toxic.

General Principle of Alkaline Hydrolysis:

Organophosphate Pesticide + Strong Base (e.g., NaOH) → Hydrolyzed (Less Toxic) Products

Factors influencing the rate of alkaline hydrolysis include pH, temperature, and the specific structure of the organophosphate. Higher pH and temperature generally lead to faster degradation.

Caution: Attempting chemical degradation of hazardous waste in the laboratory without a validated protocol and proper safety measures can be dangerous. It is strongly recommended that all this compound waste be handled by a professional hazardous waste disposal service.

This compound Disposal Workflow

Dioxabenzofos_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste into Designated Container ppe->segregate spill_cleanup Follow Spill Cleanup Protocol ppe->spill_cleanup label_waste Label Container: 'Hazardous Waste: this compound' segregate->label_waste store Store in Secure Satellite Accumulation Area label_waste->store spill->ppe spill_cleanup->segregate contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal end Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible management of this compound waste, thereby fostering a culture of safety and compliance. Always consult your institution's specific waste management policies and your local regulatory requirements.

References

Essential Safety and Logistical Guidance for Handling Dioxabenzofos

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Dioxabenzofos is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational plans for handling, and disposal protocols to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are critical to prevent exposure to this compound, a substance classified as toxic if swallowed or in contact with skin and can cause damage to organs.[1] The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Glasses or GogglesMust have side shields to provide peripheral protection.[2]
Hands Chemical Resistant GlovesNitrile rubber or Viton™ gloves are recommended.[2]
Body Protective ClothingLong-sleeved clothing and a chemical-resistant apron are mandatory.[2]
Respiratory Respiratory ProtectionNot typically required under normal use with adequate ventilation. However, if exposure limits are exceeded or irritation occurs, ventilation and evacuation may be necessary.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to maintain a safe working environment. The following workflow outlines the key steps from preparation to final disposal of this compound and associated waste.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_chem Handle this compound prep_area->handle_chem handle_spill Emergency Spill Protocol handle_chem->handle_spill If Spill Occurs disp_ppe Decontaminate/Dispose of PPE handle_chem->disp_ppe disp_waste Dispose of Chemical Waste disp_ppe->disp_waste disp_waste->end Follow Approved Waste Disposal Plant Procedures

Workflow for Safe Handling and Disposal of this compound.

Experimental Protocols

Routine Handling of this compound:

  • Preparation:

    • Before handling, thoroughly review the Safety Data Sheet (SDS).[2]

    • Ensure a designated handling area is equipped with an eyewash station and ventilation systems.[2]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Wash hands thoroughly before breaks and immediately after handling the product.[2]

    • Regularly clean equipment and the work area.[2]

  • Post-Handling:

    • Remove and properly decontaminate or dispose of all PPE.

    • Wash hands and any exposed skin with soap and plenty of water.[2]

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and correct action is critical.

Emergency ScenarioImmediate Action
Spill Collect spillage and dispose of it in an approved waste disposal plant.[2]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[2]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If exposed or concerned, get medical advice/attention.[2]

First Aider Protection: Medical personnel should be aware of the material involved and take precautions to protect themselves from contamination.[2]

Disposal Plan:

All this compound waste and contaminated materials, including disposable PPE, must be treated as hazardous waste.

  • Segregation: Collect all chemical waste and contaminated items in a clearly labeled, sealed container.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the contents and the container through an approved waste disposal plant, following all local, state, and federal regulations.[2] Do not let the product enter drains.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dioxabenzofos
Reactant of Route 2
Dioxabenzofos

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.